molecular formula C6H10N2O3 B089587 1-(Hydroxymethyl)-5,5-dimethylhydantoin CAS No. 116-25-6

1-(Hydroxymethyl)-5,5-dimethylhydantoin

Cat. No.: B089587
CAS No.: 116-25-6
M. Wt: 158.16 g/mol
InChI Key: SIQZJFKTROUNPI-UHFFFAOYSA-N
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Description

1-(hydroxymethyl)-5,5-dimethylhydantoin is an imidazolidine-2,4-dione substituted by a hydroxymethyl group at position 1 and two methyl groups at position 5. It is approved by the FDA for use as an adjuvant in the bleaching of recycled paper and board used in food packaging, and is also a decomposition product of DMDM hydantoin, a preservative and antimicrobial agent used in cosmetics and personal care products. It has a role as an antimicrobial agent. It is an imidazolidine-2,4-dione and a hemiaminal.
1-(Hydroxymethyl)-5, 5-dimethyl-2, 4-imidazolidinedione, also known as 1-(hydroxymethyl)-5, 5-dimethyl hydantoin or mono-methyloldimethylhydantoin, belongs to the class of organic compounds known as hydantoins. These are heterocyclic compounds containing an imidazolidine substituted by ketone group at positions 2 and 4. 1-(Hydroxymethyl)-5, 5-dimethyl-2, 4-imidazolidinedione exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 1-(hydroxymethyl)-5, 5-dimethyl-2, 4-imidazolidinedione is primarily located in the cytoplasm.

Properties

IUPAC Name

1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11)
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InChI Key

SIQZJFKTROUNPI-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)NC(=O)N1CO)C
Source PubChem
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Molecular Formula

C6H10N2O3
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DSSTOX Substance ID

DTXSID6035152
Record name 1-(Hydroxymethyl)-5,5-dimethylhydantoin
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Molecular Weight

158.16 g/mol
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Physical Description

Dry Powder, Solid
Record name 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl-
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Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Solubility

Freely soluble
Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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CAS No.

116-25-6, 27636-82-4
Record name 1-(Hydroxymethyl)-5,5-dimethylhydantoin
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Record name (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Record name MDM Hydantoin
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Record name 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl-
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Record name 1-hydroxymethyl-5,5-dimethylhydantoin
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Record name 2,4-Imidazolidinedione, (hydroxymethyl)-5,5-dimethyl
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Record name 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN
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Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Melting Point

110 - 117 °C
Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-(hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a key chemical intermediate and antimicrobial agent. This document details the synthesis of its precursor, 5,5-dimethylhydantoin (DMH), and the subsequent hydroxymethylation to yield the target compound. It includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

Overview and Core Concepts

This compound, also known as monomethylol dimethylhydantoin (MDMH), is an organic compound that belongs to the hydantoin class. It is primarily known as a formaldehyde-releasing preservative used in cosmetics and other industrial applications to prevent microbial growth. The synthesis is a two-step process, starting with the formation of the hydantoin ring, followed by the addition of a hydroxymethyl group.

The selective synthesis of the mono-hydroxymethylated product is crucial and is primarily controlled by the stoichiometry of the reactants. While 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) is a common co-product, careful control of the molar ratio of 5,5-dimethylhydantoin to formaldehyde is essential to favor the formation of MDMH.

Synthesis of the Precursor: 5,5-Dimethylhydantoin (DMH)

The most common and well-documented method for synthesizing the 5,5-dimethylhydantoin precursor is the Bucherer-Bergs reaction, which involves the reaction of acetone cyanohydrin with ammonium carbonate.

Quantitative Data for 5,5-Dimethylhydantoin Synthesis
ParameterValueReference
Starting Materials Acetone Cyanohydrin, Ammonium Carbonate[1]
Molar Ratio ~1 mole Acetone Cyanohydrin : ~1.3 moles Ammonium Carbonate[1]
Reaction Temperature 68-80°C, then 90°C[1]
Reaction Time ~3.5 hours[1]
Crude Yield 51-56%[1]
Recrystallized Yield ~80-85% recovery from crude product[1]
Melting Point (Recrystallized) 174-175°C (corrected: 178°C)[1]
Alternative Method Yield Up to 85% (using ammonium bicarbonate and ammonia)[2]
Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin

Materials:

  • Acetone cyanohydrin (85 g, 1 mole)

  • Ammonium carbonate, freshly powdered (150 g, 1.31 moles)

  • Deionized water

  • Activated charcoal (Norit or equivalent)

  • Ether

Equipment:

  • 600-mL beaker

  • Steam bath

  • Thermometer

  • Stirring apparatus

  • Heated filtration funnel

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Ice bath

Procedure:

  • In a 600-mL beaker, thoroughly mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

  • Warm the mixture on a steam bath, preferably within a fume hood. Stir the mixture continuously with a thermometer.

  • A gentle reaction will commence at approximately 50°C. Maintain the reaction temperature between 68-80°C for about 3 hours. The mixture will be viscous or partially solid during this phase.

  • To complete the reaction and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold for 30 minutes, or until the mixture is quiescent.

  • The resulting residue, which is colorless to pale yellow, will solidify upon cooling.

  • Dissolve the solid residue in 100 mL of hot water. Add a small amount of activated charcoal to decolorize the solution and digest for a few minutes.

  • Filter the hot solution rapidly through a pre-heated filter funnel to remove the charcoal.

  • Evaporate the filtrate on a hot plate until crystals begin to form on the surface of the liquid.

  • Immediately chill the solution in an ice bath to induce crystallization.

  • Collect the white crystals by suction filtration. Press the filter cake firmly and suck it as dry as possible.

  • Wash the crystals on the filter with two small portions (5-7 mL each) of ether. For each wash, incorporate the ether into the crystals before applying suction.

  • A second crop of crystals can be obtained by concentrating the mother liquor to a volume of 25 mL or less and repeating the chilling and filtration process.[1]

Purification Protocol: Recrystallization of 5,5-Dimethylhydantoin
  • Combine the crude 5,5-dimethylhydantoin crops.

  • Dissolve the crude product in a minimal amount of boiling water (approximately 65 mL).

  • Add a small amount of activated charcoal and digest for a few minutes.

  • Filter the hot solution through a heated filter to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration and wash sparingly with cold water.

  • Dry the crystals. The recovery is typically 80-85% of the crude weight.[1]

Synthesis of this compound (MDMH)

The synthesis of MDMH involves the electrophilic addition of formaldehyde to one of the nitrogen atoms of the 5,5-dimethylhydantoin ring. To selectively synthesize the mono-substituted product, a stoichiometric ratio of approximately 1:1 of 5,5-dimethylhydantoin to formaldehyde should be used. An alkaline catalyst is typically employed to facilitate the reaction.

Quantitative Data for this compound Synthesis
ParameterValueReference
Starting Materials 5,5-Dimethylhydantoin, Paraformaldehyde (or Formaldehyde solution)[3]
Molar Ratio (suggested) ~1 mole 5,5-Dimethylhydantoin : ~1 mole Formaldehyde[3][4]
Catalyst Alkaline catalyst (e.g., Sodium Bicarbonate, Sodium Carbonate)[3]
Reaction Temperature 80-100°C (for solvent-free reaction)[3]
Purity (Commercial) >98.0% (by HPLC)[5]
Melting Point 100-106°C[6]
Solubility Freely soluble in water, methanol, ethanol, acetone. Slightly soluble in ethyl acetate.[6]
Experimental Protocol: Synthesis of this compound

Materials:

  • 5,5-Dimethylhydantoin (128.13 g, 1 mole)

  • Paraformaldehyde (30.03 g, ~1 mole of formaldehyde)

  • Anhydrous Sodium Bicarbonate (or other alkaline catalyst, ~0.1-0.5 g)

Equipment:

  • Round-bottom flask (e.g., 250 mL)

  • Oil bath

  • Rotary evaporator or similar apparatus for rotation

  • Crystallizing dish

Procedure:

  • Combine 128.13 g (1 mole) of 5,5-dimethylhydantoin, 30.03 g (~1 mole) of paraformaldehyde, and a catalytic amount (~0.1-0.5 g) of anhydrous sodium bicarbonate in a round-bottom flask.

  • Heat the flask in an oil bath to 80-100°C while rotating the flask to ensure thorough mixing of the solid reactants.

  • The solid mixture will transform into a slurry and then into a molten liquid as the reaction proceeds. This process may take 20-40 minutes.

  • Continue heating and rotating for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Pour the molten product into a crystallizing dish and allow it to cool to room temperature. The product will solidify upon cooling.[3]

Note: This protocol is adapted from procedures for methylolated hydantoins. The key to selectivity is the strict 1:1 molar ratio of reactants. The reaction may yield a mixture containing unreacted DMH and the di-substituted product (DMDMH). Purification is therefore critical.

Purification Protocol: Recrystallization of this compound

Due to the high solubility of MDMH in water and common alcohols, a mixed-solvent system or a solvent in which it has lower solubility is recommended for purification. Ethyl acetate is a potential candidate for recrystallization.

  • Dissolve the crude solid product in a minimal amount of hot ethyl acetate. If solubility is low, a mixture of ethanol and ethyl acetate can be used.

  • If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.

  • Allow the solution to cool slowly to room temperature.

  • Chill the solution in an ice bath to induce crystallization.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethyl acetate or a solvent in which the product is sparingly soluble (e.g., ether).

  • Dry the crystals under vacuum.

Process and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical transformations described in this guide.

Synthesis_Workflow cluster_precursor Precursor Synthesis: 5,5-Dimethylhydantoin cluster_target Target Synthesis: this compound A Mix Acetone Cyanohydrin and Ammonium Carbonate B Heat Mixture (68-90°C) A->B C Cool and Solidify (Crude Product) B->C D Dissolve in Hot Water + Charcoal Treatment C->D E Hot Filtration D->E F Crystallize from Filtrate E->F G Filter and Dry (Purified DMH) F->G H Mix DMH, Paraformaldehyde (1:1) and Alkaline Catalyst G->H Use as starting material I Heat Mixture (80-100°C) to form melt H->I J Cool and Solidify (Crude MDMH) I->J K Recrystallize from suitable solvent (e.g., Ethyl Acetate) J->K L Filter and Dry (Purified MDMH) K->L

Caption: Overall workflow for the synthesis of MDMH.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation (Base Catalyzed) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DMH 5,5-Dimethylhydantoin Anion Hydantoin Anion DMH->Anion + Base Base (OH⁻) Base->Anion + Water H₂O Anion->Water Anion2 Hydantoin Anion Intermediate Alkoxide Intermediate Anion2->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate Intermediate2 Alkoxide Intermediate MDMH This compound Intermediate2->MDMH + Water2 H₂O Water2->MDMH Base2 Base (OH⁻) MDMH->Base2 +

Caption: Reaction mechanism for the synthesis of MDMH.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a heterocyclic organic compound with significant applications as a preservative in cosmetics and other industries. This document consolidates available data on its chemical identity, structure, and key physical and chemical characteristics. Detailed experimental protocols for the determination of these properties are described, and its primary mechanism of action as a formaldehyde-releaser is discussed. Safety and handling information based on available data for related compounds is also provided.

Chemical Identity and Structure

This compound, also known as monomethylol dimethyl hydantoin (MDMH), is a derivative of hydantoin. It is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a hydroxymethyl group attached to one of the nitrogen atoms and two methyl groups at the 5-position.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 116-25-6[1][2]
Molecular Formula C₆H₁₀N₂O₃[1][2]
Molecular Weight 158.16 g/mol [1][2]
IUPAC Name 1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
Synonyms Monomethylol dimethyl hydantoin, MDMH, 1-Methylol-5,5-dimethylhydantoin

Physicochemical Properties

The physicochemical properties of MDMH are crucial for its application, formulation, and understanding its behavior in various systems.

Table 2: Summary of Physicochemical Properties

PropertyValueReference/Method
Appearance White to almost white crystalline powder[3]
Melting Point 100 - 106 °C[1]
Boiling Point Decomposes upon boiling[4]
Solubility Water: Freely soluble Methanol: Freely soluble Ethanol: Freely soluble Acetone: Freely soluble Ethyl Acetate: Slightly soluble Ether, Trichloroethylene, Carbon Tetrachloride: Practically insoluble[1]
pKa (Predicted) 8.28 ± 0.10Chemicalize
LogP -0.92ChemAxon

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. While direct access to full spectra is limited in public databases, the following represents typical data and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (singlet), the methylene protons of the hydroxymethyl group (likely a singlet or a doublet depending on coupling with the hydroxyl proton), and the N-H proton (a broad singlet). The chemical shifts would be influenced by the electronegative nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the quaternary carbon at the 5-position, the two methyl carbons, the methylene carbon of the hydroxymethyl group, and the two carbonyl carbons. The chemical shifts of the carbonyl carbons would be in the downfield region typical for such functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of MDMH would exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A moderate band around 3200-3400 cm⁻¹.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methyl and methylene groups.

  • C=O stretch: Strong, distinct bands in the region of 1700-1780 cm⁻¹ for the two carbonyl groups of the hydantoin ring.

  • C-N stretch: Bands in the fingerprint region.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry would likely show the molecular ion peak at m/z 158. Fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH, mass 31), water (-H₂O, mass 18), and other characteristic cleavages of the hydantoin ring.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physicochemical properties of this compound, based on standard methodologies such as the OECD Guidelines for the Testing of Chemicals.

Synthesis

This compound can be synthesized by the reaction of 5,5-dimethylhydantoin with formaldehyde.[1] The precursor, 5,5-dimethylhydantoin, can be prepared from acetone cyanohydrin and ammonium carbonate.[5]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main MDMH Synthesis A Acetone Cyanohydrin C Reaction Mixture A->C B Ammonium Carbonate B->C D 5,5-Dimethylhydantoin C->D Heating E 5,5-Dimethylhydantoin G Reaction E->G F Formaldehyde F->G H This compound G->H

Synthesis pathway for this compound.
Melting Point Determination (Capillary Method - OECD 102)

The melting point can be determined using a capillary tube method. A small amount of the finely powdered substance is packed into a capillary tube, which is then placed in a heated block or oil bath with a calibrated thermometer. The temperature is slowly increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely molten is recorded as the melting point.

Solubility Determination (Flask Method - OECD 105)

The solubility of MDMH in water and other solvents can be determined by the flask method. A known amount of the substance is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in water is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at the half-equivalence point of the titration curve.

pKa_Determination A Prepare MDMH Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Workflow for pKa determination by potentiometric titration.
Thermal Analysis (TGA/DSC)

  • Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability of MDMH. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The resulting TGA curve shows the temperature at which weight loss occurs, indicating decomposition.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions. A sample and a reference are heated at the same rate, and the difference in heat flow is measured. The DSC thermogram can show the melting point (endothermic peak) and any exothermic decomposition events.

Mechanism of Action: Formaldehyde Releaser

This compound functions as an antimicrobial agent by slowly releasing formaldehyde in the presence of water.[1] This controlled release of formaldehyde is effective in inhibiting the growth of a broad spectrum of microorganisms, including bacteria and fungi. Formaldehyde exerts its antimicrobial effect by denaturing proteins and nucleic acids in microbial cells.

Formaldehyde_Release MDMH This compound Equilibrium Reversible Reaction MDMH->Equilibrium Water Water Water->Equilibrium DMH 5,5-Dimethylhydantoin Equilibrium->DMH Formaldehyde Formaldehyde Equilibrium->Formaldehyde Microbe Microorganism Formaldehyde->Microbe Reacts with proteins & nucleic acids Inhibition Growth Inhibition Microbe->Inhibition

Mechanism of formaldehyde release from MDMH.

Safety and Handling

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves/eye protection/face protection.[3]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep container tightly closed.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

Applications in Research and Development

The primary application of this compound is as a preservative in cosmetics and personal care products.[1] In a research and development context, it can be used as a source of controlled formaldehyde release for various studies. Its antimicrobial properties also make it a reference compound in the development of new preservative systems. Furthermore, it can serve as a building block in the synthesis of more complex molecules.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. Its utility as a formaldehyde-releasing preservative is directly linked to these properties, particularly its solubility and stability in aqueous formulations. This technical guide provides a foundational understanding of MDMH for researchers and professionals in drug development and related fields. Further experimental investigation into its thermal decomposition products and a definitive experimental pKa value would be beneficial for a more complete profile of this compound.

References

In-Depth Technical Guide: The Core Mechanism of Formaldehyde Release from 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism underpinning the release of formaldehyde from 1-(hydroxymethyl)-5,5-dimethylhydantoin (MDM hydantoin). MDM hydantoin is a widely utilized antimicrobial preservative in cosmetics, pharmaceuticals, and various industrial applications. Its efficacy is derived from the slow and sustained release of formaldehyde, a potent biocide. Understanding the kinetics and pathways of this release is critical for formulation development, stability testing, and safety assessment.

Core Mechanism: Hydrolytic Cleavage

The principal mechanism for formaldehyde liberation from this compound is a reversible hydrolytic cleavage of the N-hydroxymethyl group.[1][2] In the presence of water, the molecule decomposes to release one equivalent of free formaldehyde and its parent compound, 5,5-dimethylhydantoin (DMH).[1][2]

This equilibrium reaction is crucial for the preservative action of MDM hydantoin, as it maintains a low, yet effective, concentration of formaldehyde in the formulation over time.

Factors Influencing Formaldehyde Release

The rate and extent of formaldehyde release are significantly influenced by several environmental factors:

  • pH: The hydrolysis of MDM hydantoin is subject to both acid and base catalysis. Generally, the rate of formaldehyde release increases with both increasing and decreasing pH from a neutral point. In cosmetic formulations, which often have a pH close to neutral, the release is typically slow and controlled.

  • Temperature: An increase in temperature accelerates the rate of decomposition of MDM hydantoin, leading to a higher rate of formaldehyde release.[2] This is a critical consideration for the storage and handling of products containing this preservative.

  • Matrix Composition: The medium in which MDM hydantoin is dissolved plays a significant role. The release of formaldehyde is generally highest in aqueous solutions.[2] In complex cosmetic or pharmaceutical formulations, interactions with other ingredients can modulate the release profile.[2]

  • Time: The release of formaldehyde is a time-dependent process. Over time, the concentration of free formaldehyde in a product containing MDM hydantoin will change as the equilibrium between the bound and free forms is established and potentially shifts due to changes in other conditions.[2]

Quantitative Data on Formaldehyde Release

Table 1: Influence of pH on the Half-Life (t½) of N-Hydroxymethyl Compound Hydrolysis at a Constant Temperature

pHHalf-Life (t½) (hours)
4.0200
5.0500
6.01000
7.0800
8.0300
9.0100

Note: Data is hypothetical and for illustrative purposes to demonstrate the U-shaped pH-rate profile typical for the hydrolysis of such compounds.

Table 2: Influence of Temperature on the First-Order Rate Constant (k) for N-Hydroxymethyl Compound Hydrolysis at a Constant pH

Temperature (°C)Rate Constant (k) (s⁻¹)
251.0 x 10⁻⁷
405.0 x 10⁻⁷
605.0 x 10⁻⁶
803.5 x 10⁻⁵

Note: Data is hypothetical and for illustrative purposes to demonstrate the temperature dependence of the reaction, which typically follows the Arrhenius equation.

Experimental Protocols

The quantification of formaldehyde released from MDM hydantoin is essential for quality control and safety assessment. The following are detailed methodologies for two common analytical techniques.

Quantification of Released Formaldehyde using High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This is the most widely used method for the determination of formaldehyde. It involves the derivatization of formaldehyde with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis spectrophotometry.

3.1.1. Materials and Reagents

  • This compound (MDM hydantoin) standard

  • 5,5-dimethylhydantoin (DMH) standard

  • Formaldehyde standard solution (37%)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid

  • Phosphate buffer

  • Sodium hydroxide

  • Sample matrix (e.g., cosmetic cream, aqueous solution)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3.1.3. Procedure

  • Preparation of DNPH Reagent: Dissolve an accurately weighed amount of DNPH in acetonitrile, acidified with a small amount of hydrochloric acid.

  • Standard Preparation: Prepare a series of standard solutions of formaldehyde by diluting the 37% stock solution. Derivatize each standard by reacting a known volume with the DNPH reagent.

  • Sample Preparation:

    • Accurately weigh a sample containing MDM hydantoin.

    • Disperse or dissolve the sample in a known volume of a suitable solvent (e.g., water, acetonitrile-water mixture).

    • For studying the influence of pH, adjust the pH of the sample solution using appropriate buffers.

    • For studying the influence of temperature, incubate the sample solution at the desired temperature for a specific period.

  • Derivatization:

    • Take an aliquot of the sample solution.

    • Add the DNPH reagent and allow the reaction to proceed for a defined time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

    • Quench the reaction by adding a neutralizing agent, such as a phosphate buffer.

  • HPLC Analysis:

    • Inject a known volume of the derivatized standard and sample solutions into the HPLC system.

    • Elute the components using a mobile phase, typically a mixture of acetonitrile and water, in an isocratic or gradient mode.

    • Monitor the effluent at the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards.

    • Determine the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

Quantification of Released Formaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For formaldehyde analysis, derivatization is typically required to improve its chromatographic properties.

3.2.1. Materials and Reagents

  • MDM hydantoin standard

  • Formaldehyde standard solution

  • Derivatizing agent (e.g., Pentafluorophenylhydrazine (PFPH) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA))

  • Solvent for extraction (e.g., hexane, toluene)

  • Anhydrous sodium sulfate

  • Sample matrix

3.2.2. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for the analysis of the derivative (e.g., DB-5ms)

  • Autosampler

  • Vortex mixer

  • Centrifuge

3.2.3. Procedure

  • Standard Preparation: Prepare a series of formaldehyde standard solutions and derivatize them with the chosen reagent (e.g., PFPH) in a suitable solvent.

  • Sample Preparation:

    • Accurately weigh the sample containing MDM hydantoin.

    • Disperse or dissolve the sample in a known volume of aqueous solution.

    • Adjust pH or incubate at a specific temperature as required for the study.

  • Derivatization and Extraction:

    • Add the derivatizing agent to the aqueous sample.

    • Allow the derivatization reaction to proceed under optimized conditions (time, temperature).

    • Perform a liquid-liquid extraction of the derivative using an organic solvent (e.g., hexane).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a known volume of the extract into the GC-MS system.

    • Use a suitable temperature program for the GC oven to separate the derivative from other matrix components.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Create a calibration curve from the analysis of the derivatized formaldehyde standards.

    • Quantify the formaldehyde in the sample by comparing the peak area of the derivative to the calibration curve.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of the formaldehyde release mechanism and the experimental workflow for its quantification.

G cluster_conditions Influencing Factors MDM_Hydantoin This compound Formaldehyde Formaldehyde MDM_Hydantoin->Formaldehyde Hydrolytic Cleavage DMH 5,5-Dimethylhydantoin MDM_Hydantoin->DMH Hydrolytic Cleavage Water H₂O Water->MDM_Hydantoin pH pH pH->MDM_Hydantoin Temp Temperature Temp->MDM_Hydantoin Matrix Matrix Matrix->MDM_Hydantoin Time Time Time->MDM_Hydantoin

Caption: Mechanism of formaldehyde release from MDM Hydantoin.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing MDM Hydantoin Dissolve Dissolve/Disperse Sample->Dissolve Adjust Adjust pH/ Incubate at Temp Dissolve->Adjust Deriv_reagent Add DNPH Reagent Adjust->Deriv_reagent React Reaction Deriv_reagent->React Quench Quench Reaction React->Quench Inject Inject into HPLC Quench->Inject Separate C18 Column Separation Inject->Separate Detect UV-Vis Detection (360 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HPLC-DNPH analysis.

Conclusion

The release of formaldehyde from this compound is a well-understood process of reversible hydrolytic cleavage. The kinetics of this release are intricately linked to the pH, temperature, and composition of the formulation. For professionals in research, drug development, and quality control, a thorough understanding of these principles is paramount. The application of robust analytical methods, such as HPLC with DNPH derivatization, allows for the precise quantification of released formaldehyde, ensuring product safety, stability, and efficacy. Further research to generate comprehensive public data on the release kinetics of MDM hydantoin under a wider range of conditions would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a compound of interest in various industrial and research applications. This document details the available spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data not available in search results

Note: While the existence of this spectroscopic data is confirmed in various databases[1][2], specific peak assignments and values were not available in the provided search results. Researchers are advised to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS) for detailed information.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to avoid interference from solvent protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. In the case of this compound, a specific multi-reaction monitoring (MRM) transition of 159.0 → 84.0 m/z has been reported for its detection[3].

Workflow and Synthesis

The synthesis of this compound is a key process for its production and use. The following diagram illustrates a typical synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analysis Analysis 5_5_DMH 5,5-Dimethylhydantoin Reaction_Vessel Reaction Vessel (Aqueous medium, controlled pH and temperature) 5_5_DMH->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel MDMH This compound Reaction_Vessel->MDMH Spectroscopy Spectroscopic Analysis (NMR, IR, MS) MDMH->Spectroscopy

Caption: Synthetic workflow for this compound.

This compound is typically synthesized by the reaction of 5,5-dimethylhydantoin with formaldehyde[4]. The reaction conditions, such as temperature and pH, can be controlled to optimize the yield of the desired product. Following synthesis, spectroscopic techniques are employed to confirm the structure and purity of the resulting this compound.

References

Thermal Stability of 1-(Hydroxymethyl)-5,5-dimethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a member of the hydantoin class of organic compounds, is widely utilized as a preservative in cosmetics and various industrial applications. Its efficacy stems from its function as a formaldehyde-releasing agent, providing broad-spectrum antimicrobial activity. The thermal stability of MDMH is a critical parameter influencing its storage, formulation, and application, particularly concerning the controlled release of formaldehyde and the potential for thermal runaway reactions. This technical guide provides a comprehensive overview of the thermal stability of MDMH, summarizing the known decomposition pathways and outlining the standard experimental protocols for its characterization. While specific quantitative data from dedicated thermal analyses on pure MDMH are not extensively available in public literature, this guide establishes a framework for its evaluation based on established principles of thermal analysis.

Introduction

This compound (CAS No: 116-25-6), also known as monomethylol dimethylhydantoin, is a key preservative in a range of products. Its primary mechanism of action involves the slow release of formaldehyde in the presence of water. This controlled decomposition is highly dependent on environmental factors, most notably temperature, pH, and the composition of the surrounding matrix.[1][2] Understanding the thermal behavior of MDMH is paramount for ensuring product stability, safety, and efficacy. Elevated temperatures can accelerate the release of formaldehyde, potentially leading to concentrations that exceed regulatory limits and, in extreme cases, could compromise the chemical integrity of the formulation.[1][3]

Thermal Decomposition Pathway

The principal decomposition pathway for MDMH, especially in aqueous formulations, is hydrolytic cleavage. This reaction results in the formation of 5,5-dimethylhydantoin (DMH) and one molecule of formaldehyde. This equilibrium reaction is the basis for its preservative action.

G cluster_conditions Reaction Conditions MDMH This compound (MDMH) Products MDMH->Products H2O Water (H2O) H2O->Products DMH 5,5-Dimethylhydantoin (DMH) Products->DMH Formaldehyde Formaldehyde (CH2O) Products->Formaldehyde Temperature Temperature pH pH Matrix Matrix

Caption: Hydrolytic decomposition of MDMH.

At elevated temperatures in a dry state, it has been noted that MDMH can form a water-soluble dimethylhydantoin formaldehyde resin, suggesting a different, polymerization-based decomposition or reaction pathway under anhydrous conditions.

Thermal Analysis Data

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 116-25-6[4]
Molecular Formula C₆H₁₀N₂O₃[4]
Molecular Weight 158.16 g/mol [4]
Melting Point ~100-106 °C[4]
Appearance White to almost white crystalline powder[4]
Table 2: Summary of Expected TGA Data

This table is a template. Specific values require experimental determination.

ParameterExpected Observation
Onset of Decomposition (Tonset) Temperature at which significant mass loss begins.
Decomposition Steps Likely a multi-step process involving water loss (if hydrated), formaldehyde release, and subsequent decomposition of the hydantoin ring.
Mass Loss (%) at Each Step Quantitative loss corresponding to the release of H₂O, CH₂O, and other gaseous byproducts.
Residue (%) at End Temperature Percentage of material remaining at the conclusion of the analysis.
Table 3: Summary of Expected DSC Data

This table is a template. Specific values require experimental determination.

ParameterExpected Observation
Melting Point (Tm) Endothermic peak corresponding to the solid-to-liquid phase transition (~100-106 °C).
Enthalpy of Fusion (ΔHfus) Energy required for melting.
Decomposition Events May show endothermic or exothermic peaks following the melt, corresponding to formaldehyde release and other decomposition reactions.
Enthalpy of Decomposition (ΔHdecomp) Net energy released or absorbed during decomposition.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to characterize the thermal stability of a compound like MDMH.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature and rate of mass loss of a material as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a programmable furnace.

  • Methodology:

    • Sample Preparation: A sample of 5-10 mg of pure MDMH is accurately weighed into a ceramic or aluminum TGA pan.

    • Instrument Setup: The pan is placed on the TGA balance. The furnace is sealed.

    • Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: The instrument records the sample mass as a function of temperature and time. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset temperatures and temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting points, glass transitions, and the enthalpy of reactions.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • Sample Preparation: A small amount of MDMH (2-5 mg) is weighed into an aluminum DSC pan. The pan is hermetically sealed to contain any evolved gases and prevent mass loss before decomposition. An empty, sealed aluminum pan is used as a reference.

    • Instrument Setup: The sample and reference pans are placed in the DSC cell.

    • Atmosphere: A purge gas, typically nitrogen, is passed through the cell at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is subjected to a controlled heating program, for example, heating from 25 °C to 350 °C at a rate of 10 °C/min.

    • Data Collection: The instrument measures the differential heat flow between the sample and the reference. The resulting thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events and to calculate their corresponding enthalpies.

Accelerating Rate Calorimetry (ARC)
  • Objective: To study the time, temperature, and pressure relationships for a chemical reaction under adiabatic ("no heat loss") conditions, which simulates a worst-case thermal runaway scenario.

  • Apparatus: An accelerating rate calorimeter.

  • Methodology:

    • Sample Preparation: A known quantity of MDMH is placed in a robust, sealed sample container (a "bomb"), often made of titanium or stainless steel.

    • Instrument Setup: The bomb is placed within the calorimeter, which is a heavily insulated and controlled environment. Thermocouples are attached to the bomb to monitor its temperature precisely.

    • Experimental Mode: The instrument operates in a "Heat-Wait-Seek" mode.

      • Heat: The sample is heated to a specified starting temperature.

      • Wait: The system holds the temperature constant for a period to achieve thermal equilibrium.

      • Seek: The instrument monitors the sample's temperature for any self-heating (an exothermic reaction). If the rate of temperature rise exceeds a set sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

    • Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter match the sample's temperature, ensuring all heat generated by the reaction remains within the sample.

    • Data Collection: The instrument records the temperature and pressure inside the bomb as a function of time until the reaction is complete. This data is used to determine the onset temperature of thermal runaway, the adiabatic temperature rise, and the rate of pressure generation.

Experimental and Logical Workflows

A systematic approach is essential for a thorough evaluation of thermal stability.

G cluster_screening Initial Screening cluster_detailed Detailed Investigation cluster_analysis Data Analysis & Modeling TGA TGA Analysis (N2 Atmosphere, 10°C/min) Kinetic_TGA Kinetic Study (TGA) (Multiple Heating Rates) TGA->Kinetic_TGA Decomposition Profile DSC DSC Analysis (N2 Atmosphere, 10°C/min) ARC Runaway Hazard Assessment (ARC) DSC->ARC Exotherm Detected Kinetic_Model Kinetic Modeling (Activation Energy, Reaction Order) Kinetic_TGA->Kinetic_Model Safety_Params Safety Parameter Calculation (TMRad, SADT) ARC->Safety_Params

Caption: Thermal stability experimental workflow.

Conclusion

This compound is a thermally sensitive compound whose primary decomposition pathway in formulations is the release of formaldehyde. While specific quantitative thermal analysis data on the pure substance is sparse in the public domain, the established analytical techniques of TGA, DSC, and ARC provide a clear and robust framework for its characterization. A thorough understanding of its thermal properties using these methods is essential for formulation scientists and drug development professionals to ensure the safety, stability, and regulatory compliance of products containing this widely used preservative. Further research to publish detailed TGA, DSC, and ARC data on MDMH would be of significant value to the scientific community.

References

A Technical Guide to Hydantoin-Based Biocides: Synthesis, Mechanisms, and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydantoin and its derivatives represent a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry and materials science.[1] The hydantoin scaffold, an imidazolidine-2,4-dione ring, is a key structural feature in a range of pharmaceuticals, including the anticonvulsant phenytoin, the muscle relaxant dantrolene, and the antimicrobial agent nitrofurantoin.[2][3] In the field of biocides, hydantoin derivatives are emerging as a promising solution to combat the growing threat of antimicrobial resistance. Their diverse mechanisms of action, potential for broad-spectrum activity, and amenability to chemical modification make them valuable candidates for the development of new therapeutic agents and disinfectant technologies.[1][4]

This technical guide provides a comprehensive literature review of hydantoin-based biocides, detailing their synthesis, mechanisms of action, and quantitative efficacy. It includes detailed experimental protocols and visual diagrams to support researchers in this field.

Synthesis of Hydantoin-Based Biocides

The synthesis of the hydantoin ring is most famously achieved through the Bucherer-Bergs reaction. This multicomponent reaction typically involves a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (such as potassium or sodium cyanide).[5][6] This method is highly effective for producing 5,5-disubstituted hydantoins.[6]

Another classical approach is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate, followed by acid-mediated cyclization.[3] Modern variations allow for the synthesis of a wide array of substituted hydantoins by reacting α-amino methyl ester hydrochlorides with carbamates or by employing multicomponent Ugi/cyclization sequences.[7] These methods provide pathways to novel derivatives with tailored biological activities.[2]

G cluster_reactants Starting Materials cluster_synthesis Synthesis Process cluster_product Product ketone Ketone or Aldehyde reaction Bucherer-Bergs Reaction ketone->reaction cyanide Cyanide Source (KCN, NaCN) cyanide->reaction ammonium Ammonium Source ((NH4)2CO3) ammonium->reaction cyclization Intramolecular Cyclization reaction->cyclization Forms aminonitrile intermediate hydantoin 5,5-Disubstituted Hydantoin cyclization->hydantoin

Caption: Generalized workflow for the Bucherer-Bergs synthesis of hydantoins.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Hydantoins

This protocol is adapted from a method for synthesizing hydantoin derivatives via the cyclization of N-(1-benzotriazolecarbonyl)-amino acid derivatives.[2]

  • Dissolution: Dissolve the N-(1-benzotriazolecarbonyl)-amino acid derivative (1.5 mmol) in acetone (60 mL).

  • Base Addition: Add a 5% sodium carbonate solution (5 mL) to the reaction mixture.

  • Reaction: Stir the mixture for 2 hours at room temperature to facilitate intramolecular cyclization.

  • Solvent Removal: Evaporate the acetone under reduced pressure (in vacuo).

  • Isolation: The precipitated product is filtered off and washed thoroughly with water.

  • Purification: Recrystallize the crude product from an acetone/water mixture to yield the purified 3,5-disubstituted hydantoin.[2]

Mechanisms of Biocidal Action

Hydantoin derivatives exert their biocidal effects through several distinct mechanisms, a versatility that makes them particularly potent. Unlike traditional antibiotics that often have a single target, some hydantoins can attack microbes on multiple fronts.

  • Bacterial Membrane Disruption: A primary mechanism for many novel, potent hydantoin derivatives is the disruption of the bacterial cell membrane.[4][8] These compounds are often amphiphilic, featuring both hydrophobic tails and cationic groups. This structure allows them to interact with and permeabilize the bacterial membrane, similar to the action of host-defense peptides.[4][8] This disruption leads to the leakage of essential cellular contents and rapid cell death.[9][10] This physical mode of action is less likely to induce bacterial resistance compared to metabolic pathway inhibition.[4]

  • DNA Damage: The classic hydantoin-based biocide, nitrofurantoin, functions differently. It is believed that bacterial enzymes reduce the nitro group on the molecule to create highly reactive intermediates. These intermediates can then cause damage to bacterial DNA and other crucial macromolecules, inhibiting vital cellular processes like DNA synthesis and replication.[4][10]

  • Oxidative Action (N-halamines): N-halogenated hydantoins, such as dichlorodimethylhydantoin (DCDMH) and bromochlorodimethylhydantoin (BCDMH), are widely used as disinfectants and sanitizers.[3] Their mechanism relies on the release of active chlorine or bromine. These halogens act as powerful oxidizing agents, leading to the denaturation of proteins and enzymes, which is lethal to a broad range of microorganisms.[3][11]

G cluster_hydantoin Biocide Action cluster_membrane Bacterial Cell hydantoin Amphiphilic Hydantoin Derivative membrane Bacterial Membrane hydantoin->membrane Electrostatic & Hydrophobic Interaction pore Pore Formation & Membrane Permeabilization membrane->pore leakage Leakage of Ions & Cellular Contents pore->leakage death Cell Death leakage->death

Caption: Mechanism of action for membrane-active hydantoin derivatives.

Quantitative Data on Biocidal Efficacy

The antimicrobial efficacy of hydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[10] Time-kill assays are also used to assess how rapidly a biocide can eradicate a microbial population.[9]

Table 1: Minimum Inhibitory Concentration (MIC) of Hydantoin Derivatives against Various Bacteria
CompoundS. aureus (MRSA) (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)K. pneumoniae (μg/mL)A. baumannii (μg/mL)Reference
Nitrofurantoin (26) 12.56.25>1002525[4]
Compound 22 <0.5<0.5<1.0<1.0<1.0[4]
Compound 18 (Dimer) 4816168[9]

Note: Compound numbers are as designated in the cited literature. Compound 22 is a cationic lipidated hydantoin. Compound 18 is a hydantoin derivative dimer.

Table 2: Time-Kill Kinetics of Hydantoin Derivatives
CompoundOrganismConcentrationTime to EradicationReference
Compound 22 S. aureus (MRSA)25 µg/mL (50x MIC)10 min[4]
Compound 22 S. aureus (MRSA)2.0 µg/mL (4x MIC)60 min[4]
Compound 22 E. coli25 µg/mL30 min[4]
Compound 18 (Dimer) S. aureus4x MIC< 60 min[9]
Compound 18 (Dimer) E. coli4x MIC< 60 min[9]

Experimental Protocols for Efficacy Testing

Standardized protocols are crucial for evaluating and comparing the efficacy of biocidal agents.[12][13] The following are generalized methodologies adapted from the literature for antimicrobial susceptibility testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.[10]

  • Culture Preparation: Inoculate the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Tryptic Soy Broth) and incubate at 37°C until it reaches the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the hydantoin compound in a suitable solvent. Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of test concentrations.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL). Add 100 µL of this inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]

Protocol 2: Time-Kill Assay

This protocol measures the rate of bactericidal activity.[9]

  • Culture Preparation: Grow the test bacteria to the mid-logarithmic phase and dilute to approximately 1 x 10^6 CFU/mL in a suitable broth.

  • Exposure: Add the hydantoin compound to the bacterial suspension at predefined concentrations (e.g., 1x, 2x, and 4x MIC). An untreated culture serves as the control.

  • Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each suspension.

  • Neutralization & Plating: Immediately perform serial dilutions of the aliquot in a neutralizing broth or saline solution. Plate 100 µL of appropriate dilutions onto agar plates (e.g., TSB agar).

  • Incubation & Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

  • Analysis: Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_result Result Analysis culture Prepare Bacterial Culture (Log Phase) inoculate Inoculate Microplate culture->inoculate dilution Serial Dilution of Hydantoin Biocide dilution->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read Read Plate Visually or with Plate Reader incubate->read mic Determine MIC Value read->mic

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

References

An In-Depth Technical Guide to the Safety and Handling of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a compound often used as a preservative due to its ability to release formaldehyde. The following sections detail its physical and chemical properties, toxicological data, experimental protocols for safety assessment, and recommended procedures for safe handling and emergency response.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental settings.

PropertyValueReference
CAS Number 116-25-6-
Molecular Formula C6H10N2O3-
Molecular Weight 158.16 g/mol -
Appearance White crystalline solid-
Melting Point 110-117 °CPubChem
Solubility Freely soluble in waterPubChem
Density Data not available-

Toxicological Data

This compound is known to be a formaldehyde-releasing agent. The primary toxicological concerns are related to the effects of formaldehyde, which is classified as a known human carcinogen.

EndpointResultSpeciesReference
Acute Oral Toxicity (LD50) > 2000 mg/kgRatECHA
Skin Irritation IrritantRabbitECHA
Eye Irritation Serious eye damageRabbitECHA
Skin Sensitization May cause an allergic skin reactionMouseECHA
Mutagenicity Positive in some in vitro tests-ECHA
Carcinogenicity Classified as a formaldehyde releaser-IARC

Experimental Protocols

Accurate assessment of the safety profile of this compound relies on standardized experimental protocols. The following are detailed methodologies for key safety-related experiments.

Melting Point Determination (OECD Guideline 102)

The melting point is a fundamental physical property used for substance identification and purity assessment. Several methods are described in OECD Guideline 102, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[1][2][3]

Method: Capillary Tube Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Density of Solids (OECD Guideline 109)

This guideline provides methods for determining the density of solid substances. The gas pycnometer method is a common and accurate technique.[4][5]

Method: Gas Pycnometer

  • Principle: The method determines the volume of a known mass of the solid by measuring the pressure change of a gas (e.g., helium) in a calibrated chamber.

  • Apparatus: A gas pycnometer consisting of a sample chamber and a reference chamber of known volumes.

  • Procedure:

    • A weighed sample of this compound is placed in the sample chamber.

    • The chamber is filled with the analysis gas to a specific pressure.

    • A valve is opened, allowing the gas to expand into the reference chamber.

    • The resulting equilibrium pressure is measured.

  • Calculation: The volume of the sample is calculated based on the pressure difference, and the density is determined by dividing the mass of the sample by its volume.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test method is used to assess the skin irritation potential of a chemical by using a reconstructed human epidermis model.[6][7][8][9]

Method: Reconstructed Human Epidermis (RhE) Model

  • Test System: A commercially available RhE model, which is a three-dimensional tissue construct that mimics the human epidermis.

  • Procedure:

    • Pre-incubation: The RhE tissues are pre-incubated in a culture medium for a specified period.

    • Application of Test Chemical: A small amount of this compound (solid or dissolved in a suitable solvent) is applied topically to the surface of the RhE tissue.

    • Incubation: The tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).

    • Post-incubation: The test chemical is removed, and the tissues are incubated in a fresh medium for a longer period (e.g., 42 hours).

  • Viability Assessment: The viability of the tissue is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to a colored formazan product by viable cells is measured spectrophotometrically.

  • Classification: The substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

Signaling Pathways and Workflows

Visual representations of key mechanisms and procedures are crucial for a clear understanding of the risks and the necessary precautions when working with this compound.

Formaldehyde Release and Cellular Toxicity

This compound acts as a preservative by slowly releasing formaldehyde in the presence of water. Formaldehyde is a highly reactive molecule that can exert cytotoxic effects through various mechanisms.

Formaldehyde_Toxicity_Pathway cluster_cellular_effects Cellular Effects of Formaldehyde MDMH This compound (MDMH) Formaldehyde Formaldehyde (CH₂O) MDMH->Formaldehyde Hydrolysis DMH 5,5-Dimethylhydantoin (DMH) MDMH->DMH Hydrolysis H2O Water (H₂O) DNA_damage DNA Damage (Cross-linking, Adducts) Formaldehyde->DNA_damage Protein_damage Protein Damage (Cross-linking) Formaldehyde->Protein_damage Oxidative_stress Oxidative Stress (ROS Production) Formaldehyde->Oxidative_stress Apoptosis Apoptosis (Programmed Cell Death) DNA_damage->Apoptosis Protein_damage->Apoptosis Oxidative_stress->Apoptosis Inflammation Inflammation Apoptosis->Inflammation

Caption: Mechanism of formaldehyde release from MDMH and its subsequent cellular toxicity pathways.

The released formaldehyde can crosslink DNA and proteins, leading to cellular damage.[10][11][12] It can also induce oxidative stress through the generation of reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death) and an inflammatory response.[10][11]

Safe Handling Workflow for Powdered Chemicals

A systematic approach is necessary for the safe handling of powdered chemicals like this compound to minimize exposure.[13][14][15][16]

Safe_Handling_Workflow Start Start: Prepare for Handling Risk_Assessment 1. Conduct Risk Assessment (Review SDS) Start->Risk_Assessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->PPE Engineering_Controls 3. Use Engineering Controls (Fume Hood, Ventilated Enclosure) PPE->Engineering_Controls Handling 4. Handle Chemical (Weighing, Transferring) Engineering_Controls->Handling Decontamination 5. Decontaminate Work Area and Equipment Handling->Decontamination Waste_Disposal 6. Dispose of Waste Properly Decontamination->Waste_Disposal Remove_PPE 7. Remove PPE Correctly Waste_Disposal->Remove_PPE Wash_Hands 8. Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: A stepwise workflow for the safe handling of powdered this compound.

Emergency Spill Response Workflow for Solid Chemicals

In the event of a spill, a clear and practiced emergency response plan is critical to ensure the safety of all personnel.[17][18][19][20][21]

Spill_Response_Workflow Spill Spill Occurs Alert 1. Alert Others in the Area Spill->Alert Assess 2. Assess the Spill (Size, Location, Hazards) Alert->Assess Isolate 3. Isolate the Area Assess->Isolate Minor_Spill Minor Spill? Isolate->Minor_Spill Cleanup 4a. Clean Up Spill (Use Spill Kit, Wear PPE) Minor_Spill->Cleanup Yes Major_Spill 4b. Evacuate and Call for Help (Emergency Services) Minor_Spill->Major_Spill No Dispose 5. Dispose of Contaminated Material as Hazardous Waste Cleanup->Dispose Report 7. Report the Incident Major_Spill->Report Decontaminate 6. Decontaminate the Area Dispose->Decontaminate Decontaminate->Report End End Report->End

References

The Toxicokinetic Profile of 1-(Hydroxymethyl)-5,5-dimethylhydantoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) is a formaldehyde-releasing preservative commonly utilized in cosmetic and personal care products. A thorough understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for accurate risk assessment and the development of safer products. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the toxicokinetics of MDMH, with a focus on quantitative data, experimental methodologies, and the molecular pathways of its action.

Introduction

This compound is an organic compound belonging to the hydantoin class, which is employed as an antimicrobial agent in a variety of consumer products.[1][2] Its efficacy is derived from its ability to release formaldehyde, a potent biocide.[3] However, the release of formaldehyde also raises safety concerns due to its classification as a known human carcinogen.[4] This document synthesizes the available data on the toxicokinetic profile of MDMH to provide a detailed resource for researchers and professionals in the field.

Absorption

Dermal Absorption

The primary route of human exposure to MDMH is through dermal contact with cosmetic and personal care products.[5] Preclinical studies in rats have demonstrated significant absorption of MDMH through the skin. Following transdermal application, a substantial portion of the applied dose penetrates the skin barrier and becomes systemically available.[6]

A population toxicokinetic model estimated that approximately 84% of topically applied MDMH is absorbed through the skin in rats.[6]

Distribution

Tissue Distribution

Specific quantitative tissue distribution studies for this compound are limited in the publicly available literature. However, data for the closely related compound 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) in rats provides qualitative insights. Following dermal application of radiolabeled DMDM Hydantoin, radioactivity was detected in various tissues, with the highest levels found in the gastrointestinal tract, liver, and bone marrow.[7] Importantly, these studies indicated no evidence of accumulation of DMDM Hydantoin or its metabolites in most tissues.[7]

Table 1: Qualitative Tissue Distribution of a Related Compound (DMDM Hydantoin) in Rats [7]

TissueRadioactivity DetectedNotes
Gastrointestinal TractHigh-
LiverHigh-
Bone MarrowHigh-
Other Body TissuesLowLess than 1% of the applied dose

Note: This data is for the related compound 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin and should be interpreted with caution for this compound.

Experimental Protocols for Tissue Distribution Studies

A standard method for determining the tissue distribution of a compound is Quantitative Whole-Body Autoradiography (QWBA) .[8][9]

Experimental Workflow for a Typical QWBA Study

G cluster_protocol Quantitative Whole-Body Autoradiography (QWBA) Protocol radiolabeling Radiolabeling of Test Compound (e.g., with 14C) animal_dosing Administration to Animal Model (e.g., Rat) radiolabeling->animal_dosing euthanasia Euthanasia at Specific Time Points animal_dosing->euthanasia freezing Rapid Freezing of the Carcass euthanasia->freezing sectioning Cryosectioning of the Whole Body freezing->sectioning imaging Exposure to Phosphor Imaging Plate sectioning->imaging quantification Quantification of Radioactivity in Tissues imaging->quantification G MDMH This compound (MDMH) DMH 5,5-dimethylhydantoin (DMH) MDMH->DMH Hydrolytic Cleavage Formaldehyde Formaldehyde MDMH->Formaldehyde Hydrolytic Cleavage G cluster_protocol Plasma Toxicokinetics Experimental Protocol animal_prep Animal Preparation (Sprague-Dawley Rats) drug_admin Drug Administration (Intravenous or Transdermal) animal_prep->drug_admin blood_sampling Serial Blood Sampling (via Cannula) drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_analysis LC-MS/MS Analysis of MDMH and DMH plasma_prep->sample_analysis pk_analysis Pharmacokinetic Parameter Calculation sample_analysis->pk_analysis G cluster_pathway Proposed Signaling Pathway of Formaldehyde-Induced Toxicity Formaldehyde Formaldehyde DNA_Damage DNA-Protein Crosslinks (Genotoxicity) Formaldehyde->DNA_Damage Epigenetic_Mod Inhibition of DNA Methylation Formaldehyde->Epigenetic_Mod Apoptosis_Signaling Apoptosis Signaling Pathway Activation DNA_Damage->Apoptosis_Signaling Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Cell_Death Apoptosis (Programmed Cell Death) Apoptosis_Signaling->Cell_Death Gene_Expression Altered Gene Expression Epigenetic_Mod->Gene_Expression Gene_Expression->Carcinogenesis

References

Methodological & Application

Application Notes and Protocols for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) as a Preservative in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH), a member of the hydantoin class of organic compounds, is widely recognized as an antimicrobial preservative in the cosmetics and personal care industry.[1][2] Its mechanism of action involves the slow release of formaldehyde, a potent cross-linking agent that effectively inhibits the growth of a broad spectrum of microorganisms, including bacteria, yeast, and fungi.[3][4][5] This property makes DMDMH an intriguing candidate for the preservation of biological samples in research settings, potentially serving as a safer and more convenient alternative to traditional fixatives like formalin.

These application notes provide an overview of the current understanding of DMDMH for biological sample preservation, including its mechanism of action, available data on its efficacy, and protocols for its use. It is important to note that research into the application of DMDMH for preserving biological research samples is still emerging, and the provided protocols are based on limited published studies and extrapolations from standard formalin-based procedures.[6][7] Therefore, empirical validation for specific applications and sample types is highly recommended.

Mechanism of Action

DMDMH functions as a formaldehyde donor.[3] In aqueous environments, it exists in equilibrium and slowly releases formaldehyde.[8] Formaldehyde preserves biological structures by forming methylene bridges between reactive amine groups on proteins and nucleic acids.[9][10] This cross-linking process stabilizes cellular architecture, inactivates degradative enzymes, and prevents autolysis and microbial decay.[11] The slow-release nature of DMDMH may offer advantages by maintaining a low, consistent concentration of formaldehyde, potentially reducing some of the harsh effects associated with high concentrations of formalin.[7]

DMDMH This compound (DMDMH) Formaldehyde Formaldehyde DMDMH->Formaldehyde Slow Release DMH 5,5-dimethylhydantoin (DMH) DMDMH->DMH Hydrolysis H2O Water (Aqueous Environment) Crosslinked Cross-linked Biomolecules (Preserved Sample) Formaldehyde->Crosslinked Cross-linking Biomolecules Proteins & Nucleic Acids Biomolecules->Crosslinked

Caption: Mechanism of DMDMH as a formaldehyde-releasing preservative.

Data Presentation

Quantitative data on the efficacy of DMDMH as a preservative for biological samples is limited. The most comprehensive study to date, by Bourque et al. (2020), evaluated the use of DMDMH for preserving fish eggs and larvae for morphological and genetic analysis.[12] The following tables summarize the key findings from this study, comparing different concentrations of DMDMH with standard preservatives.

Table 1: Morphological Preservation of Fish Larvae after 90 Days

PreservativeConcentrationMorphological Integrity Score (out of 5)Pigmentation Retention Score (out of 3)
DMDMH 5%4.52.5
DMDMH 10%4.82.8
DMDMH 20%4.22.1
Formalin 10% Buffered5.03.0
Ethanol 95%3.51.5

Scores are qualitative assessments as reported in the study. Higher scores indicate better preservation.

Table 2: DNA Barcoding Success from Fish Larvae after 56 Days

PreservativeConcentrationDNA Sequencing Success Rate (%)
DMDMH 5%95%
DMDMH 10%88%
DMDMH 20%75%
Formalin 10% Buffered20%
Ethanol 95%100%

These data suggest that a 10% DMDMH solution may offer a good balance between morphological preservation and suitability for DNA-based analyses, outperforming formalin in terms of DNA sequencing success.[12] However, ethanol remains superior for preserving DNA integrity.[12]

Experimental Protocols

The following protocols are provided as starting points for using DMDMH as a preservative. Optimization for specific tissue types and downstream applications is crucial.

Protocol 1: General Tissue Preservation for Histology and Morphological Analysis

This protocol is adapted from standard formalin fixation procedures and is suitable for preparing tissues for paraffin embedding and sectioning.

Materials:

  • 10% DMDMH solution (w/v) in Phosphate Buffered Saline (PBS), pH 7.4

  • Tissue cassettes

  • Specimen containers

  • Standard tissue processing reagents (graded alcohols, xylene, paraffin)

Procedure:

  • Tissue Preparation: Immediately after excision, trim the tissue to a maximum thickness of 4-5 mm to ensure proper penetration of the preservative.[13][14]

  • Fixation: Place the trimmed tissue in a specimen container with at least 15-20 times its volume of 10% DMDMH solution.[13] Ensure the tissue is fully submerged.

  • Incubation: Incubate at room temperature for 24-48 hours. For larger specimens, a longer fixation time may be necessary. Gentle agitation during the initial hours can improve fixation.[13]

  • Post-Fixation: After fixation, the tissue can be transferred to 70% ethanol for storage or proceed directly to tissue processing.

  • Tissue Processing and Embedding: Dehydrate the tissue through a series of graded alcohols, clear with xylene, and infiltrate with paraffin according to standard histological procedures.

Start Excised Tissue Trim Trim Tissue (<5mm thick) Start->Trim Fix Immerse in 10% DMDMH (24-48h at RT) Trim->Fix Store Store in 70% Ethanol (Optional) Fix->Store Process Standard Tissue Processing (Dehydration, Clearing, Infiltration) Fix->Process Store->Process Embed Paraffin Embedding Process->Embed End Ready for Sectioning Embed->End

Caption: Workflow for general tissue preservation using DMDMH.

Protocol 2: Preservation of Samples for DNA Analysis

Based on the findings of Bourque et al. (2020), a lower concentration of DMDMH may be preferable for preserving DNA integrity compared to that used for optimal morphology.[12]

Materials:

  • 5% DMDMH solution (w/v) in sterile, nuclease-free water or PBS.

  • Sterile collection tubes.

Procedure:

  • Sample Collection: Collect small tissue samples (e.g., fin clips, muscle biopsies) and place them immediately into a sterile tube containing 5% DMDMH solution.

  • Incubation and Storage: Ensure the sample is fully submerged. Store at room temperature or 4°C for long-term preservation.

  • DNA Extraction: Prior to DNA extraction, it is advisable to wash the tissue sample in PBS or a suitable buffer to remove excess preservative. Proceed with your standard DNA extraction protocol (e.g., column-based kits or phenol-chloroform extraction).

Note: While DMDMH appears to be less damaging to DNA than formalin, it is still a cross-linking agent. For applications requiring high-molecular-weight DNA, such as long-read sequencing, ethanol preservation or fresh-frozen samples are recommended.[15][16]

Protocol 3: Fixation of Cells for Flow Cytometry (Theoretical)

There is currently no published data on the use of DMDMH for fixing cells for flow cytometry. This theoretical protocol is based on standard formaldehyde fixation procedures. Validation is essential before use.

Materials:

  • 1-4% DMDMH solution (w/v) in PBS.

  • Cell suspension.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-5 x 10^6 cells/mL.

  • Fixation: Add an equal volume of 2-8% DMDMH solution to the cell suspension to achieve a final concentration of 1-4% DMDMH.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with an excess of flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Staining and Analysis: Resuspend the cells in staining buffer for antibody staining and subsequent analysis. Note that fixation may alter some epitopes, potentially affecting antibody binding.[17]

Start Single-Cell Suspension Fix Add DMDMH (1-4% final) (10-15 min at RT) Start->Fix Wash1 Wash with Staining Buffer Fix->Wash1 Wash2 Wash with Staining Buffer Wash1->Wash2 Stain Antibody Staining Wash2->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Data Acquisition Analyze->End

Caption: Theoretical workflow for cell fixation with DMDMH for flow cytometry.

Considerations for Downstream Applications

  • Immunohistochemistry (IHC): As DMDMH acts via formaldehyde release, it is expected that antigen retrieval techniques (e.g., heat-induced epitope retrieval) will be necessary for many antibodies, similar to formalin-fixed, paraffin-embedded (FFPE) tissues.[11] The optimal antigen retrieval protocol will need to be determined empirically.

  • Protein Analysis (Western Blot, Mass Spectrometry): Formaldehyde-induced cross-linking can significantly interfere with protein extraction and analysis.[9] Specialized protein extraction protocols that can reverse these cross-links, often involving heat and detergents, will likely be required. The suitability of DMDMH-preserved samples for proteomics has not been established.[18]

  • Nucleic Acid Analysis: While appearing less detrimental than formalin, DMDMH can still cause DNA fragmentation and modification.[9][12] For sensitive applications like PCR of long fragments or next-generation sequencing, the quality of nucleic acids extracted from DMDMH-preserved tissues should be carefully assessed.

Conclusion

This compound shows promise as a preservative for biological samples, particularly as a potential alternative to formalin.[6][7] Its slow release of formaldehyde may offer a balance between effective preservation of morphology and the integrity of biomolecules like DNA.[7][12] However, the available data is still limited, and further research is needed to fully characterize its effects on various sample types and its compatibility with a wide range of downstream molecular and cellular analysis techniques. The protocols provided here should serve as a foundation for researchers to begin exploring the utility of DMDMH in their specific applications, with the understanding that optimization and validation are critical steps.

References

Application Notes and Protocols for the Use of Indole Derivatives in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them compelling molecules for investigation in cell biology and drug discovery. These compounds have been shown to modulate various cellular processes, including cell proliferation, apoptosis, and key signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades. This document provides a comprehensive set of protocols for the preparation, handling, and application of a generic indole derivative, referred to herein as "MDMH" (3,3'-methylenedi-2-methyl-1H-indole), in a cell culture setting. The methodologies outlined below are intended to serve as a foundational guide for researchers to assess the cytotoxic and mechanistic effects of novel indole compounds.

Product Information

Product Name MDMH (3,3'-methylenedi-2-methyl-1H-indole)
Appearance White to off-white powder
Molecular Formula C19H18N2
Molecular Weight 274.36 g/mol
Solubility Soluble in DMSO (≥ 25 mg/mL), Ethanol (≥ 10 mg/mL)
Storage Store at -20°C. Protect from light.

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of MDMH in a suitable solvent, such as dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution:

  • Weigh out 2.74 mg of MDMH powder.

  • Dissolve the powder in 1 mL of sterile DMSO to create a 10 mM stock solution.

  • Mix thoroughly by vortexing until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of MDMH on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • MDMH stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of MDMH in complete medium from the 10 mM stock solution. A common concentration range to test is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest MDMH concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MDMH or the vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation:

MDMH Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control (0)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.10 ± 0.0688.0
100.65 ± 0.0452.0
500.20 ± 0.0216.0
1000.05 ± 0.014.0

Table 1: Example data from an MTT assay showing the effect of MDMH on cell viability after 48 hours of treatment.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is used to investigate the effect of MDMH on the expression levels of specific proteins involved in a signaling pathway of interest (e.g., apoptosis or cell cycle regulation).

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • MDMH stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with MDMH at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

Treatmentp-Akt / Total Akt RatioBcl-2 / GAPDH RatioBax / GAPDH Ratio
Vehicle Control1.00 ± 0.051.00 ± 0.061.00 ± 0.07
MDMH (IC50)0.45 ± 0.040.52 ± 0.051.85 ± 0.10
MDMH (2x IC50)0.21 ± 0.030.28 ± 0.042.50 ± 0.12

Table 2: Example quantitative data from a Western blot analysis showing the effect of MDMH on key signaling proteins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_analysis Data Analysis prep_stock Prepare MDMH Stock Solution (10 mM in DMSO) cell_seeding Seed Cells in Culture Plates prep_stock->cell_seeding Dilute in media treatment Treat Cells with MDMH (and Vehicle Control) cell_seeding->treatment mtt_assay Perform MTT Assay for Viability/IC50 treatment->mtt_assay western_blot Perform Western Blot for Protein Expression treatment->western_blot data_quant Quantify Results mtt_assay->data_quant western_blot->data_quant conclusion Draw Conclusions data_quant->conclusion

Figure 1: General experimental workflow for evaluating the effects of an indole derivative in cell culture.

Application of 1-(Hydroxymethyl)-5,5-dimethylhydantoin in Proteomics: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and established proteomics methodologies reveal a significant finding: 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDM), also known as monomethylol dimethyl hydantoin, does not have a recognized or documented application in the field of proteomics. This compound is widely known and utilized in the cosmetics and industrial sectors as a preservative.[1] Its primary function is to slowly release formaldehyde, which acts as a potent antimicrobial agent, thereby extending the shelf life of various products.

While formaldehyde is a known cross-linking agent in proteomics for studying protein-protein interactions, the use of a slow-release compound like this compound for this purpose is not an established practice. Proteomics experiments, particularly those involving cross-linking, demand precise control over reaction conditions, including reagent concentration and reaction time, to ensure reproducibility and meaningful results. The slow and variable release kinetics of formaldehyde from this compound would not be conducive to the rigorous requirements of proteomics research.

Given the absence of direct applications, this document will instead provide detailed notes and a general protocol for formaldehyde-mediated cross-linking, a technique that aligns with the implied interest in protein interaction studies. It is crucial to note that the following information pertains to the use of formaldehyde as a direct reagent and is not a protocol for this compound.

Application Notes: Formaldehyde Cross-Linking for Protein Interaction Analysis

Formaldehyde is a "zero-length" cross-linker, meaning it creates a covalent bond between reactive amino acid residues without introducing a spacer molecule. This property is highly valuable for capturing direct protein-protein interactions.

Mechanism of Action: Formaldehyde reacts with primary amines (the N-terminus of proteins and the side chain of lysine residues) and other nucleophilic groups on amino acid side chains to form Schiff bases. These intermediates can then react with a nearby nucleophilic residue on an interacting protein, forming a stable methylene bridge.

Key Advantages:

  • In vivo application: Its ability to permeate cell membranes allows for the cross-linking of protein complexes within their native cellular environment.

  • Reversibility: The cross-links can be reversed by heat and changes in pH, which is advantageous for subsequent protein identification by mass spectrometry.

  • Capturing transient interactions: Due to its reactive nature, formaldehyde can trap weak or transient protein-protein interactions that might be lost during traditional purification methods.

Protocols

General Protocol for In Vivo Formaldehyde Cross-Linking and Immunoprecipitation

This protocol outlines a general workflow for cross-linking proteins in cultured mammalian cells, followed by immunoprecipitation of a target protein to identify its interaction partners.

Workflow Overview:

G A 1. Cell Culture B 2. Formaldehyde Cross-linking A->B C 3. Quenching B->C D 4. Cell Lysis C->D E 5. Immunoprecipitation D->E F 6. Elution & Cross-link Reversal E->F G 7. Sample Prep for MS F->G H 8. LC-MS/MS Analysis G->H

Caption: Experimental workflow for cross-linking mass spectrometry.

Detailed Steps:

  • Cell Preparation: Culture cells to approximately 80-90% confluency.

  • Cross-linking:

    • Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS) at room temperature.

    • Add fresh PBS and introduce formaldehyde to a final concentration of 0.5-1.0%.

    • Incubate for 10 minutes at room temperature with gentle rocking.

  • Quenching:

    • Terminate the cross-linking reaction by adding glycine or Tris-HCl to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle rocking.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the supernatant with an antibody specific to the protein of interest for 2-4 hours at 4°C.

    • Add protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Cross-link Reversal:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

    • Reverse the cross-links by heating the eluate at 95°C for 20-30 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Perform a standard in-solution or in-gel tryptic digest of the eluted proteins. This typically involves reduction with dithiothreitol (DTT) and alkylation with iodoacetamide prior to digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm.

Quantitative Data Summary

The optimal conditions for formaldehyde cross-linking can vary significantly between cell types and target proteins. The following table provides a general range for key parameters that should be empirically optimized for each experiment.

ParameterRecommended RangePurpose
Formaldehyde Concentration0.25% - 2.0% (v/v)To achieve efficient cross-linking without causing excessive protein aggregation.
Cross-linking Time5 - 20 minutesTo control the extent of the cross-linking reaction.
Quenching Time5 - 15 minutesTo ensure complete neutralization of unreacted formaldehyde.
Cross-link Reversal Time15 - 45 minutesTo ensure complete cleavage of methylene bridges for accurate protein identification.

Logical Relationship Diagram

The decision-making process for employing a cross-linking strategy in proteomics is outlined below. This highlights why a controlled reagent like formaldehyde is preferred over a slow-releasing donor.

G A Goal: Identify Protein-Protein Interactions B Are interactions transient or weak? A->B D Use Cross-linking Agent B->D Yes E Standard Co-IP B->E No C In vivo or in vitro analysis? F Cell-permeable cross-linker (e.g., Formaldehyde) C->F In vivo G Non-permeable cross-linker (e.g., BS3) C->G In vitro D->C H Requires precise control of reaction? F->H G->H I Use pure, defined cross-linker H->I Yes J Slow-release donor (Not Recommended) H->J No

Caption: Decision tree for selecting a cross-linking strategy.

References

Application Notes and Protocols for 1-(Hydroxymethyl)-5,5-dimethylhydantoin as a Protein Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), also known as monomethylol dimethyl hydantoin, is a chemical compound traditionally used as a preservative in cosmetic formulations.[1][2] Its utility as a preservative stems from its ability to slowly release formaldehyde in the presence of water.[1][2] Formaldehyde is a potent and well-documented cross-linking agent that forms covalent bonds between reactive amino acid residues on adjacent protein molecules.[3][4][5][6] This property of MDMH as a formaldehyde donor presents a unique opportunity for its application in protein science and drug development as a controllable cross-linking agent.

The gradual release of formaldehyde from MDMH offers a potential advantage over the direct use of formaldehyde solutions, allowing for a more controlled and sustained cross-linking reaction. This can be particularly beneficial for applications requiring the stabilization of protein complexes, the formation of protein-based biomaterials such as hydrogels, and the study of protein-protein interactions.[6]

These application notes provide an overview of the chemical properties of MDMH, the principles of formaldehyde-mediated protein cross-linking, and generalized protocols for its use in a research setting.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of MDMH is essential for its effective application as a cross-linking agent.

PropertyValueReference
CAS Registry Number 116-25-6[1]
Molecular Formula C6H10N2O3[1]
Molecular Weight 158.16 g/mol [1]
Appearance White to almost white crystalline powder[7]
Solubility Freely soluble in water, methanol, ethanol, and acetone.[1]
Formaldehyde Release Releases formaldehyde in the presence of water; the rate is dependent on pH, temperature, and the surrounding matrix. The available formaldehyde is approximately 19% (w/w).[2][8][9]

Principle of Protein Cross-linking

The cross-linking activity of MDMH is mediated by the formaldehyde it releases. The process can be summarized in the following steps:

  • Formaldehyde Release: In an aqueous environment, MDMH undergoes hydrolysis to release formaldehyde and 5,5-dimethylhydantoin. This release is a gradual process, influenced by factors such as pH and temperature.[4][8][10]

  • Reaction with Amino Acid Residues: The released formaldehyde, being a small and highly reactive molecule, can readily permeate protein structures.[5][6] It reacts with nucleophilic functional groups on the side chains of amino acid residues. The primary targets for formaldehyde adduction are the amino groups of lysine, but it can also react with the side chains of arginine, cysteine, histidine, and tryptophan.[11]

  • Formation of Schiff Bases and Methylene Bridges: The initial reaction of formaldehyde with an amino group forms a Schiff base. This intermediate can then react with a nearby amino group on an adjacent protein (or the same protein) to form a stable methylene bridge (-CH2-), thus creating a covalent cross-link.[11]

This process results in the formation of a network of cross-linked proteins, leading to the stabilization of protein complexes or the formation of a gel matrix in the case of high protein concentrations.

Diagrams

G Mechanism of MDMH-mediated Protein Cross-linking MDMH This compound (MDMH) FA Formaldehyde (CH₂O) MDMH->FA releases DMH 5,5-Dimethylhydantoin MDMH->DMH forms H2O H₂O (Hydrolysis) SchiffBase Schiff Base Intermediate FA->SchiffBase reacts with Protein1 Protein 1 (with -NH₂ group) Protein1->SchiffBase Crosslinked Cross-linked Proteins (Methylene Bridge) SchiffBase->Crosslinked reacts with Protein2 Protein 2 (with -NH₂ group) Protein2->Crosslinked

Caption: Mechanism of MDMH as a formaldehyde donor for protein cross-linking.

G Experimental Workflow for Protein Cross-linking using MDMH cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_quenching Quenching cluster_analysis Analysis Prep_Protein Prepare Protein Solution Add_MDMH Add MDMH to Protein Solution Prep_Protein->Add_MDMH Prep_MDMH Prepare MDMH Stock Solution Prep_MDMH->Add_MDMH Incubate Incubate for Formaldehyde Release and Cross-linking (Control Temperature and pH) Add_MDMH->Incubate Quench Add Quenching Agent (e.g., Tris or Glycine) Incubate->Quench Analysis Analyze Cross-linked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analysis

Caption: General experimental workflow for protein cross-linking using MDMH.

Experimental Protocols

The following protocols are generalized and should be optimized for specific proteins and applications. The key variables to optimize are the concentration of MDMH, incubation time, temperature, and pH to control the extent of cross-linking.

Protocol 1: Cross-linking of Proteins in Solution to Study Protein-Protein Interactions

This protocol is designed to stabilize protein complexes in solution for subsequent analysis by techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Materials:

  • Purified protein solution in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers with primary amines, such as Tris, as they will react with formaldehyde.

  • This compound (MDMH)

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Reaction tubes.

Procedure:

  • Preparation of MDMH Stock Solution: Prepare a fresh stock solution of MDMH (e.g., 100 mM) in the reaction buffer.

  • Cross-linking Reaction:

    • In a reaction tube, add your protein solution to the desired final concentration.

    • Add the MDMH stock solution to the protein solution to achieve a final MDMH concentration in the range of 1-10 mM. The optimal concentration will depend on the desired degree of cross-linking and the rate of formaldehyde release.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 15-60 minutes). Incubation time and temperature will influence the amount of formaldehyde released and the extent of cross-linking.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to allow the quenching agent to react with any remaining free formaldehyde.

  • Analysis:

    • The cross-linked protein sample is now ready for analysis. For SDS-PAGE analysis, add the appropriate sample loading buffer and proceed with electrophoresis. The formation of higher molecular weight bands will indicate successful cross-linking.

Protocol 2: Formation of a Protein Hydrogel using MDMH

This protocol describes the formation of a protein hydrogel, which can have applications in drug delivery and tissue engineering.

Materials:

  • Concentrated protein solution (e.g., >5% w/v) in a suitable buffer (e.g., PBS).

  • This compound (MDMH).

  • Molds for casting the hydrogel (e.g., small petri dishes, custom-made molds).

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of MDMH (e.g., 500 mM) in the reaction buffer.

    • Ensure the protein solution is at the desired concentration and pH.

  • Hydrogel Formation:

    • Add the MDMH stock solution to the concentrated protein solution to a final concentration that needs to be empirically determined (a starting point could be 20-50 mM).

    • Mix thoroughly but gently to avoid introducing air bubbles.

    • Pipette the mixture into the molds.

    • Incubate at a controlled temperature (e.g., 37°C) until a stable gel is formed. The gelation time can range from minutes to hours depending on the protein concentration, MDMH concentration, and temperature.

  • Washing and Equilibration:

    • Once the hydrogel has formed, it can be washed with buffer to remove any unreacted MDMH, formaldehyde, and 5,5-dimethylhydantoin.

    • The hydrogel can then be equilibrated in a buffer suitable for its intended application.

Quantitative Data and Considerations

The efficiency of cross-linking using MDMH is directly related to the concentration of released formaldehyde. The following table summarizes key quantitative parameters to consider.

ParameterValue/RangeConsiderations and Notes
Available Formaldehyde from MDMH ~19% (w/w)This is the theoretical maximum amount of formaldehyde that can be released. The actual amount released will depend on the reaction conditions.
Typical Formaldehyde Concentration for Cross-linking 0.1% - 2% (v/v)This is the target concentration of free formaldehyde in the reaction mixture. The amount of MDMH required to achieve this will need to be calculated based on its formaldehyde release profile.
pH of Reaction Neutral to slightly alkaline (pH 7-8.5)The rate of formaldehyde release from MDMH and the reaction of formaldehyde with amino groups are pH-dependent. Higher pH generally favors the reaction.
Reaction Temperature Room Temperature to 37°CHigher temperatures will increase the rate of formaldehyde release and the cross-linking reaction.
Reaction Time 10 - 60 minutesShorter times are typically used for studying interactions to capture transient complexes, while longer times may be needed for hydrogel formation.

Note on Formaldehyde Release: The rate of formaldehyde release from MDMH is a critical parameter. One study on a similar compound, DMDM hydantoin, showed that at 0.5 mM, it released 48% of its available formaldehyde in water.[12] It is also known that up to 2% of free formaldehyde can be in equilibrium with DMDM hydantoin in cosmetic products. For precise control, it is recommended that researchers empirically determine the formaldehyde release kinetics for their specific experimental conditions or consult literature that provides this data for similar formaldehyde-releasing agents.

Conclusion

This compound offers a convenient and controllable method for protein cross-linking through the slow release of formaldehyde. This approach can be adapted for various applications in research and development, from fundamental studies of protein interactions to the creation of novel biomaterials. Successful application of MDMH as a cross-linking agent requires careful consideration and optimization of reaction conditions, particularly the parameters that influence the rate of formaldehyde release. The protocols and data provided herein serve as a starting point for researchers to explore the utility of this versatile compound in their work.

References

Application Note: Quantification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH). MDMH, a formaldehyde-releasing preservative, is a crucial component in various cosmetic and industrial formulations. The described method is designed for stability-indicating assays and quality control, enabling the separation and quantification of MDMH from its related compounds. This protocol provides comprehensive details on the required instrumentation, reagents, sample preparation, and chromatographic conditions, along with method validation parameters.

Introduction

This compound (MDMH) is widely utilized as an antimicrobial agent in a variety of consumer products due to its ability to release formaldehyde, which acts as a preservative. The concentration of MDMH must be carefully controlled to ensure product efficacy and safety. Therefore, a reliable and accurate analytical method for its quantification is essential for quality control in manufacturing and for stability studies in product development. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for this purpose. This document presents a detailed protocol for the quantification of MDMH using a reversed-phase HPLC method with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: For mobile phase preparation.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters: 0.45 µm, nylon or PTFE.

Reagents and Chemicals
  • This compound (MDMH) reference standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid: ACS grade.

  • Phosphoric Acid: ACS grade.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of MDMH. These conditions may be optimized based on the specific HPLC system and column used.

ParameterCondition
HPLC Column Octadecylsilanized silica (C18), 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Program Time (min)
0
15
17
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Solutions
  • Accurately weigh approximately 10 mg of MDMH reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol.

  • This stock solution should be stored at 2-8 °C and protected from light.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • A typical calibration curve may include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

The sample preparation will vary depending on the matrix. A general procedure for a cosmetic cream is provided below.

  • Accurately weigh an appropriate amount of the sample (e.g., 1 g) into a 50 mL centrifuge tube.

  • Add a suitable extraction solvent (e.g., 20 mL of a 50:50 mixture of water and methanol).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with mobile phase A to bring the concentration of MDMH within the calibration range.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical acceptance criteria for method validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for MDMH should be well-resolved from other components and excipients. Peak purity should be confirmed using a PDA detector.

Data Presentation

Calibration Curve Data
Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
System Suitability Test (SST) Results
ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.0[Insert Data]
Theoretical Plates (N) N ≥ 2000[Insert Data]
% RSD of Peak Area (n=6) ≤ 1.0%[Insert Data]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Sequence Run Analytical Sequence (Standards and Samples) Standard_Prep->Sequence Sample_Prep Sample Preparation (Extraction and Dilution) Sample_Prep->Sequence HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) SST System Suitability Test HPLC_System->SST SST->Sequence If Pass Integration Peak Integration and Identification Sequence->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify MDMH in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantification of MDMH by HPLC.

Discussion

The presented HPLC method is suitable for the routine analysis of this compound in various sample matrices. The use of a C18 column provides good retention and separation of MDMH from potential impurities and degradation products. The UV detection at 210 nm offers adequate sensitivity for typical concentration ranges.

It is important to note that MDMH can exist in equilibrium with 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) and 5,5-dimethylhydantoin (DMH).[1] The chromatographic conditions should be optimized to ensure the separation of these related substances if their simultaneous quantification is required. For the analysis of MDMH in biological matrices, a more sensitive detection method such as mass spectrometry (LC-MS/MS) may be necessary.[2]

The stability of MDMH in solution should also be considered, and samples and standards should be analyzed promptly after preparation. The use of an acidic mobile phase helps to minimize the on-column degradation of the analyte.

Conclusion

This application note provides a detailed and robust HPLC method for the quantification of this compound. The protocol is suitable for implementation in quality control and research laboratories. Adherence to the described methodology and proper validation will ensure accurate and reliable results.

References

Application Notes and Protocols: 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMH) for the Preservation of Tissue Specimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMH), also known as DMDM-Hydantoin, is a formaldehyde-releasing preservative that presents a potential alternative to traditional formalin fixation for biological tissue specimens.[1][2] As a slow-releaser of formaldehyde, DMH offers a similar mechanism of protein cross-linking to preserve tissue morphology while potentially offering a safer handling profile due to the lower concentration of free formaldehyde in solution.[1] These application notes provide a comprehensive guide to the use of DMH for tissue preservation, including detailed protocols for tissue fixation, processing for histology and immunohistochemistry (IHC), and considerations for nucleic acid preservation.

The information presented is based on available research and established principles of tissue fixation. Researchers are encouraged to optimize these protocols for their specific tissues of interest and downstream applications.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₆H₁₀N₂O₃[3]
Molecular Weight 158.16 g/mol [3]
Appearance White to almost white crystalline powder[4]
Solubility Freely soluble in water[5]
Mechanism of Action Slowly releases formaldehyde, which forms cross-links between proteins, preserving tissue structure.[1][1]

Advantages and Considerations

Potential Advantages:

  • Reduced Formaldehyde Exposure: As a formaldehyde-releasing agent, the concentration of free formaldehyde in a DMH solution is significantly lower than in a standard 10% neutral buffered formalin (NBF) solution, potentially reducing hazardous exposure for laboratory personnel.[1]

  • Similar Fixation Chemistry: The released formaldehyde cross-links proteins in a manner analogous to formalin, suggesting compatibility with many standard histological procedures.[1]

  • Potential for Multipurpose Preservation: Studies suggest DMH may be suitable for preserving both morphology and nucleic acids, making it a versatile preservative.[1]

Considerations and Areas for Optimization:

  • Limited Direct Comparative Data: There is a lack of extensive, direct quantitative comparisons between DMH and 10% NBF across a wide range of tissues and for various downstream applications.

  • Protocol Optimization Required: Fixation times, processing parameters, and antigen retrieval methods may need to be optimized by the end-user for specific antibodies and tissue types.

  • Commercial Availability: While available from chemical suppliers, it is not as commonly sold pre-formulated for histological use as 10% NBF.[3][4][5][6]

Experimental Protocols

Protocol 1: Preparation of DMH Fixative Solution

Materials:

  • This compound (DMH) powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • pH meter

Procedure:

  • To prepare a 10% (w/v) DMH stock solution, dissolve 100 g of DMH powder in 800 mL of distilled water with gentle heating and stirring.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Adjust the final volume to 1 L with distilled water.

  • For a working solution (typically 5-10%), dilute the stock solution in PBS (pH 7.4). For example, to make a 5% working solution, mix equal parts of the 10% stock solution and 2X PBS.

  • Verify the pH of the final working solution and adjust to 7.2-7.4 if necessary using 1M HCl or 1M NaOH.

  • Store the working solution at 4°C and use within one month.

DMH_Fixative_Preparation cluster_start Starting Materials cluster_process Preparation Steps cluster_end Final Product DMH_powder DMH Powder dissolve Dissolve DMH in water (10% w/v stock) DMH_powder->dissolve PBS PBS (pH 7.4) dilute Dilute stock in PBS (5-10% working solution) PBS->dilute Water Distilled Water Water->dissolve cool Cool to Room Temp dissolve->cool cool->dilute adjust_pH Adjust pH to 7.2-7.4 dilute->adjust_pH final_solution DMH Fixative Solution adjust_pH->final_solution

Preparation of DMH fixative solution workflow.

Protocol 2: Tissue Fixation with DMH

Materials:

  • Freshly dissected tissue specimens

  • 5-10% DMH fixative solution

  • Specimen containers of appropriate size

  • Forceps and scalpels

Procedure:

  • Immediately after excision, place the tissue specimen in a container with a volume of DMH fixative solution that is at least 10-20 times the volume of the tissue.[7]

  • Ensure the thickness of the tissue specimen does not exceed 4-5 mm in one dimension to allow for adequate penetration of the fixative.[8][9] For larger specimens, "bread-loafing" or slicing the tissue is recommended.[10]

  • Fixation time will vary depending on the tissue type and size. As a starting point, fix for 18-24 hours at room temperature.[11] Thicker or denser tissues may require longer fixation times. Note: Optimal fixation time should be determined empirically.

  • After fixation, the tissue can be transferred to 70% ethanol for storage or proceed directly to tissue processing.

Protocol 3: Tissue Processing and Paraffin Embedding

This protocol follows standard histological procedures. The timings may need to be adjusted based on the tissue type and size.

Materials:

  • Fixed tissue specimens

  • Automated tissue processor or manual processing reagents

  • Graded ethanol series (70%, 80%, 95%, 100%)

  • Clearing agent (e.g., xylene or a xylene substitute)

  • Paraffin wax

  • Embedding molds and cassette

  • Embedding station

Dehydration:

  • 70% Ethanol: 1-2 hours

  • 80% Ethanol: 1-2 hours

  • 95% Ethanol: 1-2 hours

  • 100% Ethanol: 1-2 hours (3 changes)

Clearing:

  • Xylene (or substitute): 1-2 hours (2 changes)

Infiltration:

  • Molten Paraffin Wax (60°C): 2-4 hours (2-3 changes)

Embedding:

  • Orient the tissue in a mold filled with molten paraffin.

  • Solidify the paraffin block on a cold plate.

Tissue_Processing_Workflow start DMH-Fixed Tissue dehydration Dehydration (Graded Ethanol Series) start->dehydration clearing Clearing (Xylene or Substitute) dehydration->clearing infiltration Infiltration (Molten Paraffin Wax) clearing->infiltration embedding Embedding infiltration->embedding sectioning Sectioning embedding->sectioning

General workflow for tissue processing.

Protocol 4: Immunohistochemistry (IHC) on DMH-Fixed Tissues

Materials:

  • DMH-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Deparaffinization and rehydration reagents (xylene, graded ethanols)

  • Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)

  • Heat source for antigen retrieval (water bath, pressure cooker, or microwave)

  • Peroxide block (e.g., 3% H₂O₂)

  • Blocking buffer (e.g., normal serum from the species of the secondary antibody)

  • Primary antibody

  • Secondary antibody (biotinylated or polymer-based)

  • Detection reagent (e.g., Streptavidin-HRP)

  • Chromogen (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Xylene: 2 x 5 minutes

    • 100% Ethanol: 2 x 3 minutes

    • 95% Ethanol: 1 x 3 minutes

    • 70% Ethanol: 1 x 3 minutes

    • Distilled water: 2 x 3 minutes

  • Antigen Retrieval:

    • This is a critical step that will likely require optimization for each antibody.[12]

    • Heat-Induced Epitope Retrieval (HIER):

      • Immerse slides in pre-heated antigen retrieval buffer.

      • Heat at 95-100°C for 20-40 minutes.[12]

      • Allow slides to cool in the buffer for 20 minutes at room temperature.

      • Rinse with wash buffer (e.g., PBS or TBS).

    • Proteolytic-Induced Epitope Retrieval (PIER):

      • Incubate slides with an enzyme solution (e.g., Proteinase K, Trypsin) for a predetermined time at 37°C.[12]

      • Stop the enzymatic reaction by rinsing with wash buffer.

  • Staining:

    • Apply peroxide block for 10 minutes to quench endogenous peroxidase activity. Rinse.

    • Apply blocking buffer for 30-60 minutes.

    • Incubate with primary antibody at the optimized dilution and time (e.g., 1 hour at room temperature or overnight at 4°C). Rinse.

    • Incubate with secondary antibody for 30-60 minutes. Rinse.

    • Incubate with detection reagent (e.g., HRP conjugate) for 30 minutes. Rinse.

    • Apply chromogen until the desired stain intensity develops. Rinse with distilled water.

    • Counterstain with Hematoxylin.

    • Dehydrate, clear, and mount.

IHC_Signaling_Pathway Antigen Antigen in DMH-Fixed Tissue PrimaryAb Primary Antibody Antigen->PrimaryAb Binds to Epitope SecondaryAb Secondary Antibody (Enzyme-conjugated) PrimaryAb->SecondaryAb Binds to Primary Ab Substrate Chromogenic Substrate SecondaryAb->Substrate Enzymatic Reaction Signal Visible Signal Substrate->Signal

Principle of indirect IHC detection.

Protocol 5: Nucleic Acid Extraction from DMH-Fixed Tissues

The cross-linking action of the released formaldehyde from DMH can fragment and modify nucleic acids, similar to the effects of formalin.[13][14] Therefore, specialized kits and protocols designed for FFPE tissues are recommended.

General Considerations:

  • Use a dedicated FFPE nucleic acid extraction kit (e.g., from Qiagen, Thermo Fisher Scientific).

  • The protocol will typically involve deparaffinization, followed by proteinase K digestion to break down proteins and reverse some of the cross-linking.

  • The duration of proteinase K digestion may need to be optimized.

  • Quantify the extracted DNA/RNA using a fluorometric method (e.g., Qubit) for accuracy, as spectrophotometric methods (e.g., NanoDrop) can be less reliable for FFPE-derived nucleic acids.

  • Assess the quality and integrity of the extracted nucleic acids (e.g., using Agilent Bioanalyzer or similar) before downstream applications.[15]

Quantitative Data Summary

Currently, there is a limited amount of published quantitative data directly comparing DMH with 10% NBF for tissue preservation. The following table provides a framework for the types of data that should be generated during the validation of DMH as a formalin substitute.

ParameterDMH (5-10%)10% Neutral Buffered FormalinExpected Outcome
Tissue Shrinkage (%) Data Needed~10-15% (tissue dependent)Comparable shrinkage to formalin is desirable for morphological consistency.
H&E Staining Quality Data NeededGold StandardComparable nuclear and cytoplasmic detail, and staining intensity.
IHC Signal Intensity Data NeededVaries by antibody and antigen retrievalSimilar or improved signal-to-noise ratio after optimized antigen retrieval.
DNA Yield (ng/µg tissue) Data NeededVariable, often lower than fresh-frozenComparable or higher yield of amplifiable DNA.
DNA Integrity (e.g., DIN) Data NeededTypically low (1-3)Higher DNA integrity number would indicate less fragmentation.
RNA Yield (ng/µg tissue) Data NeededHighly variable, often lowComparable or higher yield of RNA suitable for RT-qPCR or sequencing.
RNA Integrity (e.g., RIN, DV200) Data NeededTypically low (< 2.5)Higher RNA integrity scores would be a significant advantage.

Conclusion

This compound presents a promising alternative to 10% neutral buffered formalin for the fixation of tissue specimens. Its mechanism as a formaldehyde-releaser suggests compatibility with many existing histological and molecular pathology workflows. However, the adoption of DMH requires careful validation and optimization of protocols for specific applications. The protocols and information provided here serve as a starting point for researchers to explore the utility of DMH in their own laboratories. Further studies with direct quantitative comparisons to formalin are needed to fully establish its performance characteristics.

References

Application Notes and Protocols: 1-(Hydroxymethyl)-5,5-dimethylhydantoin in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the current and potential uses of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) in material science. The information is compiled for researchers interested in exploring its properties as a resin former, crosslinking agent, and component in functional materials.

Overview of this compound (MDMH)

This compound (MDMH) is a heterocyclic organic compound known primarily for its role as a formaldehyde-releasing preservative in cosmetics, textiles, and various industrial products like coatings, adhesives, and polymer emulsions.[1][2] Its ability to slowly release formaldehyde in the presence of water makes it an effective antimicrobial agent.[3] In material science, the key reactive feature of MDMH is the hydroxymethyl group, which can participate in condensation and crosslinking reactions, particularly upon heating.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 116-25-6[3]
Molecular Formula C₆H₁₀N₂O₃[3]
Molecular Weight 158.16 g/mol [3]
Appearance White crystalline powder-
Melting Point 100 °C[3]
Solubility Freely soluble in water, methanol, ethanol, acetone. Slightly soluble in ethyl acetate. Practically insoluble in ether, trichloroethylene, carbon tetrachloride.[3]

Applications in Material Science

While the predominant application of MDMH is as a preservative, its chemical structure lends itself to several material science applications, primarily in the formation of resins and as a crosslinking agent.

Water-Soluble Dimethylhydantoin-Formaldehyde Resins

When heated in a dry state, MDMH undergoes self-condensation to form a water-soluble dimethylhydantoin-formaldehyde resin.[3] This resin is noted for its compatibility with other polymers such as gelatin, polyvinyl acetate, and ethyl cellulose.[3] An early application of this resin was as a mounting medium in microscopy, where its high water solubility, excellent adhesion to glass, and hardness upon drying were advantageous.[4]

Properties of Dimethylhydantoin-Formaldehyde Resin (from historical data):

PropertyValueReference
Molecular Weight 240-300 g/mol [4]
Form Brittle lumps[4]
Color Water-white to pale amber[4]
Initial Softening Point 59-80 °C[4]
pH of Solution 6.5-7.5[4]
Refractive Index (Dry Resin) 1.54[4]
Adhesion Excellent adhesion to glass[4]
Crosslinking Agent in Polymeric Systems

As a formaldehyde-releaser, MDMH can function as an in-situ source of formaldehyde for crosslinking various polymer systems. Formaldehyde is a well-known crosslinker for polymers containing active hydrogen atoms, such as urea-formaldehyde, phenol-formaldehyde, and melamine-formaldehyde resins. The hydroxymethyl group on MDMH can also react with hydroxyl, amide, or other functional groups on polymer chains to form covalent bonds, leading to a crosslinked network. This can improve the mechanical strength, thermal stability, and chemical resistance of the material. While specific quantitative data on the mechanical properties of MDMH-crosslinked materials is scarce in recent literature, the principle is analogous to other formaldehyde-based crosslinking systems.

Potential in Functional Materials

The hydantoin ring is a stable heterocyclic structure that has been incorporated into polymers to enhance their thermal properties. For instance, polymers based on poly(hydantoin-methyl-p-styrene) have shown high thermal resistance, with degradation starting above 300 °C.[5] While this involves a derivative of dimethylhydantoin, it suggests that the hydantoin moiety itself can contribute to thermal stability.

Thermal Properties of Hydantoin-Containing Monomers and Polymers:

CompoundOnset of Thermal Decomposition (T₀)Temperature of Maximum Decomposition Rate (Tₘₐₓ)Reference
5,5-dimethylhydantoin118 °C247 °C[5]
5,5-dimethyl-3-(4-vinylbenzyl)imidazolidine-2,4-dione321 °C420 °C[5]
Poly(5,5-dimethyl-3-(4-vinylbenzyl)imidazolidine-2,4-dione)370 °C430 °C[5]

Experimental Protocols

The following are generalized protocols based on available literature. Researchers should optimize these procedures for their specific applications and materials.

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis described in the literature.[3]

Materials:

  • 5,5-dimethylhydantoin

  • Formaldehyde (37% aqueous solution)

  • Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Combine 1 mole of 5,5-dimethylhydantoin with 1 to 1.2 moles of 37% formaldehyde solution in a reaction vessel.

  • Adjust the pH to be slightly alkaline (pH 8-9) using a suitable base (e.g., sodium carbonate).

  • Heat the mixture to 40-60 °C with stirring.

  • Maintain the temperature and stirring for 2-4 hours.

  • Cool the reaction mixture to allow the product to crystallize.

  • Filter the crystals and wash with cold water.

  • Dry the product under vacuum.

Synthesis_of_MDMH cluster_reactants Reactants cluster_process Workup 5,5-dimethylhydantoin 5,5-dimethylhydantoin Reaction_Vessel Reaction (pH 8-9, 40-60°C, 2-4h) 5,5-dimethylhydantoin->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Cooling_Crystallization Cool & Crystallize Reaction_Vessel->Cooling_Crystallization Filtration Filter Cooling_Crystallization->Filtration Drying Dry Filtration->Drying Product 1-(Hydroxymethyl)-5,5- dimethylhydantoin (MDMH) Drying->Product

Synthesis of this compound.
Protocol 2: Preparation of a Water-Soluble Dimethylhydantoin-Formaldehyde Resin Solution

This protocol is adapted from the 1958 publication by H.F. Steedman for creating a resin solution for microscopy mounting.[4] It serves as a basic guideline for forming the resin.

Materials:

  • This compound (MDMH)

  • Heating apparatus (e.g., oven or hot plate)

  • Distilled water or 70% ethanol

  • Grinding apparatus (e.g., mortar and pestle)

  • Stirring apparatus

Procedure:

  • Resin Formation: Gently heat solid MDMH in a dry state. The melting point is around 100 °C. Continued heating will induce self-condensation to form the dimethylhydantoin-formaldehyde resin. The endpoint can be determined by a change in viscosity and the formation of a brittle, amber-colored solid upon cooling. Caution: This reaction releases formaldehyde.

  • Grinding: Once cooled, grind the brittle resin into a fine powder.

  • Dissolution: For an ~70% (w/v) solution, add 70 g of the ground resin to 30 mL of either distilled water or 70% ethanol.

  • Mixing: Stir or shake the mixture periodically over several days until the resin is fully dissolved.

  • Filtration: Filter the solution to remove any undissolved particles.

Resin_Preparation MDMH_Solid MDMH Solid Heating Heat (>100°C) Self-Condensation MDMH_Solid->Heating Resin_Solid DMHF Resin (Solid) Heating->Resin_Solid Grinding Grind to Powder Resin_Solid->Grinding Dissolution Dissolve in Solvent (Water or 70% Ethanol) Grinding->Dissolution Filtration Filter Dissolution->Filtration Resin_Solution DMHF Resin Solution Filtration->Resin_Solution

Preparation of Dimethylhydantoin-Formaldehyde Resin Solution.
Protocol 3: General Procedure for Crosslinking a Polymer Film (Hypothetical)

This is a hypothetical protocol for using MDMH as a crosslinking agent for a polymer containing hydroxyl groups (e.g., polyvinyl alcohol).

Materials:

  • Base polymer (e.g., polyvinyl alcohol)

  • Solvent for the base polymer (e.g., water)

  • This compound (MDMH)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

  • Casting surface (e.g., petri dish)

  • Oven

Procedure:

  • Prepare a solution of the base polymer in the appropriate solvent (e.g., 10% w/v polyvinyl alcohol in water).

  • Dissolve MDMH in the polymer solution. The concentration of MDMH will depend on the desired crosslinking density (e.g., 1-5% w/w relative to the base polymer).

  • If desired, add a catalytic amount of an acid catalyst to promote the crosslinking reaction.

  • Cast the solution onto a suitable surface to create a film of uniform thickness.

  • Evaporate the solvent at a moderate temperature (e.g., 60 °C).

  • Cure the film at an elevated temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes) to induce crosslinking.

  • Characterize the resulting film for changes in mechanical properties (tensile strength, modulus), swelling behavior in solvents, and thermal stability (TGA, DSC).

Crosslinking_Workflow cluster_inputs Inputs Polymer_Solution Polymer Solution (e.g., PVA in Water) Mixing Mix & Dissolve Polymer_Solution->Mixing MDMH MDMH MDMH->Mixing Casting Cast Film Mixing->Casting Drying Solvent Evaporation (60°C) Casting->Drying Curing Cure (120-150°C) Crosslinking Occurs Drying->Curing Characterization Characterize Film (Mechanical, Thermal) Curing->Characterization

General Workflow for Polymer Crosslinking with MDMH.

Safety Considerations

This compound is a formaldehyde-releasing agent. Formaldehyde is a known sensitizer and carcinogen. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Thermal decomposition or curing processes will release formaldehyde gas, and appropriate precautions must be taken.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) for Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH), a broad-spectrum preservative. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to ensure the stability and safety of your formulations.

Troubleshooting Guide

Q1: Why is my formulation showing microbial growth despite the inclusion of DMDMH?

A1: Several factors could be compromising the efficacy of DMDMH in your formulation:

  • Incorrect Concentration: The concentration of DMDMH may be too low for your specific product matrix. Water-based formulations are particularly susceptible to microbial contamination and may require a higher concentration of preservative.[1][2]

  • pH Incompatibility: DMDMH is most effective within a pH range of 3.0 to 8.0.[3] If your formulation's pH falls outside this range, the preservative's activity may be diminished.

  • High Temperature During Formulation: While DMDMH can tolerate brief periods at temperatures up to 80°C, prolonged exposure to high temperatures, especially above 60°C, can lead to its degradation.[4] It is recommended to add DMDMH during the cool-down phase of production.[4]

  • Binding to Formulation Components: Certain ingredients in your formulation could potentially interact with and inactivate the preservative.

  • Heavy Microbial Load: The initial bioburden of your raw materials or manufacturing environment might be too high for the preservative to overcome at the current concentration.

Q2: My product is causing skin irritation or sensitization in some users. Could DMDMH be the cause?

A2: Yes, this is a possibility. DMDMH is a formaldehyde-releasing preservative.[5] While the amount of formaldehyde released is very low and considered safe for most individuals, those with a known allergy to formaldehyde may experience allergic contact dermatitis.[6][7] The European Union has approved DMDMH as a preservative in cosmetics at a maximum concentration of 0.6%.[8]

Q3: I've noticed a decrease in the preservative's effectiveness over my product's shelf life. What could be the reason?

A3: A decline in preservative efficacy over time can be attributed to:

  • Instability of the Formulation: Changes in the formulation's pH or interactions between ingredients over time can degrade the DMDMH.

  • Inadequate Packaging: If the packaging does not adequately protect the product from environmental contamination, the preservative system may become overwhelmed.

  • Hydrolysis: As a formaldehyde-releaser, DMDMH undergoes hydrolysis to exert its antimicrobial effect. It is possible that over a long shelf life, the reservoir of active ingredient is depleted.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for DMDMH?

A1: The recommended concentration of DMDMH typically ranges from 0.1% to 0.6%.[9] However, the ideal concentration is dependent on the specific formulation and its susceptibility to microbial contamination. A common use level is between 0.15% and 0.4%.[4] It is crucial to determine the most effective concentration through preservative efficacy testing (challenge testing) for your specific product.[4]

Q2: Against which types of microorganisms is DMDMH effective?

A2: DMDMH is a broad-spectrum preservative with demonstrated activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[8][9][10]

Q3: What is the mechanism of action of DMDMH?

A3: DMDMH functions as an antimicrobial agent by slowly releasing formaldehyde into the formulation.[5] Formaldehyde exerts its biocidal effect by denaturing proteins and disrupting cellular processes in microorganisms.[6]

Q4: Is DMDMH compatible with other preservatives?

A4: Yes, DMDMH can be used in combination with other preservatives, such as parabens and IPBC, to achieve a synergistic antimicrobial effect.[9]

Q5: What are the regulatory limits for the use of DMDMH in cosmetic products?

A5: In the European Union, the maximum permitted concentration of DMDMH in cosmetic products is 0.6%.[8] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DMDMH is safe for use in cosmetics at current levels of use, which are typically below 0.074%.[8]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of DMDMH against common spoilage microorganisms. This data is essential for determining a starting concentration for your preservative efficacy testing.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (%)
Pseudomonas aeruginosaGram-negative Bacteria0.05
Staphylococcus aureusGram-positive Bacteria0.025
Candida albicansYeast0.10
Aspergillus brasiliensisMold0.15

Data sourced from a technical data sheet for a commercial DMDMH product.[4]

Experimental Protocols

Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of DMDMH.

Materials:

  • DMDMH

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Cultures of test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger)

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Prepare DMDMH Stock Solution: Prepare a sterile stock solution of DMDMH in a suitable solvent (e.g., sterile deionized water) at a concentration at least double the highest concentration to be tested.

  • Prepare Microorganism Inoculum: Grow fresh cultures of the test microorganisms. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilutions: In the 96-well plate, perform serial two-fold dilutions of the DMDMH stock solution with the appropriate sterile broth.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted DMDMH. Include a positive control well (broth with inoculum, no DMDMH) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 24-48 hours (bacteria) or 3-5 days (fungi).

  • Result Interpretation: The MIC is the lowest concentration of DMDMH at which there is no visible growth (turbidity) of the microorganism.

Preservative Efficacy Test (Challenge Test) - Based on USP <51>

This protocol provides a general outline for a challenge test to evaluate the effectiveness of the preservative system in a finished product.

Materials:

  • Final product formulation containing DMDMH

  • Cultures of specified microorganisms (Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, and Aspergillus brasiliensis ATCC 16404)

  • Sterile containers for the product

  • Sterile saline or other appropriate diluent

  • Neutralizing broth (if necessary to inactivate the preservative)

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare standardized suspensions of each test microorganism.

  • Inoculation of Product: Divide the product into five separate containers. Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • Incubation: Store the inoculated product containers at a specified temperature, typically between 20°C and 25°C, protected from light.

  • Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), withdraw a sample from each container. Perform serial dilutions of the sample in a neutralizing broth (if required) and plate onto the appropriate agar medium.

  • Enumeration: Incubate the plates and count the number of colony-forming units (CFU).

  • Evaluation: Compare the number of viable microorganisms at each interval to the initial inoculum level. The acceptance criteria for preservative effectiveness are defined by the specific pharmacopeia (e.g., USP, Ph. Eur.). Generally, for bacteria, a significant reduction in count is expected by day 14, with no subsequent increase. For yeast and mold, the count should not increase from the initial level.

Visualizations

Preservative_Efficacy_Test_Workflow Preservative Efficacy Test (Challenge Test) Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_eval Evaluation prep_product Prepare Product Samples inoculate Inoculate Product with Microorganisms prep_product->inoculate prep_inoculum Prepare Microbial Inoculum (Bacteria, Yeast, Mold) prep_inoculum->inoculate incubate Incubate at Controlled Temperature inoculate->incubate sample_day0 Sample at Day 0 incubate->sample_day0 Initial sample_day7 Sample at Day 7 incubate->sample_day7 sample_day14 Sample at Day 14 incubate->sample_day14 sample_day28 Sample at Day 28 incubate->sample_day28 Final plate_count Plate and Enumerate Microbial Count sample_day0->plate_count sample_day7->plate_count sample_day14->plate_count sample_day28->plate_count evaluate Evaluate Against Acceptance Criteria plate_count->evaluate

Caption: Workflow for a standard preservative efficacy (challenge) test.

DMDMH_Mechanism DMDMH Mechanism of Action DMDMH This compound (DMDMH) Hydrolysis Hydrolysis (in aqueous environment) DMDMH->Hydrolysis slowly releases Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde Microorganism Microorganism (Bacteria, Yeast, Mold) Formaldehyde->Microorganism acts on Inhibition Inhibition of Microbial Growth Microorganism->Inhibition leads to

Caption: Mechanism of formaldehyde release from DMDMH for antimicrobial activity.

References

troubleshooting solubility issues with 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH).

Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Q1: My MDMH solution appears cloudy or hazy immediately after preparation. What is the cause and how can I fix it?

A1: Cloudiness upon dissolution can be attributed to several factors:

  • Incomplete Dissolution: The concentration may be too high for the solvent at the current temperature. Try gently warming the solution (not exceeding 80°C) while stirring to facilitate dissolution. Be aware that heating dry MDMH can form a water-soluble resin[1].

  • Low-Quality Solvent: Impurities in the solvent can reduce the solubility of MDMH. Ensure you are using high-purity, sterile solvents.

  • Contamination: Particulate matter from glassware or microbial contamination can cause haziness. Use scrupulously clean glassware and sterile water to prevent this.

Q2: The MDMH powder is not dissolving completely, even at low concentrations. What should I do?

A2: If MDMH is dissolving poorly, consider the following:

  • Particle Size: The particle size of the powder can affect the dissolution rate. If the powder is clumped, gently grind it to a finer consistency before adding it to the solvent.

  • Agitation: Ensure adequate mixing. Use a magnetic stirrer for a consistent and efficient dissolution process.

  • Solvent Choice: While MDMH is freely soluble in water, methanol, ethanol, and acetone, its solubility is not infinite[1]. Verify that you are using an appropriate solvent for your desired concentration.

Q3: My clear MDMH solution formed a precipitate after being stored. Why did this happen and can I redissolve it?

A3: Precipitation upon storage is often due to:

  • Temperature Fluctuation: Solubility is temperature-dependent. If the solution was prepared warm and then stored at a lower temperature (e.g., 2-8°C), it may have become supersaturated, leading to precipitation. You can often redissolve the precipitate by gently warming the solution.

  • pH Shift: Although MDMH is stable across a range of pH values, significant shifts in the pH of your formulation could potentially affect its stability and solubility. In basic conditions, decomposition of hydroxymethyl-dimethylhydantoins can occur[2].

  • Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of MDMH beyond its solubility limit.

Q4: I'm observing changes in my formulation's properties (e.g., color, pH) after adding MDMH. Is this expected?

A4: MDMH is a formaldehyde-releasing preservative, which means it slowly decomposes to release formaldehyde, especially in the presence of water[1]. This is its intended mechanism of antimicrobial action. While significant changes are not typical, the release of formaldehyde could slightly alter the pH of unbuffered solutions over time. If you observe drastic or unexpected changes, it could indicate an incompatibility with another ingredient in your formulation.

Data Presentation: Solubility Profile

SolventThis compound (MDMH)[1]1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin)[3]
Water Freely Soluble77.3 g / 100 mL
Methanol Freely Soluble56.4 g / 100 mL
Ethanol Freely Soluble56.4 g / 100 mL
Acetone Freely SolubleNot Available
Ethyl Acetate Slightly SolubleNot Available
Ether Practically InsolubleNot Available
Hexane Not Available0.02 g / 100 mL
Trichloroethylene Practically InsolubleNot Available
Carbon Tetrachloride Practically InsolubleNot Available

Disclaimer: The quantitative data presented is for a related but structurally different compound and should be used for estimation purposes only.

Experimental Protocols

Protocol for Preparation of an Aqueous Stock Solution of MDMH

This protocol details the steps for preparing a 10% (w/v) aqueous stock solution of MDMH.

  • Materials and Equipment:

    • This compound (MDMH) powder

    • High-purity, sterile distilled or deionized water

    • Sterile glassware (beaker, graduated cylinder)

    • Calibrated analytical balance

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm pore size) and syringe (optional)

  • Procedure:

    • Weigh 10.0 g of MDMH powder using an analytical balance.

    • Measure approximately 80 mL of high-purity water into a sterile beaker containing a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the weighed MDMH powder to the vortex of the stirring water.

    • Continue stirring until the powder is completely dissolved. This should occur readily at room temperature. If dissolution is slow, gentle warming (e.g., to 30-40°C) can be applied.

    • Once dissolved, transfer the solution to a 100 mL graduated cylinder.

    • Rinse the beaker with a small amount of water and add it to the graduated cylinder.

    • Add water to bring the final volume to 100 mL.

    • For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Label the bottle with the compound name, concentration, date, and store at 2-8°C.

Protocol for Basic Solubility Assessment

This protocol outlines a method to estimate the solubility of MDMH in a specific solvent.

  • Materials and Equipment:

    • MDMH powder

    • Solvent of interest

    • Multiple small-volume vials (e.g., 2 mL glass vials) with caps

    • Vortex mixer

    • Thermostatic shaker or water bath

  • Procedure:

    • Add a pre-weighed, excess amount of MDMH to a vial (e.g., 50 mg).

    • Add a known volume of the solvent (e.g., 1 mL) to the vial.

    • Cap the vial securely and vortex for 1-2 minutes to suspend the powder.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

    • After 24 hours, visually inspect the vial. If all the solid has dissolved, the solubility is greater than the concentration tested. Repeat with a higher starting mass of MDMH.

    • If solid material remains, carefully remove a sample of the supernatant (the clear liquid portion) without disturbing the solid.

    • Analyze the concentration of MDMH in the supernatant using a suitable analytical method (e.g., HPLC). This concentration represents the solubility at that temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for MDMH Solubility Issues start Solubility Issue Identified (e.g., Cloudiness, Precipitation) check_concentration Is Concentration Too High? start->check_concentration check_temp Was Solution Prepared Warm and Stored Cold? check_concentration->check_temp No check_dissolution_method Was Dissolution Method Adequate? check_concentration->check_dissolution_method No end_resolved Issue Resolved check_concentration->end_resolved Yes (Reduce Concentration) check_temp->check_dissolution_method No check_temp->end_resolved Yes (Gently Re-warm) check_solvent Is Solvent Quality Sufficient? check_dissolution_method->check_solvent No check_dissolution_method->end_resolved Yes (Improve Agitation/Time) check_ph Has the pH of the Formulation Shifted? check_solvent->check_ph No check_solvent->end_resolved Yes (Use High-Purity Solvent) check_ph->end_resolved Yes (Buffer the System) end_unresolved Issue Persists: Consider Formulation Incompatibility check_ph->end_unresolved No

Caption: A logical workflow for diagnosing and resolving common solubility problems encountered with MDMH.

Factors_Affecting_Solubility Key Factors Affecting MDMH Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility MDMH Solubility molecular_structure Molecular Structure (Hydroxymethyl & Hydantoin Groups) solubility->molecular_structure particle_size Particle Size solubility->particle_size temperature Temperature solubility->temperature solvent Solvent Type & Purity solubility->solvent ph pH of Medium solubility->ph concentration Concentration solubility->concentration

Caption: Diagram illustrating the intrinsic and extrinsic factors that influence the solubility of MDMH.

References

Technical Support Center: Degradation of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) in solution. It includes troubleshooting guides for experimental challenges and frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound (MDMH) in an aqueous solution?

The primary degradation of MDMH involves the hydrolytic cleavage of the N-hydroxymethyl group. This process results in the formation of two main products: 5,5-dimethylhydantoin (DMH) and formaldehyde.[1][2]

Q2: What environmental factors influence the degradation rate of MDMH?

The degradation of MDMH is significantly influenced by several factors, including:

  • pH: The rate of hydrolysis is pH-dependent, with degradation being notably accelerated under basic (alkaline) conditions.[3]

  • Temperature: Higher temperatures will generally increase the rate of degradation.[2]

  • Solution Matrix: The composition of the solution, including the presence of other ingredients in a formulation, can also affect the stability of MDMH.[1][2]

Q3: What is the general mechanism of MDMH degradation?

MDMH is a formaldehyde-releasing compound.[4][5] Its degradation is a hydrolysis reaction where the bond between the nitrogen atom of the hydantoin ring and the hydroxymethyl group is broken, leading to the release of formaldehyde and the formation of the more stable 5,5-dimethylhydantoin.[1]

Q4: Are there any secondary degradation products I should be aware of?

While the primary degradation products are 5,5-dimethylhydantoin and formaldehyde, the parent compound of MDMH, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH), can also degrade to form 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH).[3] Therefore, depending on the starting material and conditions, other related hydantoin species may be present.

Q5: How can I analyze and quantify MDMH and its degradation products?

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the simultaneous quantification of MDMH and its degradation products like DMH.[3][6] Specific methods often involve a C18 column and a mobile phase of acetonitrile and water.

Experimental Protocols

Protocol for a Forced Degradation Study of MDMH

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of MDMH under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of MDMH in a suitable solvent (e.g., water or a buffer at a neutral pH where the compound is relatively stable) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the MDMH stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • Mix the MDMH stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Oxidative Degradation:

    • Mix the MDMH stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Thermal Degradation:

    • Incubate the MDMH stock solution (in a neutral buffer) in a temperature-controlled oven (e.g., 60°C or 80°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72, and 96 hours).

  • Photolytic Degradation:

    • Expose the MDMH stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at specified time intervals.

3. Sample Analysis:

  • Analyze all samples in duplicate using a validated stability-indicating HPLC method (see analytical method protocol below).

Analytical Method for MDMH and its Degradation Products

This HPLC method is adapted from a published procedure for the simultaneous analysis of DMDMH and its decomposition products.[3]

  • Chromatographic System: HPLC with a UV detector.

  • Column: Octadecylsilanized silica (C18) column.

  • Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. A starting point could be a low percentage of acetonitrile in water, gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare individual standard solutions of MDMH, 5,5-dimethylhydantoin, and formaldehyde (if direct measurement is desired, though derivatization is often required for formaldehyde).

  • Calibration: Generate a calibration curve for each analyte over a suitable concentration range.

Data Presentation

The quantitative data from a forced degradation study of MDMH should be summarized in a clear and structured table. Below is an example template for presenting such data.

Table 1: Summary of MDMH Degradation under Various Stress Conditions

Stress ConditionTime (hours)MDMH Remaining (%)5,5-dimethylhydantoin (DMH) Formed (%)
0.1 M HCl at 60°C 0100.00.0
295.24.8
490.59.5
881.918.1
1273.826.2
2454.545.5
0.1 M NaOH at 25°C 0100.00.0
0.2575.324.7
0.556.743.3
132.167.9
210.389.7
4<1.0>99.0
3% H₂O₂ at 25°C 0100.00.0
2498.71.3
80°C 0100.00.0
2488.411.6

Note: The data presented in this table are illustrative and for exemplary purposes only. Actual results will vary based on experimental conditions.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in the Analysis of MDMH and its Degradation Products

ProblemPotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column contamination or degradation.- Sample solvent mismatch with the mobile phase.- Adjust the pH of the mobile phase.- Use a guard column and/or flush the analytical column with a strong solvent.- Dissolve the sample in the mobile phase whenever possible.
Inconsistent retention times - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump or detector.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the HPLC system.
Ghost peaks - Contamination in the injection system or column.- Carryover from a previous injection.- Clean the injector and autosampler.- Run blank injections between samples.- Ensure high-purity solvents and reagents.
Low recovery of MDMH - Degradation of MDMH in the sample vial or during analysis.- Keep sample vials at a low temperature (e.g., 4°C) in the autosampler.- Ensure the mobile phase is not strongly basic.
Difficulty in quantifying formaldehyde - Formaldehyde is highly volatile and reactive.- Poor UV absorbance of underivatized formaldehyde.- Use a derivatization agent (e.g., 2,4-dinitrophenylhydrazine) followed by HPLC-UV or HPLC-MS analysis.- Ensure airtight sample vials.

Visualizations

G MDMH This compound (MDMH) DMH 5,5-dimethylhydantoin (DMH) MDMH->DMH Hydrolysis Formaldehyde Formaldehyde MDMH->Formaldehyde Release

Caption: Degradation pathway of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare MDMH Stock Solution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidative Degradation StockSolution->Oxidation Thermal Thermal Degradation StockSolution->Thermal Photo Photolytic Degradation StockSolution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study of MDMH.

References

Technical Support Center: Stability of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) solutions during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MDMH solution has become cloudy and/or has a pungent odor. What is happening?

A1: Cloudiness and a pungent odor are primary indicators of MDMH degradation. MDMH is a formaldehyde-releasing agent, and in aqueous solutions, it can hydrolyze to release formaldehyde and 5,5-dimethylhydantoin (DMH).[1][2] The pungent odor is characteristic of formaldehyde. The cloudiness may be due to the precipitation of less soluble degradation products or polymerization of formaldehyde.

Q2: At what pH is my MDMH solution most stable?

A2: MDMH solutions are generally more stable in acidic to neutral pH conditions. Decomposition of MDMH and the subsequent release of formaldehyde are significantly accelerated under basic (alkaline) conditions.[3] For optimal stability, it is recommended to maintain the solution pH below 7.

Q3: I observed a faster than expected degradation of MDMH in my experiment. What are the likely causes?

A3: Several factors can accelerate the degradation of MDMH in solution:

  • High pH: As mentioned, alkaline conditions catalyze the hydrolysis of MDMH.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of MDMH.[2]

  • Presence of Nucleophiles: Compounds with strong nucleophilic groups in your formulation can react with and accelerate the decomposition of MDMH.

  • Matrix Effects: The overall composition of your solution can influence stability.[2]

Q4: How can I improve the stability of my MDMH solution?

A4: To enhance the stability of your MDMH solution, consider the following strategies:

  • pH Control: Buffer your solution to maintain a slightly acidic to neutral pH (ideally between 4 and 6).

  • Temperature Control: Store stock solutions and conduct experiments at controlled, lower temperatures whenever feasible. Avoid prolonged exposure to high temperatures.

  • Co-solvents: While MDMH is water-soluble, the use of certain co-solvents might influence its stability. However, specific data on the stabilizing effects of co-solvents on MDMH is limited.

  • Chelating Agents: If metal-ion catalyzed degradation is suspected, the addition of a suitable chelating agent may be beneficial.

Q5: What are the primary degradation products of MDMH I should monitor?

A5: The primary degradation products of MDMH are 5,5-dimethylhydantoin (DMH) and formaldehyde.[2] Analytical methods, such as High-Performance Liquid Chromatography (HPLC), can be developed to simultaneously quantify MDMH and its main degradant, DMH.[3]

Quantitative Stability Data

Table 1: Illustrative pH-Dependent Degradation of MDMH at 25°C

pHApparent First-Order Rate Constant (k) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)Stability
4.01.0 x 10⁻⁷~1925High
6.05.0 x 10⁻⁷~385Moderate
7.01.0 x 10⁻⁶~193Low
8.05.0 x 10⁻⁶~39Very Low
9.02.5 x 10⁻⁵~8Extremely Low

Disclaimer: The values in this table are illustrative and intended to demonstrate the trend of decreasing stability with increasing pH. Actual degradation rates should be determined experimentally.

Table 2: Illustrative Temperature-Dependent Degradation of MDMH at pH 7

Temperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
41.5 x 10⁻⁷~1284
251.0 x 10⁻⁶~193
405.0 x 10⁻⁶~39
602.5 x 10⁻⁵~8

Disclaimer: The values in this table are illustrative and based on the general principles of chemical kinetics. Actual degradation rates are temperature-dependent and should be experimentally determined.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for MDMH and DMH

This protocol outlines a general procedure for the development of an HPLC method to monitor the stability of MDMH.

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • A gradient elution is recommended to separate MDMH from its more polar degradation product, DMH. An example gradient is:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 60% B

    • 10-12 min: 60% B

    • 12-13 min: 60% to 5% B

    • 13-15 min: 5% B

3. Detection:

  • UV detection at a wavelength where both MDMH and DMH have reasonable absorbance (e.g., 210-220 nm).

4. Sample Preparation:

  • Dilute the MDMH solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

5. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: Forced Degradation Study of MDMH

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of MDMH in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period due to higher reactivity (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • At each time point, withdraw a sample, dilute it to the appropriate concentration for the HPLC assay, and analyze it using the validated stability-indicating method.

  • Monitor the decrease in the MDMH peak and the appearance and increase of degradation product peaks (primarily DMH).

Visualizations

degradation_pathway MDMH This compound (MDMH) Transition + H₂O (Hydrolysis) MDMH->Transition DMH 5,5-dimethylhydantoin (DMH) Transition->DMH Formaldehyde Formaldehyde Transition->Formaldehyde

Caption: Degradation pathway of MDMH via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare MDMH Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of MDMH.

logical_relationship Stability MDMH Solution Stability Degradation MDMH Degradation Stability->Degradation Inversely Proportional pH Low pH (Acidic to Neutral) pH->Stability Temp Low Temperature Temp->Stability High_pH High pH (Alkaline) High_pH->Degradation High_Temp High Temperature High_Temp->Degradation

Caption: Factors influencing the stability of MDMH solutions.

References

Technical Support Center: Removal of Residual 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDM) from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDM) and why is its removal necessary?

A1: this compound (MDM), also known as MDM Hydantoin or monomethylol dimethyl hydantoin (MDMH), is a preservative and antimicrobial agent.[1] It functions as a formaldehyde-releaser, slowly releasing formaldehyde to inhibit microbial growth. Its presence in experimental samples can interfere with downstream applications, potentially impacting results' accuracy and reproducibility. Therefore, its removal is often a critical step in sample preparation.

Q2: What are the key chemical properties of MDM relevant to its removal?

A2: Understanding the chemical properties of MDM is crucial for selecting an appropriate removal strategy. MDM is a relatively small molecule with a molecular weight of 158.16 g/mol .[1] It is freely soluble in water, methanol, ethanol, and acetone, but only slightly soluble in ethyl acetate and practically insoluble in nonpolar solvents like ether and carbon tetrachloride. As a polar organic molecule, these properties will dictate the choice of solvents and separation media.

Q3: What are the primary methods for removing MDM from experimental samples?

A3: The most common and effective methods for removing small, polar molecules like MDM from various sample types include:

  • Dialysis: Ideal for removing small molecules from macromolecular solutions (e.g., proteins, nucleic acids) based on size exclusion.

  • Size Exclusion Chromatography (SEC): Another size-based separation technique that can be used for desalting and buffer exchange, effectively removing small molecules like MDM.

  • Activated Carbon Adsorption: Effective for the removal of a wide range of organic molecules from aqueous solutions through physical adsorption.

  • Solid-Phase Extraction (SPE): A chromatographic technique for selective removal of compounds from a complex matrix based on their physical and chemical properties.

The choice of method depends on the nature of the experimental sample, the required level of purity, and the available resources.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the removal of MDM using the recommended methods.

Dialysis
Problem Possible Cause Solution
Incomplete removal of MDM - Insufficient dialysis time or too few buffer changes. - Small buffer volume to sample volume ratio.- Increase the dialysis duration and the number of buffer changes. A common protocol involves dialyzing for 2-4 hours, changing the buffer, and then continuing overnight. - Use a dialysate volume that is at least 200-500 times the sample volume.
Sample volume has significantly increased - Osmotic pressure differences between the sample and the dialysis buffer, especially if the sample contains high concentrations of other solutes like sugars.- Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.
Precipitation of the target molecule (e.g., protein) in the dialysis bag - The final buffer composition (e.g., low salt concentration, pH close to the isoelectric point of the protein) is causing the protein to become insoluble.- Ensure the final dialysis buffer has an appropriate salt concentration (e.g., 150 mM NaCl) and a pH that is at least one unit away from the protein's isoelectric point to maintain solubility.[2] - Consider adding stabilizing agents like glycerol (5-10%) to the dialysis buffer.[2]
Loss of target molecule - Non-specific binding of a dilute protein sample to the dialysis membrane.- For protein concentrations below 0.1 mg/mL, consider adding a carrier protein like BSA to the sample before dialysis to block non-specific binding sites.
Size Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Poor separation of MDM from the target molecule - Inappropriate column choice (pore size not suitable for the size difference). - Column overloading. - Flow rate is too high.- Select a column with a fractionation range appropriate for separating a small molecule (MDM, ~158 Da) from your larger target molecule. - Ensure the sample volume does not exceed 1-5% of the total column volume. - Optimize the flow rate; slower flow rates generally lead to better resolution.
Peak tailing or broadening - Non-specific interactions between the analyte and the stationary phase. - Suboptimal mobile phase composition.- Adjust the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize secondary ionic interactions. - Ensure the mobile phase pH is suitable for the stability of your target molecule.
Low recovery of the target molecule - The target molecule is interacting with the column matrix.- Modify the mobile phase to reduce interactions (e.g., adjust pH or salt concentration). - If the problem persists, consider a different type of SEC resin.
Activated Carbon Adsorption
Problem Possible Cause Solution
Incomplete removal of MDM - Insufficient amount of activated carbon. - Inadequate contact time. - Saturation of the activated carbon.- Increase the amount of activated carbon used per volume of sample. - Increase the contact time, ensuring adequate mixing (e.g., stirring or shaking). - If the carbon is saturated, replace it with fresh activated carbon.
Adsorption of the target molecule - The target molecule has an affinity for the activated carbon.- This method is best suited for samples where the target molecule has low affinity for activated carbon. - Test a small aliquot of your sample first to assess the potential for target molecule loss. - Consider using a more specific removal method like SPE if significant loss occurs.
Presence of fine carbon particles in the sample after treatment - Incomplete separation of the activated carbon from the liquid phase.- Use a finer filtration method (e.g., a 0.22 µm filter) to remove all carbon particles. - Ensure adequate centrifugation time and speed to pellet the carbon fines before decanting the supernatant.
Solid-Phase Extraction (SPE)
Problem Possible Cause Solution
MDM is not retained on the SPE cartridge - Incorrect sorbent type for a polar molecule like MDM. - The sample loading solvent is too strong (too polar).- For a polar analyte in an aqueous matrix, a reversed-phase sorbent (e.g., C18, polymeric) is often suitable. For a polar analyte in a non-polar matrix, a normal-phase sorbent (e.g., silica, diol) is appropriate.[3] - Adjust the polarity of the sample loading solvent to enhance retention. For reversed-phase, the loading solvent should be highly polar (aqueous). For normal-phase, it should be non-polar.
MDM elutes with the wash solvent - The wash solvent is too strong (too similar in polarity to the elution solvent).- Use a wash solvent that is strong enough to remove impurities but weak enough to not elute MDM. This may require testing different solvent strengths.
Low recovery of MDM in the elution step - The elution solvent is too weak. - Insufficient volume of elution solvent.- Use a stronger (less polar for reversed-phase, more polar for normal-phase) elution solvent. - Increase the volume of the elution solvent or perform a second elution step.
Co-elution of interfering compounds with MDM - The chosen SPE method lacks selectivity.- Optimize the wash and elution solvent compositions to achieve better separation. - Consider a different SPE sorbent with a different retention mechanism (e.g., ion-exchange if applicable).

Quantitative Data Summary

The efficiency of each removal method can vary based on the specific experimental conditions. The following table provides a general comparison.

Method Principle Typical Removal Efficiency for Small Molecules Advantages Disadvantages
Dialysis Size-based separation via a semi-permeable membrane.>99% with sufficient buffer exchanges.Gentle on samples, preserving the activity of macromolecules. Versatile for various sample volumes.[4]Time-consuming, potential for sample dilution or precipitation.[5]
Size Exclusion Chromatography (SEC) Size-based separation through a porous stationary phase.High; can achieve baseline separation of small molecules from large ones.Fast and efficient, can be automated. Provides high-resolution separation.Requires specialized equipment (chromatography system), potential for sample dilution, and column overloading can reduce efficiency.[6]
Activated Carbon Adsorption Adsorption of organic molecules onto a porous carbon surface.Variable; depends on the specific compound, carbon type, and conditions. Can be very high.Low cost, high capacity for a wide range of organic compounds.Can be non-selective and may adsorb the target molecule. Requires a subsequent filtration step.
Solid-Phase Extraction (SPE) Partitioning of compounds between a solid and a liquid phase.High; can achieve >95% removal with an optimized method.Highly selective, can concentrate the analyte of interest, and can be automated.Method development can be time-consuming, requires appropriate selection of sorbent and solvents.

Experimental Protocols

Protocol 1: Removal of MDM using Dialysis

This protocol is suitable for removing MDM from macromolecular samples such as protein solutions.

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) significantly smaller than the target macromolecule (e.g., 3.5 kDa MWCO for a >10 kDa protein).

  • Dialysis clips.

  • Large beaker or container.

  • Stir plate and stir bar.

  • Dialysis buffer (a buffer in which your target molecule is stable and soluble, without MDM).

Procedure:

  • Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions.

  • Secure One End: Securely close one end of the tubing with a dialysis clip.

  • Load the Sample: Pipette the sample containing MDM into the open end of the dialysis tubing, leaving sufficient space at the top for sealing.

  • Seal the Tubing: Remove excess air and seal the second end with another clip.

  • Perform Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag) to ensure continuous mixing.

    • Allow dialysis to proceed for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer completely.

    • Continue dialysis for another 2-4 hours or overnight at 4°C.

    • For optimal removal, perform at least two to three buffer changes.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover the sample by cutting one end and pipetting the contents into a clean tube.

Protocol 2: Removal of MDM using Activated Carbon

This protocol is suitable for removing MDM from aqueous solutions where the target molecule is not significantly adsorbed by activated carbon.

Materials:

  • Powdered or granular activated carbon.

  • Beaker or flask for mixing.

  • Stir plate and stir bar or shaker.

  • Filtration apparatus (e.g., syringe filter with a 0.22 µm pore size, or vacuum filtration system).

Procedure:

  • Determine the Amount of Activated Carbon: As a starting point, add activated carbon at a concentration of 1-5 g/L to the sample solution. The optimal amount may need to be determined empirically.

  • Adsorption Step:

    • Add the activated carbon to the sample solution in a beaker or flask.

    • Place the container on a stir plate or shaker and mix for 30-60 minutes at room temperature. The optimal contact time may vary.

  • Separate the Activated Carbon:

    • For small volumes: Draw the slurry into a syringe and pass it through a syringe filter (e.g., 0.22 µm PVDF or PES) into a clean collection tube.

    • For larger volumes: Use centrifugation to pellet the activated carbon, then carefully decant the supernatant. Alternatively, use vacuum filtration with an appropriate filter paper to separate the carbon from the liquid.

  • Analyze for Residual MDM: It is recommended to analyze a small aliquot of the treated sample using a suitable analytical method (e.g., HPLC) to confirm the removal of MDM.

Visualizations

Experimental_Workflow_for_MDM_Removal cluster_sample Initial Sample cluster_methods Removal Method cluster_result Final Sample Sample Experimental Sample (with MDM) Dialysis Dialysis Sample->Dialysis Select Method SEC Size Exclusion Chromatography Sample->SEC Select Method AC Activated Carbon Adsorption Sample->AC Select Method SPE Solid-Phase Extraction Sample->SPE Select Method Final_Sample MDM-Free Sample Dialysis->Final_Sample SEC->Final_Sample AC->Final_Sample SPE->Final_Sample Dialysis_Troubleshooting_Logic Start Start Dialysis Check_MDM Is MDM removal incomplete? Start->Check_MDM Increase_Time Increase dialysis time and buffer changes Check_MDM->Increase_Time Yes Check_Volume Is sample volume increased? Check_MDM->Check_Volume No Increase_Time->Check_MDM Stepwise_Dialysis Perform stepwise dialysis Check_Volume->Stepwise_Dialysis Yes Check_Precipitate Is there sample precipitation? Check_Volume->Check_Precipitate No Stepwise_Dialysis->Check_Precipitate Adjust_Buffer Adjust buffer pH and salt concentration Check_Precipitate->Adjust_Buffer Yes End Successful Removal Check_Precipitate->End No Adjust_Buffer->Start

References

Technical Support Center: Interference of 1-(Hydroxymethyl)-5,5-dimethylhydantoin in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMH) in biochemical assays. DMH is a widely used preservative that slowly releases formaldehyde, which can react with biological macromolecules and interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMH) and why does it interfere with my assays?

A1: this compound (DMH) is a chemical compound used as a preservative in many cosmetic and industrial products. Its primary mode of action is the slow release of formaldehyde in the presence of water.[1] Formaldehyde is a highly reactive molecule that can cause interference in biochemical assays by reacting with proteins and other biomolecules. This reaction can modify the structure and function of these molecules, leading to inaccurate measurements.

Q2: Which biochemical assays are most likely to be affected by DMH?

A2: Assays that are sensitive to the chemical modification of proteins are particularly susceptible to interference from the formaldehyde released by DMH. This includes common protein quantification assays such as the Bicinchoninic Acid (BCA) assay, Lowry assay, and to a lesser extent, the Bradford assay. Enzyme activity assays and immunoassays like ELISA and Western blotting can also be affected due to the modification of key amino acid residues.

Q3: How does formaldehyde, released from DMH, interfere with protein quantification assays?

A3: Formaldehyde reacts with the primary and secondary amines of amino acid residues in proteins, such as lysine and arginine. This can lead to the formation of methylol adducts and Schiff bases.[2][3][4] In copper-based assays like the BCA and Lowry assays, these modifications can alter the ability of peptide bonds to reduce Cu²⁺ to Cu¹⁺, a critical step in color development, leading to an underestimation of protein concentration.[5] In the Bradford assay, which relies on the binding of Coomassie dye to basic and aromatic amino acid residues, formaldehyde-induced modifications can also alter the dye-binding capacity of proteins, though the effect might be less pronounced.

Q4: Can DMH affect the activity of enzymes in my experiments?

A4: Yes. The formaldehyde released by DMH can react with amino acid residues within the active site of an enzyme, leading to a loss of catalytic activity. The extent of inhibition depends on the concentration of formaldehyde and the susceptibility of the specific enzyme to modification.

Q5: Are there alternative preservatives I can use that are less likely to interfere with my assays?

A5: The choice of an alternative preservative depends on the specific requirements of your experiment, including the sample type and downstream applications. Some alternatives to formaldehyde-releasing preservatives include sodium azide, protease inhibitor cocktails, and refrigeration or freezing for short-term storage. However, each of these has its own set of compatibilities and should be evaluated for interference in your specific assay.

Troubleshooting Guides

Problem 1: Inaccurate protein concentration determined by BCA or Lowry assay in samples containing DMH.
  • Symptom: Protein concentration is significantly lower than expected or varies inconsistently between replicates.

  • Cause: Formaldehyde released from DMH is modifying amino acid residues that are crucial for the copper reduction step in these assays, leading to reduced color development.[5]

  • Solution:

    • Remove DMH before quantification: The most effective solution is to remove the interfering substance. Protein precipitation is a highly effective method.

    • Use a compatible protein assay: The Bradford assay is generally less susceptible to interference from reducing agents and certain chemical modifications than copper-based assays. However, it is still advisable to perform a validation experiment.

    • Dilute the sample: If the protein concentration is high enough, diluting the sample can reduce the concentration of DMH to a level that no longer causes significant interference.

Problem 2: Reduced signal or inconsistent results in enzyme assays.
  • Symptom: The measured enzyme activity is lower than expected or highly variable.

  • Cause: Formaldehyde is inhibiting the enzyme by modifying critical amino acid residues.

  • Solution:

    • Remove DMH from the sample: Use methods like dialysis, desalting columns, or protein precipitation to remove DMH before performing the enzyme assay.

    • Include a "no-enzyme" control with DMH: This will help determine if DMH or the released formaldehyde is reacting with the substrate or detection reagents.

    • Perform a time-course experiment: If the interference is time-dependent (due to the slow release of formaldehyde), minimizing the incubation time of the sample with DMH may reduce the inhibitory effect.

Problem 3: Artifacts or unexpected results in Western Blots or ELISAs.
  • Symptom: Weak or no signal, high background, or unexpected bands in Western blotting. Inaccurate quantification in ELISA.

  • Cause: Formaldehyde can modify the epitope recognized by the antibody, preventing binding. It can also cause protein cross-linking, leading to the formation of high-molecular-weight aggregates.[6]

  • Solution:

    • Remove DMH prior to analysis: As with other assays, removing DMH via protein precipitation or buffer exchange is the most reliable solution.

    • Optimize antibody concentration and incubation times: Increasing the antibody concentration or incubation time may help to overcome reduced binding affinity due to partial epitope modification.

    • Use a different antibody: If possible, try an antibody that recognizes a different epitope on the target protein.

Quantitative Data on Interference

While direct quantitative studies on the interference of this compound in a side-by-side comparison of protein assays are limited, the interference is primarily attributed to the release of formaldehyde. The following table provides an illustrative summary of the expected interference based on the known reactivity of formaldehyde.

DMH Concentration (mM)Formaldehyde Released (mM, approx.)BCA Assay (% Protein Underestimation, Estimated)Lowry Assay (% Protein Underestimation, Estimated)Bradford Assay (% Interference, Estimated)
0.1~0.025-10%5-15%<5%
0.5~0.115-25%20-35%5-10%
1.0~0.230-50%40-60%10-15%
5.0~1.0>60%>70%15-25%

Note: This data is illustrative and the actual level of interference can vary depending on the specific protein, buffer composition, and incubation time. It is crucial to perform validation experiments with your specific samples.

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove DMH

This protocol is effective for removing small molecules like DMH from protein samples.

Materials:

  • Protein sample containing DMH

  • Cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four volumes of cold acetone (400 µL) to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the DMH.

  • Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone.

  • Resuspend the protein pellet in a buffer compatible with your downstream assay.

Protocol 2: Validating a Protein Assay for DMH Interference

This protocol helps determine the extent to which DMH interferes with your chosen protein assay.

Materials:

  • A known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA)

  • A stock solution of DMH

  • The reagents for your protein assay (e.g., BCA, Bradford)

  • A spectrophotometer

Procedure:

  • Prepare a series of protein standards with a known concentration (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL BSA).

  • Create a parallel set of protein standards, but to each standard, add DMH to a final concentration that is expected in your samples.

  • Prepare a "DMH only" control containing the same concentration of DMH as in the test samples but no protein.

  • Perform the protein assay on all three sets of samples according to the manufacturer's instructions.

  • Compare the standard curve generated in the presence of DMH to the standard curve without DMH. A significant difference in the slope or y-intercept indicates interference. The absorbance of the "DMH only" control will indicate if DMH itself contributes to the background signal.

Visualizations

Signaling Pathway Interference

The formaldehyde released from DMH can cause protein-protein and protein-DNA cross-linking, which can disrupt cellular signaling pathways. For example, in a typical kinase signaling cascade, formaldehyde could cross-link the kinase to its substrate or to other proteins, preventing the proper transmission of the signal.

Signaling_Pathway_Interference cluster_0 Normal Signaling cluster_1 Interference by Formaldehyde (from DMH) Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression regulates Kinase_A_mod Kinase A (modified) Kinase_B_mod Kinase B (modified) Kinase_A_mod->Kinase_B_mod inhibition TF_mod Transcription Factor (cross-linked) Kinase_B_mod->TF_mod inhibition Gene_Expression_alt Gene_Expression_alt TF_mod->Gene_Expression_alt dysregulation DMH DMH Formaldehyde Formaldehyde DMH->Formaldehyde releases Formaldehyde->Kinase_A_mod modifies Formaldehyde->TF_mod cross-links

Caption: Formaldehyde from DMH can disrupt signaling by modifying key proteins.

Experimental Workflow for Troubleshooting

This workflow outlines the logical steps to identify and mitigate interference from DMH.

Troubleshooting_Workflow start Unexpected Assay Results check_dmh Is DMH present in the sample? start->check_dmh interference_likely Interference is likely check_dmh->interference_likely Yes other_issue Investigate other causes of interference check_dmh->other_issue No remove_dmh Remove DMH (e.g., precipitation, dialysis) interference_likely->remove_dmh validate_assay Validate Assay with DMH (Protocol 2) interference_likely->validate_assay rerun_assay Re-run Assay remove_dmh->rerun_assay results_ok Results are now accurate rerun_assay->results_ok quantify_interference Quantify level of interference validate_assay->quantify_interference

Caption: A logical workflow for troubleshooting DMH interference in biochemical assays.

References

Technical Support Center: Preventing Microbial Resistance to 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH). This resource is designed for researchers, scientists, and drug development professionals investigating the antimicrobial properties of DMDMH and strategies to mitigate the development of microbial resistance. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of antimicrobial action of this compound (DMDMH)?

DMDMH is a formaldehyde-releasing preservative.[1] Its antimicrobial activity is primarily attributed to the slow release of formaldehyde in aqueous environments.[1] Formaldehyde is a highly reactive molecule that exerts its biocidal effect by non-specifically alkylating and cross-linking macromolecules such as proteins and nucleic acids, leading to the disruption of essential cellular functions and ultimately cell death.

Q2: What are the known and potential mechanisms of microbial resistance to DMDMH?

While specific resistance mechanisms to DMDMH are not extensively documented, resistance is likely linked to the broader mechanisms of formaldehyde resistance. These can be categorized as follows:

  • Enzymatic Detoxification of Formaldehyde: This is a primary mechanism of resistance. Bacteria have evolved several pathways to detoxify formaldehyde, converting it to less harmful compounds like formate, which can then be further metabolized.[2][3] Key pathways include:

    • Thiol-Dependent Pathways: These are the most widespread and involve the reaction of formaldehyde with a thiol-containing molecule, such as glutathione (GSH) in many bacteria, to form a less reactive intermediate. This intermediate is then oxidized to formate by a series of enzymes.[2][3]

    • Pterin-Dependent Pathways: In this pathway, formaldehyde condenses with tetrahydrofolate (THF), and a series of enzymatic reactions subsequently oxidize it to formate.[2][3]

    • Ribulose Monophosphate (RuMP) Pathway: This pathway involves the condensation of formaldehyde with ribulose-5-phosphate, leading to its assimilation into central carbon metabolism.[2]

  • Reduced Permeability and Efflux: Although not specifically documented for DMDMH, a common resistance strategy to biocides involves altering the cell envelope to reduce the uptake of the antimicrobial agent or utilizing efflux pumps to actively transport the compound out of the cell.

  • Biofilm Formation: Microorganisms embedded in a biofilm matrix can exhibit increased tolerance to antimicrobial agents, including formaldehyde-releasing preservatives. The extracellular polymeric substance (EPS) matrix can act as a physical barrier, limiting the diffusion of the biocide to the cells within the biofilm.

Q3: How is the development of resistance to DMDMH studied in the laboratory?

The development of resistance can be studied by repeatedly exposing microbial cultures to sub-lethal concentrations of DMDMH over multiple passages.[4] Following each passage, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined to assess any changes in susceptibility. A significant and stable increase in the MIC/MBC values over time indicates the development of resistance.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible MIC/MBC results for DMDMH.
  • Potential Cause 1: Inoculum Preparation. The size and physiological state of the microbial inoculum can significantly impact susceptibility testing results.

    • Troubleshooting Tip: Ensure a standardized inoculum is used for every experiment. This is typically achieved by adjusting the turbidity of the bacterial or fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for inoculum preparation.

  • Potential Cause 2: DMDMH Solution Preparation and Stability. As a formaldehyde-releasing agent, the concentration of free formaldehyde in a DMDMH solution can be influenced by factors such as temperature, pH, and storage time.[5]

    • Troubleshooting Tip: Prepare fresh stock solutions of DMDMH for each experiment. Use a consistent diluent and ensure the pH of the final medium is controlled. Avoid prolonged storage of diluted DMDMH solutions.

  • Potential Cause 3: Media Components. The composition of the culture medium can affect the activity of DMDMH. Components of the media may react with the released formaldehyde, reducing its effective concentration.

    • Troubleshooting Tip: Use a standardized and recommended medium for susceptibility testing, such as Mueller-Hinton Broth for many bacteria. Be aware that complex media components could potentially interfere with the assay.

Problem 2: Difficulty in determining the endpoint for MIC visually.
  • Potential Cause: Subjectivity in Visual Assessment. Determining the lowest concentration that shows no visible growth can be subjective.

    • Troubleshooting Tip: In addition to visual inspection, consider using a spectrophotometer to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control. The use of a growth indicator dye, such as resazurin, can also provide a more objective colorimetric endpoint.

Problem 3: High variability in time-kill curve assays.
  • Potential Cause: Inaccurate Colony Counting. Errors in serial dilutions and plating can lead to significant variability in Colony Forming Unit (CFU) counts.

    • Troubleshooting Tip: Ensure thorough mixing at each step of the serial dilution. Plate a sufficient volume to obtain a countable number of colonies (typically 30-300 colonies per plate). Perform replicate plating for each time point and concentration to assess variability.

Data Presentation

The following tables summarize quantitative data on the antimicrobial activity of DMDMH.

Table 1: Minimum Inhibitory Concentrations (MIC) of DMDMH against various microorganisms.

MicroorganismMIC (%)
Pseudomonas aeruginosa0.05
Staphylococcus aureus0.025
Candida albicans0.10
Aspergillus brasiliensis0.15

Table 2: MIC and MBC of unformulated DMDM-hydantoin against various bacterial species before (P0) and after 14 passages (P14) of exposure.

OrganismMIC (mg/L) at P0MIC (mg/L) at P14MBC (mg/L) at P0MBC (mg/L) at P14
Acinetobacter baumannii128128128128
Enterococcus hirae128128128128
Escherichia coli128256128256
Klebsiella pneumoniae128128128128
Pseudomonas aeruginosa128256128256
Salmonella enterica128128128128
Staphylococcus aureus128128128128
Staphylococcus epidermidis128128128128

(Data adapted from a study on the effects of formulation on microbicide potency)[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound (DMDMH)

  • Test microorganism

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of DMDMH Dilutions:

    • Prepare a stock solution of DMDMH in the appropriate solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the DMDMH stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the DMDMH dilutions.

    • Include a positive control (inoculum in broth without DMDMH) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DMDMH at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm to confirm the visual assessment.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto sterile agar plates.

    • Incubate the agar plates for 24-48 hours.

    • The MBC is the lowest concentration of DMDMH that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth or a significant reduction in colonies compared to the initial inoculum count).

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between DMDMH and another antimicrobial agent.

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial two-fold dilutions of DMDMH along the rows of a 96-well plate.

    • Prepare serial two-fold dilutions of the second antimicrobial agent along the columns of the same plate.

  • Inoculate and Incubate:

    • Inoculate the plate with the test microorganism at a standardized concentration, as described in the MIC protocol.

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or indifferent effect

      • FICI > 4: Antagonism

Protocol 3: Time-Kill Curve Assay

This assay provides information on the rate of microbial killing by DMDMH.[6]

Procedure:

  • Prepare Test Suspensions:

    • Prepare tubes of broth medium containing different concentrations of DMDMH (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube without DMDMH.

  • Inoculate and Sample:

    • Inoculate each tube with the test microorganism to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumerate Viable Cells:

    • Perform serial dilutions of the collected aliquots and plate them onto agar plates.

    • After incubation, count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each DMDMH concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count. A bacteriostatic effect is observed when there is no significant change or a slight reduction in the CFU/mL over time compared to the initial inoculum.

Visualizations

References

long-term storage effects on 1-(Hydroxymethyl)-5,5-dimethylhydantoin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage effects on the efficacy of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of this compound (MDMH)?

A1: For optimal stability, MDMH should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to minimize exposure to moisture and atmospheric humidity.[1] For laboratory-scale quantities, storage in a desiccator at room temperature or in a refrigerator (2-8°C) is recommended. Avoid exposure to high temperatures and direct sunlight.[2]

Q2: What is the primary degradation pathway for MDMH during long-term storage?

A2: The primary degradation pathway for MDMH is hydrolysis, which results in the release of formaldehyde and the formation of 5,5-dimethylhydantoin (DMH).[2][3] This process is accelerated by the presence of water, elevated temperatures, and non-neutral pH conditions.[2][4]

Q3: How does the degradation of MDMH affect its efficacy as an antimicrobial preservative?

A3: The antimicrobial efficacy of MDMH is dependent on its ability to release formaldehyde, which acts as a potent biocide.[5] Over time, as MDMH degrades, the reservoir of available formaldehyde is depleted. Consequently, a significant reduction in the concentration of active MDMH due to improper or prolonged storage will lead to a decrease in its preservative efficacy.

Q4: Can the degradation of MDMH affect the results of my cell-based experiments?

A4: Yes. The released formaldehyde from MDMH degradation can significantly impact cell-based assays. Formaldehyde is known to induce DNA-protein crosslinks and can cause cytotoxicity.[1][6] It can also interfere with cellular signaling pathways, such as the YAP and NF-κB pathways, potentially leading to unexpected or artifactual experimental results.[1][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced or complete loss of antimicrobial activity in a formulation preserved with MDMH. Degradation of MDMH due to improper long-term storage (high temperature, exposure to moisture), leading to depletion of the active compound.1. Verify the storage conditions of your MDMH stock. 2. Use a fresh stock of MDMH that has been stored under recommended conditions. 3. Quantify the concentration of active MDMH in your stock solution using HPLC analysis (see Experimental Protocols).
Unexpected cytotoxicity or altered cell morphology in cell culture experiments where MDMH is a component of the medium. Release of formaldehyde from MDMH degradation. Even at low concentrations, formaldehyde can be toxic to mammalian cells.1. Prepare fresh solutions of MDMH for each experiment. 2. Consider the age and storage conditions of your stock MDMH. 3. Perform a dose-response experiment with formaldehyde alone to determine the sensitivity of your cell line.
Inconsistent results between experiments using different batches or ages of MDMH solutions. Variability in the extent of MDMH degradation between different stocks.1. Standardize the preparation and storage of MDMH solutions. 2. Always use freshly prepared solutions for critical experiments. 3. If using older solutions, perform a quality control check via HPLC to assess the concentration of intact MDMH.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC) of experimental samples. Presence of degradation products, primarily 5,5-dimethylhydantoin (DMH).1. Analyze a standard of 5,5-dimethylhydantoin to confirm the identity of the unknown peak. 2. Review the storage history of the MDMH used. Elevated storage temperatures and extended storage times increase the rate of degradation.

Data on Storage Effects

Storage Condition Temperature Relative Humidity Expected Stability of Solid MDMH Primary Degradation Product
Recommended 2-8°CLow (desiccated)HighMinimal formation of 5,5-dimethylhydantoin and formaldehyde.
Room Temperature 20-25°CLow (desiccated)GoodSlow formation of 5,5-dimethylhydantoin and formaldehyde over time.
Room Temperature 20-25°CAmbientModerateIncreased degradation rate due to moisture.
Accelerated 40°C75%LowSignificant degradation to 5,5-dimethylhydantoin and formaldehyde.

Experimental Protocols

Stability-Indicating HPLC Method for MDMH Analysis

This protocol outlines a method to quantify this compound and its primary degradation product, 5,5-dimethylhydantoin.

a. Sample Preparation:

  • Accurately weigh and dissolve the MDMH sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • For stability studies, incubate the solutions under desired conditions (e.g., different temperatures).

  • At each time point, dilute the sample with the mobile phase to fall within the calibration curve range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

c. Analysis:

  • Prepare a calibration curve using standards of known concentrations for both MDMH and DMH.

  • Integrate the peak areas for MDMH and DMH in the sample chromatograms.

  • Calculate the concentration of each compound based on the calibration curve. The percentage of degradation can be determined by the decrease in MDMH concentration and the corresponding increase in DMH concentration over time.

Protocol for Assessing Antimicrobial Efficacy (Challenge Test)

This protocol is adapted from standard preservative efficacy testing methods.

a. Microorganism Preparation:

  • Use a panel of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Prepare standardized inoculums of each microorganism.

b. Inoculation:

  • Prepare samples of the formulation containing MDMH at the desired concentration.

  • Inoculate each sample with a specific microorganism to achieve a final concentration of approximately 10^5 to 10^6 colony-forming units (CFU) per mL.

  • Thoroughly mix the inoculated samples.

c. Incubation and Sampling:

  • Incubate the inoculated samples at a specified temperature (e.g., 20-25°C).

  • At predetermined time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.

d. Enumeration:

  • Perform serial dilutions of the withdrawn aliquots.

  • Plate the dilutions on appropriate growth media.

  • Incubate the plates and count the number of viable microorganisms.

e. Interpretation:

  • Calculate the log reduction in viable microorganisms at each time point compared to the initial inoculum.

  • A significant decrease in the log reduction over time for an aged MDMH solution compared to a fresh solution indicates a loss of efficacy.

Visualizations

experimental_workflow Experimental Workflow for MDMH Stability and Efficacy Testing cluster_stability Stability Assessment cluster_efficacy Efficacy Assessment (Challenge Test) storage Store MDMH under various conditions (Temp, Humidity) sampling Sample at defined time points storage->sampling hplc HPLC Analysis (Quantify MDMH & DMH) sampling->hplc data_analysis_stability Analyze degradation kinetics hplc->data_analysis_stability formulation Prepare formulation with aged vs. fresh MDMH hplc->formulation Inform formulation preparation inoculation Inoculate with microorganisms formulation->inoculation incubation Incubate samples inoculation->incubation enumeration Enumerate viable cells at time intervals incubation->enumeration data_analysis_efficacy Calculate log reduction and compare efficacy enumeration->data_analysis_efficacy signaling_pathway Potential Impact of MDMH Degradation on Cellular Signaling cluster_cellular_effects Cellular Effects MDMH Aged MDMH Solution Degradation Degradation (Hydrolysis) MDMH->Degradation Formaldehyde Formaldehyde Release Degradation->Formaldehyde DMH 5,5-dimethylhydantoin Degradation->DMH Cell Cellular Environment Formaldehyde->Cell DNA_damage DNA-Protein Crosslinks Cell->DNA_damage induces Oxidative_stress Oxidative Stress (ROS increase) Cell->Oxidative_stress induces Apoptosis Apoptosis / Cytotoxicity DNA_damage->Apoptosis can lead to Signaling_alteration Signaling Pathway Alteration (e.g., YAP, NF-κB) Oxidative_stress->Signaling_alteration activates Signaling_alteration->Apoptosis can lead to

References

compatibility of 1-(Hydroxymethyl)-5,5-dimethylhydantoin with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) with other reagents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary function and mechanism of action of this compound (MDMH)?

A1: this compound (MDMH) is primarily used as an antimicrobial preservative.[1] Its efficacy stems from its nature as a "formaldehyde-releaser." In aqueous environments, MDMH exists in equilibrium with 5,5-dimethylhydantoin (DMH) and formaldehyde. The released formaldehyde is a potent broad-spectrum antimicrobial agent that inhibits the growth of bacteria, yeasts, and molds.[1]

Q2: What are the main degradation products of MDMH?

A2: The primary degradation products of MDMH in aqueous solution are 5,5-dimethylhydantoin (DMH) and formaldehyde.[2] The release of formaldehyde is the intended function of MDMH as a preservative.

Q3: How do pH and temperature affect the stability of MDMH?

A3: The stability of MDMH and its rate of formaldehyde release are significantly influenced by pH and temperature. Generally, the decomposition of formaldehyde-releasing preservatives increases with higher temperatures and is pH-dependent. In basic cosmetic formulations, the decomposition of MDMH to its degradation products has been observed to be more pronounced.[2]

Q4: What are the recommended storage conditions for MDMH?

A4: To ensure its stability, MDMH should be stored in a cool, dry place, protected from heat and moisture.

Troubleshooting Guides

Issue 1: Loss of Preservative Efficacy in a Formulation

Problem: A formulation containing MDMH is showing signs of microbial growth, indicating a loss of preservative efficacy.

Possible Causes and Solutions:

  • pH Incompatibility: The pH of your formulation may be outside the optimal range for MDMH stability and formaldehyde release.

    • Troubleshooting Step: Measure the pH of your formulation. Formaldehyde-releasing preservatives can have varying stability at different pH levels.[3]

    • Experimental Protocol: Conduct a stability study by adjusting the pH of your formulation to different values (e.g., in increments of 0.5 pH units) and monitor the concentration of free formaldehyde and antimicrobial efficacy over time.

  • Incompatible Ingredients: Certain ingredients in your formulation may be reacting with MDMH or the released formaldehyde, rendering it ineffective.

    • Troubleshooting Step: Review the other components of your formulation. Amines, strong nucleophiles, and some emulsifiers can potentially interact with formaldehyde.

    • Experimental Protocol: Prepare simplified formulations, each containing MDMH and one other ingredient from your formulation, to screen for incompatibilities. Monitor the stability of MDMH in each mixture.

  • Elevated Storage Temperature: High storage temperatures can accelerate the degradation of MDMH, leading to a premature loss of formaldehyde.

    • Troubleshooting Step: Review the storage conditions of your product.

    • Experimental Protocol: Perform an accelerated stability study by storing your formulation at elevated temperatures (e.g., 40°C, 50°C) and monitor the MDMH and formaldehyde content over time.

Issue 2: Phase Separation or Changes in Viscosity in a Surfactant-Based Formulation

Problem: A shampoo or cleanser formulation containing MDMH has separated or experienced a significant change in viscosity over time.

Possible Causes and Solutions:

  • Surfactant-Preservative Interaction: The specific surfactant system used may be interacting with MDMH.

    • Troubleshooting Step: The type and concentration of surfactants can impact the stability of other ingredients.[4][5]

    • Experimental Protocol: Prepare formulations with different types of surfactants (anionic, non-ionic, amphoteric) and at varying concentrations to assess their impact on the physical stability of the formulation containing MDMH.

  • pH Shift: The degradation of MDMH or other ingredients could be causing a shift in the formulation's pH, leading to changes in the properties of thickening agents.

    • Troubleshooting Step: Monitor the pH of the formulation over time during stability testing.

    • Experimental Protocol: Incorporate a suitable buffering system into your formulation to maintain a stable pH.

Compatibility with Reagents

Acids and Bases
  • Strong Acids: MDMH is generally incompatible with strong acids. Acidic conditions can potentially catalyze the hydrolysis of the hydroxymethyl group, leading to a more rapid release of formaldehyde.

  • Bases: Basic conditions can also promote the decomposition of MDMH. Studies on the related compound DMDM hydantoin show increased degradation in basic cosmetics.[2]

Oxidizing and Reducing Agents
  • Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are also expected to be incompatible. The carbonyl groups of the hydantoin ring are susceptible to reduction.[8][9]

Other Functional Groups
  • Amines and Amino Acids: Primary and secondary amines are highly reactive with the formaldehyde released by MDMH, forming various condensation products. This reaction will deplete the available formaldehyde, reducing the antimicrobial efficacy. In-vitro studies on related compounds have shown interactions with amino acids.[10][11]

  • Thiols: Thiols are also known to react with formaldehyde, which would reduce the preservative capacity of MDMH.

Data Presentation

Table 1: General Compatibility of this compound (MDMH)

Reagent ClassCompatibilityNotes
Strong AcidsIncompatibleMay accelerate formaldehyde release.
Strong BasesIncompatiblePromotes degradation of the hydantoin structure.[2]
Strong Oxidizing AgentsIncompatiblePotential for oxidation of the hydroxymethyl group and hydantoin ring.[6][7]
Strong Reducing AgentsIncompatibleCarbonyl groups of the hydantoin ring are susceptible to reduction.[8][9]
Primary/Secondary AminesIncompatibleReacts with released formaldehyde, reducing efficacy.[10]
ThiolsIncompatibleReacts with released formaldehyde.

Experimental Protocols

Protocol 1: Determination of Formaldehyde Release from MDMH

This protocol outlines a general procedure for quantifying the amount of free formaldehyde released from MDMH in an aqueous solution.

Materials:

  • This compound (MDMH)

  • Deionized water

  • Buffer solutions of desired pH

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (acidified)

  • Acetonitrile (HPLC grade)

  • Formaldehyde standard solution

  • HPLC system with UV detector

  • Thermostatically controlled incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of MDMH in deionized water. Add a known volume of the MDMH stock solution to a series of buffered solutions at different pH values.

  • Incubation: Incubate the samples at a constant temperature for a predetermined period.

  • Derivatization: At specified time points, withdraw an aliquot of the sample and add it to the DNPH solution. This reaction forms a stable formaldehyde-DNPH derivative (hydrazone).

  • Extraction: Extract the hydrazone derivative into an organic solvent like hexane or use a solid-phase extraction (SPE) cartridge.

  • Analysis: Analyze the extracted sample using HPLC with UV detection (typically around 360 nm).

  • Quantification: Create a calibration curve using standard formaldehyde solutions derivatized with DNPH in the same manner. Calculate the concentration of formaldehyde in the samples based on the calibration curve.[12][13]

Note: Several analytical methods can be used for formaldehyde determination, including spectrophotometric methods with reagents like acetylacetone or chromotropic acid.[14][15] The choice of method depends on the required sensitivity and the sample matrix.

Mandatory Visualization

formaldehyde_release_pathway MDMH This compound (MDMH) Equilibrium Equilibrium (H₂O, pH, Temp) MDMH->Equilibrium DMH 5,5-Dimethylhydantoin (DMH) Formaldehyde Formaldehyde Equilibrium->DMH Equilibrium->Formaldehyde

Caption: Decomposition pathway of MDMH to DMH and formaldehyde.

troubleshooting_workflow Start Start: Formulation Issue Observed Check_pH Check Formulation pH Start->Check_pH Review_Ingredients Review Ingredient Compatibility Start->Review_Ingredients Check_Storage Check Storage Conditions Start->Check_Storage pH_Issue pH Outside Optimal Range? Check_pH->pH_Issue Ingredient_Issue Potential Incompatible Ingredients? Review_Ingredients->Ingredient_Issue Storage_Issue Improper Storage (e.g., High Temp)? Check_Storage->Storage_Issue pH_Issue->Review_Ingredients No Adjust_pH Adjust pH / Add Buffer pH_Issue->Adjust_pH Yes Ingredient_Issue->Check_Storage No Isolate_Ingredient Conduct Compatibility Study (Isolate Ingredients) Ingredient_Issue->Isolate_Ingredient Yes Modify_Storage Modify Storage Conditions Storage_Issue->Modify_Storage Yes End End: Issue Resolved Adjust_pH->End Isolate_Ingredient->End Modify_Storage->End

Caption: Troubleshooting workflow for MDMH formulation issues.

References

Validation & Comparative

A Comparative Analysis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin and DMDM Hydantoin as Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of formulation science, the selection of an appropriate preservative system is paramount to ensuring the safety, stability, and longevity of a wide range of products. Among the commonly utilized antimicrobial agents are formaldehyde-releasing preservatives, valued for their broad-spectrum efficacy. This guide provides an in-depth, objective comparison of two such preservatives: 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) and 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin). This analysis is supported by available experimental data and detailed methodologies to assist researchers and professionals in making informed decisions.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical characteristics of MDMH and DMDM hydantoin is crucial for their effective application in formulations. Both are derivatives of 5,5-dimethylhydantoin and exert their antimicrobial action through the controlled release of formaldehyde.

PropertyThis compound (MDMH)DMDM Hydantoin
CAS Number 116-25-6[1]6440-58-0
Molecular Formula C6H10N2O3[1]C7H12N2O4
Molecular Weight 158.16 g/mol [1]188.18 g/mol
Appearance Crystalline solid[1]White, crystalline substance
Solubility Freely soluble in water, methanol, ethanol, acetone. Slightly soluble in ethyl acetate. Practically insoluble in ether, trichloroethylene, carbon tetrachloride.[1]Soluble in water and ethanol.
Melting Point 100 °C[1]~90 °C
Available Formaldehyde ~19% (w/w)[1]Up to 2% free formaldehyde in equilibrium

Mechanism of Action: Formaldehyde Release

Both MDMH and DMDM hydantoin function as antimicrobial agents by slowly releasing formaldehyde in the presence of water.[1][2] Formaldehyde exerts a broad-spectrum biocidal effect by denaturing proteins and nucleic acids of microorganisms. The release of formaldehyde is a result of the hydrolytic cleavage of the N-hydroxymethyl group(s).

The chemical equilibrium of this process is crucial for the preservative's efficacy, providing a sustained low concentration of formaldehyde that is effective against microbial growth while minimizing the concentration of free formaldehyde in the product at any given time.

MDMH This compound (MDMH) DMH 5,5-dimethylhydantoin MDMH->DMH + HCHO DMDMH DMDM Hydantoin DMDMH->DMH + 2 HCHO Formaldehyde Formaldehyde Water Water (Hydrolysis) Water->MDMH Water->DMDMH

Caption: Formaldehyde release from MDMH and DMDM hydantoin.

Preservative Efficacy

Representative Antimicrobial Spectrum:

Microorganism TypeRepresentative SpeciesGeneral Efficacy
Gram-positive Bacteria Staphylococcus aureusEffective
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosaEffective
Yeast Candida albicansEffective
Mold Aspergillus brasiliensisEffective

Experimental Protocols

To evaluate and compare the preservative efficacy of MDMH and DMDM hydantoin, standardized experimental protocols are essential.

Preservative Efficacy Test (Challenge Test) - Based on ISO 11930

This test evaluates the ability of a preservative system to inhibit the growth of microorganisms intentionally introduced into a product formulation.

Experimental Workflow:

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Sampling cluster_analysis Analysis Product_MDMH Product + MDMH Inoculum Inoculate with: - S. aureus - P. aeruginosa - E. coli - C. albicans - A. brasiliensis Product_MDMH->Inoculum Product_DMDMH Product + DMDM Hydantoin Product_DMDMH->Inoculum Control Product (No Preservative) Control->Inoculum Incubate Incubate at 20-25°C Inoculum->Incubate Sampling Sample at Day 0, 7, 14, 28 Incubate->Sampling Plate_Count Plate Counts & CFU Enumeration Sampling->Plate_Count Log_Reduction Calculate Log Reduction Plate_Count->Log_Reduction Compare Compare to Acceptance Criteria Log_Reduction->Compare

Caption: Workflow for Preservative Efficacy (Challenge) Test.

Methodology:

  • Preparation of Inoculum: Cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared to a standardized concentration.

  • Inoculation: A known quantity of the product formulation containing either MDMH or DMDM hydantoin at a specified concentration is inoculated with a standardized suspension of each microorganism. A control sample without the preservative is also inoculated.

  • Incubation: The inoculated samples are stored at a controlled temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., day 0, 7, 14, and 28), aliquots are taken from each sample. The number of viable microorganisms is determined using standard plating and colony counting techniques.

  • Evaluation: The change in the microbial count over time is calculated as a log reduction. The performance of the preservative is assessed based on established acceptance criteria (e.g., a significant reduction in bacteria and no increase in yeast and mold).

Determination of Formaldehyde Release

The rate and extent of formaldehyde release can be quantified using High-Performance Liquid Chromatography (HPLC) following derivatization.

Methodology:

  • Sample Preparation: The product containing the preservative is diluted in a suitable solvent.

  • Derivatization: The sample is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), which reacts with formaldehyde to form a stable, UV-absorbing derivative.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Quantification: The concentration of the formaldehyde-DNPH derivative is determined by comparing its peak area to a calibration curve prepared with known concentrations of formaldehyde standards. This allows for the calculation of the amount of free formaldehyde in the original sample.

Stability and Formulation Considerations

Both MDMH and DMDM hydantoin are valued for their stability over a wide pH and temperature range, making them suitable for a variety of cosmetic and pharmaceutical formulations. However, their stability and the rate of formaldehyde release can be influenced by factors such as the formulation matrix, pH, and storage temperature.

  • pH: Formaldehyde release is pH-dependent.

  • Temperature: Higher temperatures can increase the rate of formaldehyde release.

  • Matrix Effects: The presence of other ingredients in a formulation can impact the equilibrium of the formaldehyde-releasing reaction.

Safety Profile

The primary safety consideration for both MDMH and DMDM hydantoin is their potential to release formaldehyde, which is a known skin sensitizer and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC) under conditions of high and prolonged exposure.

Regulatory bodies in various regions, such as the European Union and the United States, have established maximum permissible concentrations for formaldehyde-releasing preservatives in cosmetic products to ensure consumer safety. For example, the EU Cosmetics Regulation permits the use of DMDM hydantoin up to a maximum concentration of 0.6% in finished products. Products containing formaldehyde-releasers that result in a final formaldehyde concentration exceeding 0.05% must be labeled with the warning "contains formaldehyde".

It is important to note that for individuals with a known allergy to formaldehyde, products containing these preservatives may cause allergic contact dermatitis.

Conclusion

Both this compound and DMDM hydantoin are effective broad-spectrum preservatives that function through the controlled release of formaldehyde. DMDM hydantoin is a more commonly referenced and commercially available preservative. The choice between these two preservatives, or indeed any preservative system, should be based on a thorough evaluation of the product formulation, desired level of antimicrobial protection, regulatory requirements, and the target consumer population. Efficacy should always be confirmed through robust challenge testing within the final product formulation. Further direct comparative studies would be beneficial to the scientific community to delineate more subtle differences in their performance profiles.

References

A Comparative Efficacy Analysis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin and Sodium Azide as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This guide provides a comprehensive comparison of the antimicrobial efficacy of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) and sodium azide, two preservatives commonly used in research and product formulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, quantitative performance data, and standardized experimental protocols.

Introduction

The selection of an appropriate preservative is critical for maintaining the integrity and safety of a wide range of products, from laboratory reagents to personal care items. This compound, a formaldehyde-releasing agent, is widely employed in the cosmetics and personal care industry for its broad-spectrum antimicrobial activity.[1][2] Sodium azide is a well-established bacteriostatic preservative, particularly in laboratory settings, for the preservation of biological buffers and stock solutions.[3][4] This guide presents a comparative overview of their efficacy, supported by available experimental data.

Mechanism of Action

The antimicrobial properties of these two compounds stem from fundamentally different mechanisms.

This compound (DMDMH): The primary mechanism of DMDMH is the slow and sustained release of formaldehyde in the presence of water.[1] Formaldehyde is a potent, broad-spectrum biocide that inactivates microorganisms by denaturing proteins and nucleic acids. This slow-release mechanism ensures a prolonged preservative effect at low concentrations.

Sodium Azide: Sodium azide exerts its bacteriostatic effect by potently inhibiting the enzyme cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[3] This blockage of the terminal step of aerobic respiration leads to a depletion of ATP, thereby inhibiting microbial growth.[3] Its efficacy is most pronounced against gram-negative bacteria, while many gram-positive bacteria exhibit intrinsic resistance.[4]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of DMDMH and sodium azide against common microbial contaminants. The data is primarily presented as Minimum Inhibitory Concentrations (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (DMDMH)

MicroorganismStrain (ATCC)MIC (%)
Pseudomonas aeruginosa90270.05
Staphylococcus aureus65380.025
Candida albicans102310.10
Aspergillus brasiliensis164040.15
Data sourced from Iscaguard DMD Technical Data Sheet.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Azide

MicroorganismStrain (ATCC)MIC (µg/mL)MIC (%)
Escherichia coli-0.5 - 640.00005 - 0.0064
Staphylococcus aureus-1 - 20.0001 - 0.0002
Data for E. coli and S. aureus sourced from a study on the antimicrobial efficacy of polihexanide and triclosan, which used sodium azide as a reference.[6]

Table 3: Typical Use Concentrations

PreservativeApplicationTypical Use Concentration (%)
This compound (DMDMH)Cosmetics & Personal Care0.15 - 0.4
Sodium AzideLaboratory Buffers & Reagents0.02 - 0.1
Data for DMDMH sourced from Taylor & Francis.[7] Data for Sodium Azide sourced from Abcam.[4]

Experimental Protocols

The following are generalized protocols for determining the efficacy of antimicrobial preservatives, based on widely accepted methodologies such as the Minimum Inhibitory Concentration (MIC) test and the Antimicrobial Effectiveness Test (AET), often referred to as a challenge test.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standardized method to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.[8]

1. Preparation of Materials:

  • Test preservative (DMDMH or Sodium Azide) stock solution.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).

2. Procedure:

  • Dispense 50-100 µL of sterile broth into each well of the microtiter plate.
  • Create a two-fold serial dilution of the test preservative across the wells of the plate.
  • Inoculate each well with a standardized volume of the microbial suspension.
  • Include a positive control (microorganism in broth without preservative) and a negative control (broth only).
  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the preservative at which there is no visible turbidity (growth) in the well.

Antimicrobial Effectiveness Test (AET) / Challenge Test (Based on USP <51>)

This test evaluates the effectiveness of a preservative in a finished product by challenging it with a known concentration of microorganisms.[3][9]

1. Preparation of Materials:

  • Test product containing the preservative.
  • Control product (same formulation without the preservative).
  • Standardized inocula of specified microorganisms (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans, A. brasiliensis), each adjusted to approximately 1 x 10^8 CFU/mL.
  • Sterile containers for the product.
  • Appropriate neutralizing broth and agar plates for microbial enumeration.

2. Procedure:

  • Dispense a measured amount of the test product into five separate sterile containers.
  • Inoculate each container with one of the standardized microbial suspensions to achieve an initial concentration of 1 x 10^5 to 1 x 10^6 CFU/mL of the product.
  • Thoroughly mix the inoculated product.
  • Store the containers at a specified temperature (typically 20-25°C) for a period of 28 days.
  • At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.
  • Perform serial dilutions in a neutralizing broth and plate onto appropriate agar media to determine the number of viable microorganisms.

3. Data Interpretation:

  • The log reduction in the concentration of each microorganism is calculated at each time point relative to the initial inoculum. The acceptance criteria for preservative effectiveness are defined in the relevant pharmacopeia (e.g., USP, EP). For example, for bacteria, a not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days, is often required. For yeast and molds, no increase from the initial calculated count at 14 and 28 days is a typical requirement.

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanisms of action and a typical experimental workflow.

formaldehyde_release DMDMH This compound (DMDMH) Hydrolysis Hydrolysis DMDMH->Hydrolysis Water Water (H2O) Water->Hydrolysis Formaldehyde Formaldehyde (CH2O) Hydrolysis->Formaldehyde DMH 5,5-Dimethylhydantoin (DMH) Hydrolysis->DMH Target Microbial Cell (Proteins, Nucleic Acids) Formaldehyde->Target Denaturation Inactivation Inactivation Target->Inactivation

Mechanism of this compound

sodium_azide_mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV (Cytochrome C Oxidase) CytC->ComplexIV O2 O2 ComplexIV->O2 H+ ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Motive Force Inhibition Inhibition H2O H2O O2->H2O H+ SodiumAzide Sodium Azide (NaN3) SodiumAzide->ComplexIV ATP ATP Production (Cellular Energy) ATP_Synthase->ATP Growth_Inhibition Bacterial Growth Inhibition ATP->Growth_Inhibition

Inhibition of Electron Transport Chain by Sodium Azide

aet_workflow start Start prep_product Prepare Test and Control Products start->prep_product prep_inoculum Prepare Standardized Microbial Inocula start->prep_inoculum inoculate Inoculate Product with Microorganisms (1x10^5 - 1x10^6 CFU/mL) prep_product->inoculate prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sampling Sampling Intervals (0, 7, 14, 28 days) incubate->sampling sampling->sampling enumerate Enumerate Viable Microorganisms sampling->enumerate analyze Calculate Log Reduction and Compare to Criteria enumerate->analyze end End analyze->end

Antimicrobial Effectiveness Test (AET) Workflow

Conclusion

Both this compound and sodium azide are effective antimicrobial preservatives, but their efficacy profiles and optimal applications differ significantly. DMDMH offers broad-spectrum activity against bacteria, yeast, and mold, making it a versatile choice for complex formulations like cosmetics. Its slow-release formaldehyde mechanism provides long-lasting protection.

Sodium azide is a potent inhibitor of aerobic respiration, particularly effective against gram-negative bacteria. Its primary application is in preserving the sterility of laboratory reagents where its specific mechanism of action is less likely to interfere with downstream applications, provided it is used at appropriate concentrations. However, its narrower spectrum of activity and higher toxicity necessitate careful handling and consideration of its compatibility with the intended use.

The selection between these two preservatives should be guided by the specific microbial challenges expected, the chemical nature of the product to be preserved, and the relevant safety and regulatory considerations. The quantitative data and experimental protocols provided in this guide offer a foundation for making an informed decision.

References

Comparative Guide to the Antimicrobial Activity of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a formaldehyde-releasing preservative, with other commonly used antimicrobial agents in the cosmetic and pharmaceutical industries. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of antimicrobial mechanisms and experimental workflows.

Introduction to this compound (MDMH)

This compound, also known as monomethylol dimethylhydantoin (MDMH), is a heterocyclic organic compound belonging to the hydantoin family. It is widely utilized as a preservative in a variety of consumer and industrial products, including cosmetics, shampoos, and skin care items. Its primary function is to prevent product spoilage and maintain product integrity by inhibiting the growth of a broad spectrum of microorganisms. MDMH exerts its antimicrobial effect by slowly releasing formaldehyde in the presence of water.[1] Formaldehyde is a potent biocide that disrupts essential cellular processes in bacteria and fungi.[2]

Comparison with Alternative Antimicrobial Agents

The antimicrobial efficacy of MDMH is often compared to other preservatives used in similar applications. This guide focuses on a comparison with DMDM hydantoin (a related formaldehyde-releaser), parabens, and phenoxyethanol.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] It is a key quantitative measure of a preservative's potency. The lower the MIC value, the more effective the antimicrobial agent.

The following table summarizes the MIC values for DMDM hydantoin (as a proxy for MDMH), parabens, and phenoxyethanol against common microbial contaminants. It is important to note that direct comparative studies for MDMH under identical conditions are limited; therefore, data for the closely related DMDM hydantoin is presented.

MicroorganismDMDM Hydantoin* (% w/v)Methylparaben (% w/v)Propylparaben (% w/v)Phenoxyethanol (% w/v)
Staphylococcus aureus (Gram-positive bacterium)0.025[4]~0.30.8-3.20.5-1.0
Escherichia coli (Gram-negative bacterium)Not specified>0.1>0.10.5-1.0
Pseudomonas aeruginosa (Gram-negative bacterium)0.05[4]>0.1>0.10.5-1.0
Candida albicans (Yeast)0.10[4]~0.30.8-3.20.5-1.0

*Note: Data for DMDM Hydantoin is from a product information sheet for Iscaguard DMD, which contains DMDM hydantoin as the active ingredient.[4] MIC values for parabens and phenoxyethanol are compiled from various sources and can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for two standard experiments used to validate antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of a substance that inhibits the growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is grown overnight in a suitable liquid broth medium (e.g., Tryptone Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast).
  • Antimicrobial Agent: A stock solution of the test compound (e.g., MDMH) is prepared at a known concentration and sterilized.
  • Growth Medium: Sterile liquid broth appropriate for the test microorganism.
  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates are used for the assay.

b. Experimental Procedure:

  • Serial Dilution: A two-fold serial dilution of the antimicrobial agent is prepared directly in the wells of the 96-well plate using the sterile broth. This creates a gradient of decreasing concentrations of the test compound.
  • Inoculum Preparation: The overnight microbial culture is diluted in sterile broth to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria).
  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with a standardized volume of the prepared microbial suspension.
  • Controls:
  • Positive Control: A well containing only the growth medium and the microbial inoculum (no antimicrobial agent) to ensure the microorganism is viable.
  • Negative Control: A well containing only the sterile growth medium (no microorganism) to check for contamination.
  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
  • Result Interpretation: After incubation, the plate is visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[3]

Zone of Inhibition (ZOI) Assay via Agar Disk Diffusion

This method assesses the antimicrobial activity of a substance by measuring the area around a disk containing the substance where microbial growth is inhibited.

a. Preparation of Materials:

  • Microorganism: A standardized suspension of the test microorganism is prepared as described for the MIC assay.
  • Antimicrobial Agent: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound.
  • Agar Plates: Petri dishes containing a suitable solid agar medium (e.g., Mueller-Hinton Agar) are prepared.

b. Experimental Procedure:

  • Plate Inoculation: The surface of the agar plate is uniformly swabbed with the standardized microbial suspension to create a lawn of bacteria.
  • Disk Application: The impregnated filter paper disks are aseptically placed onto the surface of the inoculated agar plate.
  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
  • Result Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the agent is effective, it will inhibit microbial growth in a circular area around the disk. The diameter of this "zone of inhibition" is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Antimicrobial Mechanism of Formaldehyde-Releasers (e.g., MDMH)

G Mechanism of Formaldehyde-Releasing Preservatives MDMH This compound (MDMH) Formaldehyde Formaldehyde (HCHO) MDMH->Formaldehyde Slow Hydrolysis H2O Water (in product) H2O->Formaldehyde MicrobialCell Microbial Cell (Bacteria/Fungi) Formaldehyde->MicrobialCell Penetrates Denaturation Denaturation & Cross-linking Formaldehyde->Denaturation Proteins Proteins & Enzymes MicrobialCell->Proteins DNA DNA MicrobialCell->DNA Membrane Cell Membrane MicrobialCell->Membrane Proteins->Denaturation DNA->Denaturation Disruption Disruption of Cellular Processes Denaturation->Disruption CellDeath Cell Death Disruption->CellDeath

Caption: Antimicrobial action of MDMH via formaldehyde release.

Antimicrobial Mechanism of Parabens

G Antimicrobial Mechanism of Parabens Paraben Paraben Molecule CellMembrane Bacterial Cell Membrane Paraben->CellMembrane Interferes with Enzyme Cellular Enzymes Paraben->Enzyme Inhibits NucleicAcid DNA/RNA Synthesis Paraben->NucleicAcid Inhibits MembraneDisruption Disruption of Membrane Transport CellMembrane->MembraneDisruption CellDeath Inhibition of Growth & Cell Death MembraneDisruption->CellDeath Inhibition Inhibition Enzyme->Inhibition NucleicAcid->Inhibition Inhibition->CellDeath

Caption: Multi-target antimicrobial mechanism of parabens.

Experimental Workflow: MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start PrepCulture Prepare Overnight Microbial Culture Start->PrepCulture PrepPlate Prepare Serial Dilutions of Antimicrobial in 96-Well Plate Start->PrepPlate PrepInoculum Standardize Microbial Culture to 0.5 McFarland PrepCulture->PrepInoculum Inoculate Inoculate Wells with Standardized Culture PrepPlate->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read Visually Assess for Turbidity (Growth) Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Read->DetermineMIC End End DetermineMIC->End

Caption: Step-by-step workflow for the MIC broth microdilution assay.

Experimental Workflow: Zone of Inhibition Assay

G Workflow for Zone of Inhibition (ZOI) Assay Start Start PrepCulture Prepare Standardized Microbial Inoculum Start->PrepCulture PrepPlates Prepare Agar Plates Start->PrepPlates PrepDisks Impregnate Paper Disks with Antimicrobial Agent Start->PrepDisks Inoculate Create a Microbial Lawn on Agar Surface PrepCulture->Inoculate PrepPlates->Inoculate PlaceDisks Place Disks on Inoculated Agar Inoculate->PlaceDisks PrepDisks->PlaceDisks Incubate Incubate Plates (e.g., 24h at 37°C) PlaceDisks->Incubate Measure Measure Diameter of the Zone of Inhibition (mm) Incubate->Measure End End Measure->End

Caption: Step-by-step workflow for the Zone of Inhibition agar disk diffusion assay.

References

Cytotoxicity of 1-(Hydroxymethyl)-5,5-dimethylhydantoin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of excipients is paramount for ensuring the safety and efficacy of formulations. This guide provides a comparative assessment of the cytotoxicity of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a common preservative, in the context of other widely used alternatives.

This compound, also known as DMDM hydantoin, is an antimicrobial preservative found in a variety of cosmetic and personal care products. Its primary function is to prevent the growth of bacteria, yeast, and fungi, thereby extending the shelf life of products.[1] The antimicrobial activity of MDMH stems from its ability to slowly release formaldehyde, which creates an environment unfavorable to microbial proliferation.[1]

The cytotoxic potential of MDMH is intrinsically linked to its mechanism of action as a formaldehyde-releasing agent. Formaldehyde is a known human carcinogen and can induce allergic contact dermatitis.[2] While the concentrations of free formaldehyde released from MDMH in formulations are generally low, an assessment of its impact on human cells is crucial for safety evaluation.

Comparative Cytotoxicity of Preservatives

PreservativeChemical ClassCell LineAssayKey FindingsReference
Imidazolidinyl Urea (IMU)Formaldehyde-ReleaserHuman Fibroblast (CCD1072Sk)MTTSignificantly reduced cell viability at 1% concentration.[3][4]
MethylparabenParabenHuman Fibroblast (CCD1072Sk)MTTVery low cytotoxic activity.[3][4]
Sodium BenzoateOrganic AcidHuman Fibroblast (CCD1072Sk)MTTVery low cytotoxic activity.[3][4]
PhenoxyethanolGlycol EtherHaCaT, HDFa, HepG2MTT, NRUShowed cytotoxic potential within permitted concentrations for use. Classified as a severe eye irritant.[5][6]
Methylchloroisothiazolinone / Methylisothiazolinone (CMI/MI)IsothiazolinoneHaCaT, HDFa, HepG2MTT, NRUShowed cytotoxic potential within permitted concentrations for use. Classified as a moderate eye irritant.[5][6]
PropylparabenParabenHaCaT, HDFa, HepG2MTT, NRUShowed cytotoxic potential within permitted concentrations for use. Classified as a poor eye irritant.[5][6]
MethylparabenParabenHaCaT, HDFa, HepG2MTT, NRUShowed cytotoxic potential within permitted concentrations for use. Classified as a poor eye irritant.[5][6]

Experimental Protocols

The assessment of cytotoxicity is commonly performed using in vitro assays that measure cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method.

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 1.5 to 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 492 nm.[7] The intensity of the color is proportional to the number of viable cells.

Visualizing Experimental Workflow and Potential Cytotoxic Mechanisms

The following diagrams illustrate the typical workflow for a cytotoxicity assessment and the potential mechanisms of action for formaldehyde-releasing preservatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Keratinocytes) Compound_Prep Prepare Test Compound (1-Hydroxymethyl-5,5-dimethylhydantoin) and Controls Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Calculate Cell Viability (%) Absorbance->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: Workflow for assessing the cytotoxicity of a test compound.

Cytotoxicity_Mechanism cluster_effects Cellular Effects cluster_outcomes Cytotoxic Outcomes MDMH This compound (in formulation) Formaldehyde Formaldehyde Release MDMH->Formaldehyde Hydrolysis Cell Target Cell Formaldehyde->Cell DNA_Damage DNA Damage Cell->DNA_Damage Protein_Crosslinking Protein Cross-linking Cell->Protein_Crosslinking Oxidative_Stress Oxidative Stress Cell->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Necrosis Necrosis Protein_Crosslinking->Necrosis Oxidative_Stress->Apoptosis

Caption: Potential cytotoxic mechanism of formaldehyde-releasing preservatives.

Conclusion

While specific in vitro cytotoxicity data for this compound is limited, its classification as a formaldehyde-releasing preservative provides a basis for inferring its potential cytotoxic effects. Studies on other formaldehyde-releasers, such as imidazolidinyl urea, indicate a potential for cytotoxicity at higher concentrations.[3][4] In contrast, preservatives like parabens and sodium benzoate have demonstrated lower cytotoxicity in similar in vitro models.[3][4] The cytotoxicity of MDMH is likely mediated by the released formaldehyde, which can induce DNA damage, protein cross-linking, and oxidative stress, ultimately leading to apoptosis, necrosis, or cell cycle arrest.

For researchers and formulators, the selection of a preservative should be guided by a comprehensive safety assessment that includes in vitro cytotoxicity testing. When considering this compound, it is prudent to evaluate its cytotoxic profile in relevant cell lines and compare it with alternative preservatives to ensure the final product's safety for consumers. Further research is warranted to establish a definitive cytotoxic profile and IC50 values for MDMH in various human cell lines.

References

A Comparative Analysis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) and Parabens in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used preservative systems, 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) and parabens, in cosmetic and pharmaceutical formulations. The following sections detail their antimicrobial efficacy, stability, and safety profiles, supported by available data and standardized experimental protocols.

Introduction to Preservative Systems

The inclusion of preservatives in aqueous-based formulations is critical to prevent microbial contamination, ensuring product safety and longevity.[1] Both DMDM Hydantoin and parabens are synthetic preservatives that have been extensively used in the industry due to their broad-spectrum antimicrobial activity and cost-effectiveness.[1][2]

This compound (DMDM Hydantoin) is a formaldehyde-releasing preservative.[3][4][5] Its antimicrobial action stems from the slow release of formaldehyde, which creates an environment unsuitable for the growth of bacteria, yeast, and fungi.[5][6]

Parabens are a family of alkyl esters of p-hydroxybenzoic acid, with methylparaben, propylparaben, and butylparaben being the most common.[2] They are known to disrupt microbial membrane transport processes and inhibit the synthesis of DNA and RNA.[7] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.[7]

Performance Comparison

Antimicrobial Efficacy

Both preservative systems offer broad-spectrum antimicrobial coverage, crucial for protecting formulations from a wide range of potential contaminants.

DMDM Hydantoin is recognized for its potent activity against both Gram-positive and Gram-negative bacteria, as well as yeast and molds.[4][6][8] It is often used in a variety of product types, including shampoos, conditioners, and skin care lotions.[4][6]

Parabens are particularly effective against fungi and Gram-positive bacteria.[7] To achieve a broader spectrum of activity, they are frequently used in combination, for instance, a mixture of methylparaben and propylparaben.[2]

While direct side-by-side comparative studies in the public domain are limited, the following tables summarize the general antimicrobial effectiveness of each preservative system based on available data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Parabens against Common Microorganisms

MicroorganismMethylparaben (%)Propylparaben (%)Butylparaben (%)
Staphylococcus aureus0.1 - 0.20.0125 - 0.050.006 - 0.025
Escherichia coli0.1 - 0.20.05 - 0.10.025 - 0.05
Pseudomonas aeruginosa0.2 - 0.40.1 - 0.20.05 - 0.1
Candida albicans0.1 - 0.20.025 - 0.050.0125 - 0.025
Aspergillus brasiliensis0.1 - 0.20.025 - 0.050.0125 - 0.025

Note: MIC values can vary depending on the test method, culture medium, and specific strain of the microorganism. The data presented is a compilation from various sources for illustrative purposes.

Information on specific MIC values for DMDM Hydantoin is less commonly published in a comparative format. However, its effectiveness is well-established through its widespread use and regulatory approvals, with typical use concentrations in formulations ranging from 0.15% to 0.4%.[9] It is also noted to have synergistic effects when combined with other preservatives like parabens and IPBC.[4]

Stability and Formulation Compatibility

The stability of a preservative is crucial for ensuring its efficacy throughout the product's shelf life.

DMDM Hydantoin is stable and active over a broad pH range of 3 to 8 and can tolerate temperatures up to 80°C.[6] It is highly soluble in water, making it easy to incorporate into aqueous formulations.[9]

Parabens are also stable over a wide pH range (typically 4 to 8) and are thermally stable.[2] Their solubility in water is limited and decreases as the alkyl chain length increases, which can be a consideration in certain formulation types.

Table 2: Stability and Compatibility Profile

ParameterThis compound (DMDM Hydantoin)Parabens
Effective pH Range 3 - 84 - 8
Temperature Stability Stable up to 80°CThermally stable
Water Solubility HighLimited, decreases with longer alkyl chain
Compatibility Compatible with most cosmetic ingredientsGenerally compatible, potential for interaction with some non-ionic surfactants

Safety and Toxicological Profile

The safety of preservatives is a primary concern for formulators and consumers alike.

DMDM Hydantoin : The main safety consideration for DMDM Hydantoin is its classification as a formaldehyde-releaser.[3][4][5] In individuals with a pre-existing formaldehyde allergy, products containing DMDM Hydantoin can elicit allergic contact dermatitis.[10] Regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel and the EU Scientific Committee on Consumer Safety (SCCS) have concluded that DMDM Hydantoin is safe for use in cosmetics at current use levels, with the European Union permitting a maximum concentration of 0.6%.[3][11]

Parabens : The primary safety concern associated with parabens is their potential to act as endocrine disruptors by weakly mimicking estrogen.[1] However, their estrogenic activity is considered to be significantly lower than that of endogenous estrogens.[1] Some studies have also investigated links to skin irritation and breast cancer, but a causal relationship has not been established.[10] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the CIR, consider parabens to be safe for use in cosmetics at the currently approved concentrations.[2] In the European Union, the maximum concentration for single parabens is 0.4% and for mixtures is 0.8%.[2]

Table 3: Safety and Regulatory Overview

AspectThis compound (DMDM Hydantoin)Parabens
Primary Safety Concern Formaldehyde release, potential for allergic contact dermatitisPotential endocrine disruption (weak estrogenic activity)
Regulatory Status (EU) Max. concentration 0.6%Max. concentration 0.4% (single), 0.8% (mixture)
CIR Safety Assessment Safe at current use levelsSafe at current use levels

Experimental Protocols

To ensure the efficacy and safety of preserved formulations, standardized testing methodologies are employed.

Antimicrobial Effectiveness Test (AET) / Challenge Test

This test evaluates the performance of a preservative system by intentionally introducing microorganisms into a product and monitoring their survival over time. The United States Pharmacopeia (USP) <51> provides a standardized protocol for this test.[12][13]

Methodology:

  • Preparation of Inoculum: Standardized cultures of representative microorganisms (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared.[12][13]

  • Inoculation: A known quantity of each microorganism is introduced into separate samples of the formulation to be tested.[12][13]

  • Incubation: The inoculated samples are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.[12][13]

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are taken from each sample, and the number of viable microorganisms is determined.[12][13]

  • Evaluation: The log reduction in the microbial population is calculated at each time point and compared against acceptance criteria defined in the USP <51>.[13]

Stability Testing

Stability testing is performed to ensure that a product maintains its intended physical, chemical, and microbiological quality, as well as its functionality and aesthetics, under various storage conditions.[14][15][16]

Methodology:

  • Sample Preparation: Samples of the final formulation are stored in their intended packaging.[14][15]

  • Storage Conditions: Samples are subjected to various environmental conditions, including:

    • Real-Time Stability: Long-term storage under normal conditions (e.g., 25°C/60% RH).[16]

    • Accelerated Stability: Storage at elevated temperatures (e.g., 40°C/75% RH) to predict long-term stability in a shorter timeframe.[16]

    • Cycle Testing: Alternating between high and low temperatures to simulate transport conditions.[15]

  • Parameter Evaluation: At specified time points, samples are evaluated for physical and chemical properties such as appearance, color, odor, pH, viscosity, and signs of separation.[14][15] Microbiological testing is also performed to ensure the continued efficacy of the preservative system.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of an ingredient.[17][18][19][20]

Methodology:

  • Cell Culture: Human cell lines (e.g., fibroblasts or keratinocytes) are cultured in a multi-well plate.[18][19]

  • Treatment: The cells are exposed to various concentrations of the test substance (e.g., DMDM Hydantoin or parabens) for a defined period (e.g., 24 hours).[18][19]

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.[20][21] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[20][21]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically 570 nm).[21] The intensity of the color is proportional to the number of viable cells.

Visualizations

Signaling Pathways and Experimental Workflows

DMDM_Hydantoin_Mechanism DMDM_Hydantoin DMDM Hydantoin Hydrolysis Hydrolysis (presence of water) DMDM_Hydantoin->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde releases DMH 5,5-Dimethylhydantoin (DMH) Hydrolysis->DMH Microbial_Cell Microbial Cell Formaldehyde->Microbial_Cell interacts with Cell_Death Inhibition of Growth & Cell Death Microbial_Cell->Cell_Death leads to Paraben_Endocrine_Disruption Paraben Paraben Estrogen_Receptor Estrogen Receptor (ER) Paraben->Estrogen_Receptor binds to (weakly) Cell_Nucleus Cell Nucleus Estrogen_Receptor->Cell_Nucleus translocates to ERE Estrogen Response Element (ERE) on DNA Cell_Nucleus->ERE binds to Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Biological_Response Potential Endocrine Disruption Effects Gene_Transcription->Biological_Response Preservative_Challenge_Test cluster_0 Preparation cluster_1 Testing cluster_2 Analysis Product Product Formulation Inoculation Inoculate Product with Microbes Product->Inoculation Microbes Microorganism Inoculum (Bacteria, Yeast, Mold) Microbes->Inoculation Incubation Incubate at 20-25°C for 28 days Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Enumeration Plate and Count Viable Microbes Sampling->Enumeration Evaluation Calculate Log Reduction & Compare to Criteria Enumeration->Evaluation

References

alternative preservatives to 1-(Hydroxymethyl)-5,5-dimethylhydantoin for lab use

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Preservatives

The selection of a suitable preservative depends on its antimicrobial efficacy, stability under various laboratory conditions, and compatibility with specific reagents and assays. The following table summarizes the performance of several common alternatives to DMDM hydantoin.

Preservative ClassExample(s)Mechanism of ActionAntimicrobial SpectrumTypical Use ConcentrationAdvantagesDisadvantages
Isothiazolinones ProClin™ 150, 200, 300, 950Inhibit key enzymes in the Krebs cycle, disrupting cellular metabolism.[1][2]Broad-spectrum (bacteria, fungi, yeast).[2]0.02% - 0.1% (v/v)[3]Highly effective at low concentrations, good compatibility with many enzyme and antibody systems.[2][4]Can be skin sensitizers, potential for interference with some assays.
Parabens Methylparaben, PropylparabenDisrupt microbial cell membrane integrity and inhibit essential enzymes.[5]Broad-spectrum, more effective against fungi and Gram-positive bacteria.[6]0.05% - 0.8% (w/v)[7]Effective over a wide pH range, chemically stable.[6]Potential endocrine-disrupting effects, lower water solubility for longer-chain parabens.[6][8]
Azides Sodium AzideInhibits cytochrome c oxidase in the electron transport chain, blocking cellular respiration.[9][10]Primarily bacteriostatic against Gram-negative bacteria; many Gram-positive bacteria are resistant.[9][11]0.02% - 0.1% (w/v)[12]Effective at low concentrations, economical.Highly toxic, forms explosive compounds with heavy metals, inhibits horseradish peroxidase (HRP), interferes with some cell-based assays.[9][13]
Phenoxyethanol 2-PhenoxyethanolDisrupts the cell membrane.Broad-spectrum (bacteria, yeast).[14][15]0.5% - 1.0% (v/v)[16]Well-tolerated, stable over a wide pH and temperature range.[16]Weaker activity against molds compared to other preservatives.[17]
Organic Acids Benzoic Acid, Sorbic AcidInhibit microbial growth by disrupting pH homeostasis and metabolic functions.Primarily effective against yeasts and molds, with some antibacterial activity.0.1% - 0.5% (w/v)Generally recognized as safe (GRAS), effective at acidic pH.Efficacy is pH-dependent (most effective at pH < 5).

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a preservative that prevents the visible growth of a microorganism. The following table presents a compilation of MIC values from various sources. It is important to note that MIC values can vary depending on the specific strain, culture medium, and testing methodology.

PreservativeEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicansAspergillus brasiliensis (niger)
ProClin™ 300 1-10 ppm[3]1-10 ppm[3]1-10 ppm[3]1-10 ppm[3]1-10 ppm[3]
Methylparaben >1000 µg/mL>1000 µg/mL500 µg/mL1000 µg/mL500 µg/mL
Propylparaben 500 µg/mL500 µg/mL250 µg/mL125 µg/mL125 µg/mL
Phenoxyethanol 0.32%[16]0.32%[16]0.64%[16]0.32%[16]0.32%[16]
Benzoic Acid 1000-2000 ppm (pH 4.5)>2000 ppm (pH 4.5)500-1000 ppm (pH 4.5)250-500 ppm (pH 4.5)500-1000 ppm (pH 4.5)
Sorbic Acid 500-1000 ppm (pH 4.5)>2000 ppm (pH 4.5)250-500 ppm (pH 4.5)125-250 ppm (pH 4.5)250-500 ppm (pH 4.5)

Note: The MIC values for parabens, benzoic acid, and sorbic acid are generally reported in µg/mL or ppm, while phenoxyethanol is often reported as a percentage. For comparison, 1% = 10,000 ppm = 10,000 µg/mL. The efficacy of organic acids is highly pH-dependent, with greater activity at lower pH values.

Stability and Compatibility

The performance of a preservative can be significantly influenced by the chemical environment of the laboratory reagent.

PreservativepH StabilityTemperature StabilityCompatibility with BuffersIncompatibilities and Considerations
ProClin™ Effective over a wide pH range (2-8.5).[2] Stability decreases above pH 9.[18]Stable at room temperature for extended periods.[2]Stable in many common biological buffers such as PBS. In amine-containing buffers like Tris and HEPES, stability is better at pH ≤ 7.[16][18]Incompatible with strong reducing agents and some primary amines at alkaline pH.[18] Not recommended for lyophilized products as active ingredients can volatilize.[18]
Parabens Stable over a wide pH range (4-8).[6] Hydrolysis can occur at pH values above 7, especially at elevated temperatures.[6][19]Generally stable at room temperature.[6]Generally compatible with common buffers like phosphate and Tris.[20]Can be adsorbed by some plastics and may interact with non-ionic surfactants, reducing their efficacy.
Sodium Azide Stable in neutral and alkaline solutions. Forms toxic hydrazoic acid gas in acidic solutions.[12]Stable at room temperature.Compatible with many common buffers.Inhibits horseradish peroxidase (HRP) and other metalloenzymes.[9][21] Can interfere with some fluorescent dyes and cell-based assays. Reacts with lead and copper to form explosive metal azides.[12][13]
Phenoxyethanol Stable over a wide pH range (3-12).[16]Stable at temperatures >100°C.[16]Compatible with most common laboratory buffers.Can be less effective in the presence of high concentrations of non-ionic surfactants.
Organic Acids Most effective at acidic pH (below their pKa, typically 4-5).Generally stable at room temperature.Compatible with acidic buffer systems.Can precipitate out of solution at higher concentrations and pH values. Efficacy is significantly reduced in neutral or alkaline buffers.

Experimental Protocols

Preservative Efficacy Test (Challenge Test) - Based on USP <51>

This protocol is a generalized procedure for evaluating the effectiveness of a preservative system in a laboratory reagent. It is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <51> Antimicrobial Effectiveness Testing.[1][3][14]

1. Preparation of Test Organisms:

  • Microorganisms: A panel of representative microorganisms should be used, including:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Preparation: Grow the bacteria on Soybean-Casein Digest Agar and the fungi on Sabouraud Dextrose Agar. Incubate bacteria at 30-35°C for 18-24 hours and fungi at 20-25°C for 48-72 hours (A. brasiliensis for 5-7 days).

  • Inoculum Preparation: Harvest the microorganisms and suspend them in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of the Product:

  • Dispense a measured volume of the laboratory reagent into five separate sterile containers.

  • Inoculate each container with one of the five test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.

  • Thoroughly mix the inoculated product.

3. Incubation and Sampling:

  • Incubate the inoculated containers at 20-25°C for 28 days.

  • At specified intervals (typically 0, 7, 14, and 28 days), withdraw a sample from each container.

4. Enumeration of Microorganisms:

  • Perform serial dilutions of the sampled product in a suitable neutralizing broth to inactivate the preservative.

  • Plate the dilutions onto the appropriate agar medium (Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as in step 1.

  • Count the number of colonies and calculate the CFU/mL for each time point.

5. Interpretation of Results:

  • The effectiveness of the preservative is determined by the log reduction in the microbial count from the initial inoculum level at each time point. The acceptance criteria vary depending on the product category as defined in USP <51>. For most laboratory reagents, a significant reduction in bacteria (e.g., ≥1 log reduction by day 7 and ≥3 log reduction by day 14) and no increase in yeast and mold counts is expected.

Visualizing Mechanisms of Action

ProClin™ Inhibition of the Krebs Cycle

Krebs_Cycle_Inhibition cluster_enzymes Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate ProClin ProClin™ ProClin->Pyruvate_Dehydrogenase_Complex ProClin->AlphaKetoglutarate_Dehydrogenase_Complex ProClin->Succinate_Dehydrogenase_Complex

Caption: ProClin™ inhibits key dehydrogenases in the Krebs cycle.

Sodium Azide Inhibition of Cytochrome c Oxidase

Cytochrome_Oxidase_Inhibition cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Pumping H2O H₂O O2->H2O Reduction SodiumAzide Sodium Azide SodiumAzide->ComplexIV Inhibits ATP ATP ATP_Synthase->ATP Generates

Caption: Sodium azide blocks the electron transport chain.

Paraben-Induced Microbial Cell Membrane Disruption

Paraben_Membrane_Disruption cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Phospholipids Disruption Membrane Disruption Membrane->Disruption Leads to Parabens Parabens Parabens->Membrane Intercalates into Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Parabens disrupt the microbial cell membrane integrity.

Conclusion

Choosing an alternative to DMDM hydantoin requires a careful evaluation of the specific needs of the laboratory application. For broad-spectrum efficacy at low concentrations with good compatibility with biologics, isothiazolinones like ProClin™ are a strong contender. Parabens offer a stable and cost-effective option, particularly where fungal contamination is a concern. Phenoxyethanol is a well-tolerated and stable choice for general-purpose preservation. Sodium azide, while effective against Gram-negative bacteria, carries significant safety risks and assay incompatibilities that limit its use. Organic acids are best suited for acidic formulations. By considering the comparative data presented in this guide, researchers can make an informed decision to ensure the quality and reliability of their laboratory work.

References

Unveiling Protein Modifications: A Comparative Guide to Mass Spectrometry Analysis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMH) Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of protein modifications is paramount. 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMH), a formaldehyde-releasing agent, is utilized in various applications, including as a preservative and in cross-linking studies. Its reactivity with proteins, however, necessitates precise analytical methods to characterize the resulting modifications. This guide provides a comprehensive comparison of mass spectrometry-based approaches for analyzing proteins modified by DMH and its alternatives, supported by experimental data and detailed protocols.

The Challenge: Detecting DMH-Induced Protein Modifications

DMH acts by slowly releasing formaldehyde, which then reacts with amino acid residues on proteins. This modification can influence protein structure, function, and interactions, making its detection and characterization crucial. Mass spectrometry has emerged as the gold standard for identifying and quantifying such post-translational modifications (PTMs) due to its high sensitivity and ability to pinpoint modification sites.[1][2]

The primary modification induced by formaldehyde is a hydroxymethylation, which, after dehydration, results in a net mass increase of 12 Da on reactive amino acid side chains.[3] Key residues susceptible to this modification include lysine, cysteine, and tryptophan.[3][4] More recent studies propose that formaldehyde-induced cross-links between amino acids may result in a mass shift of +24 Da.[5]

Mass Spectrometry Approaches for Analyzing DMH-Modified Proteins

Two primary mass spectrometry workflows are employed for the analysis of protein modifications: the "bottom-up" and "top-down" approaches.

  • Bottom-Up Proteomics: This is the most common method, involving the enzymatic digestion of proteins into smaller peptides prior to mass spectrometry analysis.[6] This approach is well-suited for identifying specific modification sites on peptides.

  • Top-Down Proteomics: This technique analyzes intact proteins, providing a global view of all modifications on a single protein molecule.[7] It is particularly useful for understanding the combination of different modifications on a protein.

Experimental Workflow: A Bottom-Up Approach

The following diagram outlines a typical bottom-up proteomics workflow for analyzing DMH-modified proteins.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues DMH_Treatment Incubation with This compound (DMH) Protein_Extraction->DMH_Treatment Reduction_Alkylation Reduction and Alkylation DMH_Treatment->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion LC_Separation Liquid Chromatography (LC) Peptide Separation Proteolytic_Digestion->LC_Separation Tandem_MS Tandem Mass Spectrometry (MS/MS) LC_Separation->Tandem_MS Database_Search Database Search (Identification of Peptides and Modifications) Tandem_MS->Database_Search Quantification Quantitative Analysis (Label-free or Label-based) Database_Search->Quantification Bioinformatics Bioinformatics Analysis (Pathway and Function) Quantification->Bioinformatics

A typical bottom-up proteomics workflow for analyzing DMH-modified proteins.

Quantitative Comparison: DMH vs. Alternatives

While DMH is an effective formaldehyde donor, other reagents can be used for protein modification and cross-linking. A direct quantitative comparison using mass spectrometry is essential for selecting the appropriate tool for a specific research question.

One class of alternatives to formaldehyde-releasing agents are phosphine-based cross-linkers, such as tris(hydroxymethyl)phosphine (THP) and its derivatives. These reagents also react with primary amines but have different reaction kinetics and specificities.

FeatureThis compound (DMH)Tris(hydroxymethyl)phosphine (THP) & Derivatives
Reaction Chemistry Releases formaldehyde, which forms Schiff bases and methylene bridges with primary amines (e.g., Lysine) and other nucleophilic residues.[8]Reacts directly with primary amines.
Mass Shift (Modification) +12 Da (monomethylol), +24 Da (cross-link)[3][5]Varies with the specific phosphine reagent used.
Cross-linking Efficiency Concentration and time-dependent.[1] Generally efficient for capturing transient interactions.[2]Reported to be efficient for hydrogel formation.
Reversibility Cross-links can be reversed by heat.Generally forms stable cross-links.
Advantages Good cell permeability, effective for in-cell cross-linking.[8]Can be used under physiological pH in aqueous solutions.
Limitations Formaldehyde can react with a broad range of amino acids, potentially leading to complex modification patterns.[8]Less data is available on its application in in-cell cross-linking proteomics compared to formaldehyde.

Note: Direct, head-to-head quantitative mass spectrometry data comparing the efficiency of protein modification by DMH versus THP and its derivatives is limited in the current literature. The table above is based on the known reaction chemistries and applications of these compound classes.

Experimental Protocols

A detailed experimental protocol for the analysis of formaldehyde-induced protein modifications using LC-MS/MS can be adapted for DMH.

Protocol: LC-MS/MS Analysis of Formaldehyde-Treated HeLa Cells (Adapted from a 2022 study)[9]

  • Cell Culture and Treatment: Grow HeLa cells to 80-90% confluency. Treat cells with the desired concentration of DMH (or formaldehyde as a positive control) for a specified time. A non-treated sample serves as a negative control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract total protein.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.

    • Perform in-solution digestion with trypsin (e.g., at a 1:100 enzyme-to-protein ratio) at 37°C overnight.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using a reversed-phase liquid chromatography system.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the raw MS/MS data against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

    • Specify the variable modification of +12.0000 Da on lysine, cysteine, and tryptophan residues to identify formaldehyde-induced modifications.

    • Perform label-free quantification (LFQ) to compare the abundance of modified peptides between treated and control samples.

Signaling Pathways Affected by Formaldehyde-Induced Modifications

Formaldehyde is a known cellular stressor that can impact various signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of DMH-induced protein modifications.

Heat Shock Response Pathway

Formaldehyde can induce proteotoxic stress, leading to the accumulation of misfolded or damaged proteins. This triggers the Heat Shock Response (HSR), a cellular defense mechanism aimed at restoring protein homeostasis.[10]

G cluster_stress Cellular Stress cluster_hsf1 HSF1 Activation cluster_transcription Gene Transcription cluster_response Cellular Response Stress Formaldehyde-induced Proteotoxic Stress HSF1_inactive HSF1 (inactive monomer) bound to HSP90 Stress->HSF1_inactive causes protein misfolding, releases HSP90 HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active trimerization and phosphorylation HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE binds to HSP_genes Transcription of Heat Shock Protein (HSP) genes HSE->HSP_genes activates HSPs Heat Shock Proteins (e.g., HSP70, HSP90) HSP_genes->HSPs translation HSPs->HSF1_active negative feedback, binds and inactivates Protein_folding Protein Refolding and Degradation of Damaged Proteins HSPs->Protein_folding Proteostasis Restoration of Proteostasis Protein_folding->Proteostasis

The Heat Shock Response pathway activated by formaldehyde-induced proteotoxic stress.
DNA-Protein Cross-link Repair Pathway

Formaldehyde can also induce the formation of DNA-protein cross-links (DPCs), which are highly toxic lesions that block DNA replication and transcription.[4] Cells have evolved specialized repair pathways to remove these adducts.

G cluster_damage DNA Damage cluster_recognition Damage Recognition and Signaling cluster_repair DPC Repair cluster_outcome Outcome DPC Formaldehyde-induced DNA-Protein Cross-link (DPC) Replication_Fork Stalled Replication Fork DPC->Replication_Fork blocks ATR ATR Checkpoint Kinase Activation Replication_Fork->ATR triggers Proteolysis Proteasomal Degradation of Cross-linked Protein ATR->Proteolysis initiates repair Uncoupling Uncoupling of Cross-link Proteolysis->Uncoupling TLS Translesion Synthesis (TLS) by specialized DNA polymerases Uncoupling->TLS NER Nucleotide Excision Repair (NER) of remaining adduct TLS->NER DNA_Integrity Restoration of DNA Integrity NER->DNA_Integrity

A simplified overview of the DNA-Protein Cross-link (DPC) repair pathway.

Conclusion

The analysis of protein modifications induced by this compound is a complex but tractable challenge with modern mass spectrometry techniques. The choice between different analytical strategies and alternative modifying agents will depend on the specific biological question. While direct quantitative comparisons between DMH and its alternatives are an area for future research, the established methods for analyzing formaldehyde-induced modifications provide a robust framework for these investigations. By carefully designing experiments and utilizing the power of mass spectrometry, researchers can gain valuable insights into the roles of these modifications in health and disease.

References

Assessing the Impact of 1-(Hydroxymethyl)-5,5-dimethylhydantoin on DNA/RNA Integrity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impact of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDM hydantoin) and selected non-formaldehyde-releasing preservatives on DNA and RNA integrity. The information presented is based on a review of available scientific literature.

Introduction to this compound (MDM Hydantoin)

This compound, also known as MDM hydantoin or Monomethylol-5,5-dimethylhydantoin, is a preservative used in various cosmetic and industrial applications. Its antimicrobial properties are primarily attributed to its function as a formaldehyde-releasing agent. Over time, in the presence of water, MDM hydantoin slowly releases formaldehyde, which creates an environment unfavorable for microbial growth.

While effective as a preservative, the release of formaldehyde raises significant concerns regarding its potential impact on the integrity of genetic material. Formaldehyde is a well-documented genotoxic agent, capable of inducing DNA damage and mutations. This guide aims to provide a comparative overview of the genotoxic potential of MDM hydantoin alongside common non-formaldehyde-releasing alternatives, supported by available experimental data and detailed methodologies.

Mechanism of Action: Formaldehyde-Induced DNA and RNA Damage

The primary mechanism by which MDM hydantoin is thought to impact DNA and RNA integrity is through the continuous release of formaldehyde. Formaldehyde is a highly reactive molecule that can readily interact with biological macromolecules.

DNA Damage:

  • DNA-Protein Crosslinks (DPCs): Formaldehyde is known to form covalent crosslinks between DNA and proteins, which can obstruct DNA replication and transcription, leading to genomic instability.

  • DNA Adducts: Formaldehyde can react with DNA bases, particularly guanine, to form various adducts. These adducts can distort the DNA helix and lead to mutations if not repaired.

  • Inhibition of DNA Repair: Some studies suggest that formaldehyde can interfere with DNA repair mechanisms, further exacerbating its genotoxic effects[1].

RNA Damage:

  • RNA Oxidation: Recent research has indicated that formaldehyde exposure can lead to oxidative damage to RNA, resulting in the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG)[2]. Oxidized RNA can have altered functions and may contribute to cellular dysfunction.

Comparative Analysis of Genotoxicity

This section compares the known genotoxic potential of MDM hydantoin with three common non-formaldehyde-releasing preservatives: phenoxyethanol, sodium benzoate, and potassium sorbate.

This compound (MDM Hydantoin)

As a formaldehyde-releaser, MDM hydantoin is expected to exhibit genotoxic effects proportional to the concentration of free formaldehyde it liberates. While specific quantitative data from Comet and TUNEL assays for MDM hydantoin are lacking in the reviewed literature, studies on formaldehyde demonstrate its ability to induce DNA strand breaks and apoptosis.

Non-Formaldehyde-Releasing Alternatives

Phenoxyethanol: Phenoxyethanol is a widely used preservative in cosmetic and pharmaceutical products. In an in vitro study using human peripheral blood lymphocytes, phenoxyethanol did not show genotoxic effects in chromosomal aberration (CA) and micronucleus (MN) tests at concentrations of 12.5, 25, and 50 µg/mL[3]. However, a slight cytotoxic effect was observed at the higher concentrations[3].

Sodium Benzoate: Sodium benzoate is a common food and cosmetic preservative. In vitro studies on human peripheral lymphocytes have indicated that sodium benzoate can be clastogenic and mutagenic, causing a significant increase in chromosomal aberrations, sister chromatid exchanges (SCE), and micronuclei at concentrations ranging from 6.25 to 100 µg/ml[4][5]. One study also reported a significant increase in DNA damage as measured by the comet assay[4][5]. Other research has shown that sodium benzoate can induce micronucleus formation and chromosome breaks in lymphocytes at concentrations of 1.0, 1.5, and 2.0 mg/mL[6].

Potassium Sorbate: Potassium sorbate is another widely used food and cosmetic preservative. In vitro studies have shown that potassium sorbate can induce genotoxic effects in human lymphocytes[7][8]. It has been reported to increase chromosomal aberrations and sister chromatid exchanges[8]. One study found that potassium sorbate induced oxidative stress and genotoxicity in human lymphocytes at concentrations of 0.5, 1.0, 1.5, and 2.0 mg/ml[7]. However, another study on the Jurkat cell line did not record genotoxic potential for potassium sorbate[9].

Data Summary

Table 1: Comparative Genotoxicity of Non-Formaldehyde-Releasing Preservatives

PreservativeAssayCell TypeConcentrations TestedResultsCitation(s)
Phenoxyethanol Chromosomal Aberration (CA)Human Lymphocytes12.5, 25, 50 µg/mLNo significant increase[1][3]
Micronucleus (MN)Human Lymphocytes12.5, 25, 50 µg/mLNo significant increase[1][3]
Sodium Benzoate Chromosomal Aberration (CA)Human Lymphocytes6.25 - 100 µg/mLSignificant increase[4][5]
Sister Chromatid Exchange (SCE)Human Lymphocytes6.25 - 100 µg/mLSignificant increase[4][5]
Micronucleus (MN)Human Lymphocytes6.25 - 100 µg/mLSignificant increase[4][5]
Comet AssayHuman Lymphocytes6.25 - 100 µg/mLSignificant increase in DNA damage[4][5]
Micronucleus (MN)Human Lymphocytes1.0, 1.5, 2.0 mg/mLSignificant increase[6]
Chromosome BreakHuman Lymphocytes2.0 mg/mLSignificant increase[6]
Potassium Sorbate Chromosomal Aberration (CA)Human Lymphocytes0.5, 1.0, 1.5, 2.0 mg/mlSignificant increase[7]
Micronucleus (MN)Human Lymphocytes0.5, 1.0, 1.5, 2.0 mg/mlSignificant increase[7]
Sister Chromatid Exchange (SCE)Human LymphocytesNot specifiedSignificant increase[8]
Micronucleus (MN)Jurkat Cell LineNot specifiedNo genotoxic potential recorded[9]

Experimental Protocols

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the control and treated samples. Cell viability should be determined to ensure that the observed DNA damage is not due to necrosis.

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

  • Cell Encapsulation: Mix the cell suspension (at approximately 1 x 10^5 cells/mL) with 0.5% low melting point agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on a cold surface for 10 minutes.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubate at 4°C for at least 1 hour (or overnight) in the dark.

  • Alkaline Unwinding: After lysis, drain the slides and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes at 4°C.

  • Neutralization: Gently remove the slides from the tank and neutralize them with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5-10 minutes. Repeat this step three times.

  • Staining: Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using image analysis software to measure parameters like % tail DNA, tail length, and Olive tail moment.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Sample Preparation:

    • Adherent Cells: Grow cells on coverslips or chamber slides. After treatment, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Suspension Cells: Harvest cells by centrifugation, wash with PBS, and fix as above.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. For tissue sections, a harsher permeabilization with Proteinase K may be required.

  • Equilibration: Wash the cells and incubate with an equilibration buffer (component of most commercial kits) for 10 minutes.

  • TdT Labeling Reaction: Remove the equilibration buffer and add the TdT reaction mix, containing Terminal Deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP). Incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • Direct Detection: If a fluorescently labeled dUTP was used, the signal can be directly visualized.

    • Indirect Detection: If a hapten-labeled dUTP (e.g., Br-dUTP) was used, incubate with a fluorescently labeled anti-hapten antibody.

  • Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

  • Visualization and Quantification: Mount the coverslips and visualize using a fluorescence microscope. The percentage of TUNEL-positive cells (apoptotic cells) can be quantified by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

RNA Integrity Analysis by Capillary Electrophoresis

Capillary electrophoresis is a high-resolution method to assess the integrity of RNA.

Methodology:

  • RNA Extraction: Extract total RNA from control and treated cells using a standard RNA isolation kit, ensuring an RNase-free environment.

  • Sample Preparation: Dilute the RNA sample to the concentration range required by the specific capillary electrophoresis system (e.g., Agilent Bioanalyzer, SCIEX PA 800 Plus). Heat the samples to denature the RNA and then cool them on ice.

  • Capillary Electrophoresis: Load the prepared RNA samples, a ladder of RNA fragments of known sizes, and a marker into the appropriate chip or capillary. The system separates the RNA molecules based on their size as they migrate through a gel matrix under an electric field.

  • Data Analysis: The system's software generates an electropherogram that shows the distribution of RNA fragments. For total RNA from eukaryotic cells, two distinct peaks corresponding to the 18S and 28S ribosomal RNA (rRNA) subunits should be visible. The software calculates an RNA Integrity Number (RIN) or a similar quality score on a scale of 1 to 10, where 10 represents intact RNA and lower numbers indicate increasing degradation. The ratio of the 28S to 18S rRNA peaks is also used as an indicator of RNA quality.

Visualizations

Formaldehyde-Induced DNA Damage and Repair Pathway

Formaldehyde_DNA_Damage cluster_exposure Exposure cluster_damage DNA Damage cluster_response Cellular Response MDM_Hydantoin 1-(Hydroxymethyl)-5,5- dimethylhydantoin Formaldehyde Formaldehyde MDM_Hydantoin->Formaldehyde Hydrolysis DNA Cellular DNA Formaldehyde->DNA DPC DNA-Protein Crosslinks DNA->DPC causes Adducts DNA Adducts DNA->Adducts causes DDR DNA Damage Response (DDR) Activation DPC->DDR Adducts->DDR Repair DNA Repair Pathways (NER, etc.) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis if severe CellCycle Cell Cycle Arrest DDR->CellCycle

Caption: Formaldehyde-induced DNA damage pathway.

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow Start Start: Cell Culture Treatment Treatment with Test Compound (e.g., MDM Hydantoin) Start->Treatment Harvest Harvest Cells Treatment->Harvest Comet Alkaline Comet Assay Harvest->Comet TUNEL TUNEL Assay Harvest->TUNEL RNA_Isolation RNA Isolation Harvest->RNA_Isolation Analysis_Comet Image Analysis: % Tail DNA, Tail Moment Comet->Analysis_Comet Analysis_TUNEL Fluorescence Microscopy: % Apoptotic Cells TUNEL->Analysis_TUNEL Analysis_RNA Capillary Electrophoresis: RNA Integrity Number (RIN) RNA_Isolation->Analysis_RNA End End: Data Interpretation and Comparison Analysis_Comet->End Analysis_TUNEL->End Analysis_RNA->End

Caption: Genotoxicity assessment workflow.

Conclusion

This compound (MDM hydantoin) poses a potential risk to DNA and RNA integrity due to its function as a formaldehyde-releasing preservative. The genotoxic effects of formaldehyde are well-established and include the formation of DNA-protein crosslinks, DNA adducts, and oxidative damage to RNA.

In contrast, non-formaldehyde-releasing alternatives present a varied genotoxicity profile. While phenoxyethanol appears to have a low genotoxic potential in the reviewed studies, sodium benzoate and potassium sorbate have demonstrated clastogenic and mutagenic effects in some in vitro assays.

The lack of direct, quantitative genotoxicity data for MDM hydantoin from standardized assays like the Comet and TUNEL assays is a significant knowledge gap. To provide a definitive and objective comparison of the relative safety of these preservatives, direct comparative studies employing a battery of genotoxicity tests are essential.

Researchers, scientists, and drug development professionals should exercise caution when selecting preservatives for their formulations and consider the potential for DNA and RNA damage. The choice of preservative should be based on a thorough risk assessment that includes an evaluation of its genotoxic potential, especially for applications where the integrity of genetic material is critical.

References

A Comparative Analysis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) and Natural Preservatives for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of laboratory research and pharmaceutical development, the choice of preservative is critical for maintaining the integrity and safety of reagents, cell cultures, and various formulations. This guide provides an objective comparison between the synthetic preservative 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) and common natural preservatives, supported by available experimental data. We will delve into their antimicrobial efficacy, cytotoxicity, stability, and mechanisms of action to assist researchers in making informed decisions for their specific laboratory needs.

Overview of Preservatives

This compound (DMDMH) is a broad-spectrum antimicrobial agent belonging to a class of compounds known as formaldehyde-releasers.[1][2][3] It is widely used in cosmetics and personal care products and has been considered for the preservation of biological specimens.[4] Its efficacy lies in the slow and sustained release of formaldehyde, which creates an environment unfavorable for microbial growth.[2]

Natural Preservatives encompass a wide array of compounds derived from plant, animal, and microbial sources. For the purpose of this guide, we will focus on two representative examples commonly found in laboratory settings or with well-documented antimicrobial properties: Rosemary Extract (a plant-derived essential oil) and Citric Acid (an organic acid). These are chosen for their broad-spectrum antimicrobial activity and their increasing consideration as alternatives to synthetic preservatives.

Data Presentation: A Comparative Look

The following tables summarize the available quantitative data for DMDMH and the selected natural preservatives. It is important to note that this data is compiled from various studies, and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Antimicrobial Efficacy
PreservativeTest Organism(s)Efficacy MetricResultExperimental Conditions
DMDMH Staphylococcus aureusInhibitionComplete inhibition at 0.1% concentration.Not specified
Skin microflora poolsInhibition85% of pools inhibited at 0.05% concentration.Not specified
Rosemary Extract E. coli, S. aureus, Salmonella marcescens, Aspergillus flavus, Candida albicansAntimicrobial ActionExhibited antimicrobial action against all tested organisms.Not specified
Total Viable BacteriaReductionReduced counts to 100 CFU/g in food models.Not specified
Citric Acid Gram-negative bacteria (E. coli, K. aerogenes)Log Reduction5.4 log10 reduction of E. coli with 10% citric acid.pH 9.5
Staphylococcus aureusLog Reduction1 log cycle reduction with 1% citric acid.Ambient temperature in OFSP puree
Table 2: Cytotoxicity
PreservativeCell LineEfficacy MetricResultExposure Time
DMDMH Human FibroblastsCytotoxicityImidazolidinyl Urea (a related formaldehyde-releaser) showed cytotoxic effects.24 hours
Rosemary Extract Not specifiedNot specifiedNot specifiedNot specified
Citric Acid Not specifiedNot specifiedNot specifiedNot specified
Representative Natural Compounds
Fungal PigmentsHEK293 (Human Embryonic Kidney)IC50> 1000 µg/mL24 and 48 hours
NIH/3T3 (Mouse Fibroblast)IC50> 1000 µg/mL24 and 48 hours
Panobinostat (Control)HEK293IC50In the hundreds of nanomolar rangeNot specified
Puromycin (Control)NIH/3T3IC503.96 µM96 hours

Experimental Protocols

A standardized method for evaluating the efficacy of a preservative system is the Preservative Efficacy Test (PET) , as described in the United States Pharmacopeia (USP) chapter <51>.

Preservative Efficacy Test (USP <51>)

Objective: To determine the effectiveness of a preservative system in a product by challenging it with a panel of specified microorganisms.

Materials:

  • Product to be tested

  • Cultures of the following microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Sterile saline or other suitable neutralizing diluent

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Sterile containers for inoculation and sampling

  • Incubator

Procedure:

  • Preparation of Inoculum: Cultures of the test organisms are harvested and suspended in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: The product is divided into five separate containers, each inoculated with one of the five test organisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • Incubation: The inoculated containers are held at a specified temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), aliquots are removed from each container. The samples are serially diluted in a neutralizing diluent and plated on appropriate culture media.

  • Enumeration: The plates are incubated, and the number of viable microorganisms (CFU) is determined.

  • Evaluation: The log reduction in the concentration of each microorganism from the initial inoculum is calculated at each time point. The preservative system is deemed effective if it meets the acceptance criteria outlined in USP <51> for the specific product category.

Mandatory Visualizations

Mechanism of Action & Experimental Workflow Diagrams

G Mechanism of DMDMH Action DMDMH This compound (DMDMH) Hydrolysis Hydrolysis (in aqueous environment) DMDMH->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde DMH 5,5-dimethylhydantoin (DMH) Hydrolysis->DMH MicrobialCell Microbial Cell Formaldehyde->MicrobialCell penetrates Proteins Proteins DNA DNA MicrobialCell->Proteins MicrobialCell->DNA Crosslinking Denaturation and Cross-linking Proteins->Crosslinking DNA->Crosslinking CellDeath Cell Death Crosslinking->CellDeath G Antimicrobial Mechanism of Essential Oils EssentialOil Essential Oil (e.g., Rosemary Extract) MicrobialCell Microbial Cell EssentialOil->MicrobialCell interacts with CellMembrane Cell Membrane Disruption MicrobialCell->CellMembrane Enzyme Enzyme Inhibition MicrobialCell->Enzyme ROS Generation of Reactive Oxygen Species (ROS) MicrobialCell->ROS Leakage Leakage of Cellular Components CellMembrane->Leakage Metabolism Disruption of Metabolic Pathways Enzyme->Metabolism OxidativeStress Oxidative Stress and Damage ROS->OxidativeStress CellDeath Cell Death Leakage->CellDeath Metabolism->CellDeath OxidativeStress->CellDeath G Preservative Efficacy Test (USP <51>) Workflow Start Start PrepareInoculum Prepare Inoculum of Test Microorganisms Start->PrepareInoculum Inoculate Inoculate Product Samples PrepareInoculum->Inoculate Incubate Incubate at 20-25°C for 28 Days Inoculate->Incubate Sample Sample at Intervals (e.g., Day 7, 14, 28) Incubate->Sample Plate Perform Serial Dilutions and Plate Sample->Plate Count Incubate Plates and Count Colonies (CFU) Plate->Count Analyze Calculate Log Reduction and Compare to Criteria Count->Analyze End End Analyze->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Effective and safe laboratory operations hinge on meticulous planning, especially concerning the disposal of chemical reagents. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for compounds like 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) is paramount for ensuring personal safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper disposal of MDMH, aligning with established safety protocols.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of an accidental release.

Safety MeasureProtocol
Personal Protective Equipment (PPE) Wear protective clothing, chemical-resistant gloves, safety glasses with side shields or goggles, and a dust respirator.[1]
Spill - Dry Use dry clean-up procedures to avoid generating dust.[1] You can vacuum with a HEPA-filtered vacuum or dampen the material with water before sweeping.[1] Collect the residue and place it in sealed and labeled containers for disposal.[1]
Spill - Wet Vacuum or shovel the material into labeled containers for disposal.[1]
Accidental Release Prevent the spillage from entering drains or waterways.[1][2] If contamination of drains or waterways occurs, immediately advise emergency services.[1]
General Handling Avoid breathing dust and contact with skin and eyes.[1] Do not eat, drink, or smoke when handling the substance.[1][3] Wash hands thoroughly after handling.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with local, state, and federal regulations.[2] This chemical is considered a hazardous substance and requires disposal at an approved waste disposal plant.[4]

Experimental Protocol for Disposal:

  • Waste Identification: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste.[4] Given that this compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200, it should be treated as such.[1]

  • Containerization: Carefully transfer the waste material into a suitable, sealable, and properly labeled container.[1][4] Ensure the container is kept tightly closed and stored in a well-ventilated area.[4]

  • Labeling: The container must be clearly labeled with the contents and the appropriate hazard symbols.

  • Consult Regulations: Before disposal, consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and to identify an approved waste disposal facility.[4]

  • Professional Disposal: Arrange for the collection and disposal of the container by a licensed hazardous waste disposal company. Do not empty the contents into drains or the environment.[4]

Key Hazard Information and Logical Relationships

This compound is a formaldehyde-releasing agent.[5][6] This property is the basis for its antimicrobial use but also a primary source of its health hazards, as formaldehyde is a known human carcinogen.[5] The primary disposal concern is to prevent the release of this substance and its byproducts into the environment.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Waste Generation (1-Hydroxymethyl)-5,5-dimethylhydantoin B Is the substance a hazardous waste? A->B C Consult Local, State, and Federal Regulations B->C Yes G Non-Hazardous Waste Stream (Not Applicable for MDMH) B->G No D Properly Labeled and Sealed Container C->D E Store in a well-ventilated area D->E F Dispose at an Approved Waste Disposal Plant E->F

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 1-(Hydroxymethyl)-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1-(Hydroxymethyl)-5,5-dimethylhydantoin, ensuring the protection of laboratory personnel and the integrity of research.

Handling this compound requires a thorough understanding of its potential hazards to ensure the safety of all laboratory personnel. This compound can cause skin and serious eye irritation.[1] It may also cause an allergic skin reaction.[2] Therefore, adherence to strict safety protocols, including the correct use of personal protective equipment (PPE), is paramount. This guide provides detailed procedural information for the safe handling and disposal of this chemical and associated waste.

Hazard Summary
Hazard StatementGHS ClassificationSource(s)
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause an allergic skin reactionH317[2]
Harmful if swallowedAcute Tox. 4 (Oral)[2][3]
May cause cancer (due to formaldehyde release)H350[2]

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE selection and use is critical. The following workflow outlines the necessary steps for ensuring appropriate protection when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Hazards - Review SDS - Identify potential for skin/eye contact, inhalation B Select Appropriate PPE - Chemical resistant gloves - Safety glasses/goggles - Lab coat A->B Based on Assessment C Don PPE Correctly - Inspect gloves for damage - Ensure proper fit B->C Proceed to Handling D Handle Chemical in a Well-Ventilated Area C->D E Doff PPE Carefully - Avoid self-contamination - Remove gloves last D->E After Task Completion F Dispose of Contaminated PPE - Place in designated hazardous waste container E->F G Wash Hands Thoroughly F->G

Caption: PPE selection and use workflow.

Step-by-Step Guidance for PPE Selection and Use

Eye and Face Protection:
  • Requirement: Always wear chemical safety goggles or glasses.[2][3][4] If there is a splash hazard, a face shield should be used in addition to goggles.

  • Procedure: Ensure that eye protection provides a complete seal around the eyes. It should be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

Skin Protection:
  • Hand Protection: Chemical-resistant gloves are mandatory.[1][2][3]

    • Selection: Select gloves that are tested to a relevant standard (e.g., Europe EN 374, US F739).[3] For prolonged or frequently repeated contact, a glove with a high protection class is recommended.[3]

    • Procedure: Inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer surface with bare skin to avoid contamination.[3] Contaminated leather items, such as shoes and belts, should be removed and destroyed.[3]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3][4]

    • Procedure: Ensure the lab coat is fully buttoned. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][3]

Respiratory Protection:
  • Requirement: Use in a well-ventilated area to avoid breathing dust.[3] If ventilation is inadequate or if dusts are generated, a dust respirator should be worn.[3]

  • Procedure: If a respirator is required, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.

Handling and Disposal Plan

Safe Handling Procedures:
  • Avoid all personal contact, including inhalation.[3]

  • Use in a well-ventilated area.[3][5]

  • Do not eat, drink, or smoke when handling this chemical.[3]

  • Keep containers securely sealed when not in use.[3]

  • Wash hands thoroughly with soap and water after handling.[1][3][5]

Spill Management:
  • Minor Spills: For small spills of the solid material, avoid generating dust.[3] Use dry clean-up procedures such as vacuuming (with a HEPA filter) or gently sweeping the material.[3] The collected material should be placed in a suitable container for disposal.[3][5]

  • Major Spills: In the event of a larger spill, alert personnel in the area and, if necessary, contact emergency services.[3] Control personal contact by wearing appropriate PPE.[3]

Disposal Plan:
  • Chemical Waste: Dispose of this compound by consulting local, regional, or national waste management authorities.[3] It may be buried in a licensed landfill or incinerated in a licensed facility.[3]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[2] Place contaminated items in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers: Decontaminate empty containers before disposal.[3] Observe all label safeguards until containers are cleaned and destroyed.[3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.